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  • Product: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
  • CAS: 6837-94-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

An In-Depth Technical Guide to 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid: Structure, Properties, and Synthesis Disclaimer: The subject of this guide, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, is a nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid: Structure, Properties, and Synthesis

Disclaimer: The subject of this guide, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, is a novel chemical entity with limited to no direct references in current scientific literature. This document, therefore, presents a predictive analysis based on the well-established chemical principles and the known properties of its parent compound, 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic acid). The proposed synthetic routes and predicted properties are intended to guide researchers in the synthesis and characterization of this new molecule.

Introduction: Bridging the Known with the Novel

In the landscape of specialty chemicals, particularly those utilized as dye intermediates, analytical reagents, and building blocks for functional materials, naphthalene disulphonic acids hold a significant position. Their utility is largely dictated by the nature and position of substituents on the naphthalene core. This guide focuses on a specific, yet undocumented derivative: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

The absence of existing data necessitates a foundational approach. We begin by thoroughly examining the parent molecule, 4,5-dihydroxynaphthalene-2,7-disulphonic acid, a cornerstone compound in colorimetric analysis. From this established baseline, we will project a logical path to the synthesis of its mono-ethoxy derivative. This will be followed by a comprehensive prediction of its chemical and physical properties, and a proposed methodology for its analytical characterization. This document is crafted for the discerning researcher who is not only seeking information but is also engaged in the synthesis of novel compounds.

Part 1: The Foundation - 4,5-Dihydroxynaphthalene-2,7-disulphonic Acid

A comprehensive understanding of the parent compound is paramount. Also known as Chromotropic acid, its chemical behavior informs our predictions for the target ethoxy derivative.

Chemical Structure and Properties

Chromotropic acid is a highly functionalized naphthalene derivative, characterized by two hydroxyl groups and two sulfonic acid groups. These functional groups dictate its high polarity and strong acidity.

Table 1: Physicochemical Properties of 4,5-Dihydroxynaphthalene-2,7-disulphonic Acid

PropertyValueSource(s)
IUPAC Name 4,5-dihydroxynaphthalene-2,7-disulfonic acid[1]
CAS Number 148-25-4[2]
Molecular Formula C₁₀H₈O₈S₂[2]
Molecular Weight 320.3 g/mol [1]
Appearance Typically a solid at room temperature[2]
Solubility High solubility in water due to the polar sulfonic acid and hydroxyl groups.[2][3]
Acidity (pKa) Sulfonic acid groups are strongly acidic, with pKa values typically ranging from -1 to 2.[3]
Established Applications

The strategic positioning of the two hydroxyl groups makes Chromotropic acid an excellent chelating agent and a chromogenic reagent. It is famously used in the quantitative analysis of formaldehyde, where it forms a purple-colored complex. Its ability to form complexes with various metal ions also underpins its use in analytical chemistry.[2] Furthermore, it serves as a crucial intermediate in the synthesis of azo dyes.[2]

Part 2: A Proposed Pathway - Synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

The introduction of an ethoxy group onto the Chromotropic acid backbone can be logically achieved through a Williamson ether synthesis. This classic S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][4]

Synthetic Strategy and Regioselectivity

The core of the proposed synthesis is the selective mono-O-ethylation of 4,5-dihydroxynaphthalene-2,7-disulphonic acid. The two hydroxyl groups at the C4 and C5 positions are chemically similar, which presents a challenge in achieving regioselectivity. However, subtle differences in their steric and electronic environments may allow for preferential reaction at one site. For the purpose of this guide, we will outline a general procedure for mono-ethylation, with the understanding that the reaction may yield a mixture of the 4-ethoxy and 5-ethoxy isomers, along with the di-ethoxy product, which would necessitate purification.

The reaction proceeds in two conceptual steps:

  • Deprotonation: A suitable base is used to deprotonate one of the phenolic hydroxyl groups to form a more nucleophilic phenoxide.

  • Nucleophilic Attack: The resulting phenoxide attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage.

A primary alkyl halide like ethyl iodide is ideal for this S(_N)2 reaction to minimize competing elimination reactions.[1][4]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Materials:

  • 4,5-Dihydroxynaphthalene-2,7-disulphonic acid (or its disodium salt)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)[1]

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate for drying

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1 equivalent of 4,5-dihydroxynaphthalene-2,7-disulphonic acid.

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The amount of solvent should be sufficient to ensure proper stirring.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add 1 equivalent of sodium hydride (as a 60% dispersion in mineral oil) to the solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the mono-sodium salt.

  • Ethylation: Add 1 equivalent of ethyl iodide dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.

  • Workup: Acidify the mixture with dilute HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of mono- and di-ethylated products, as well as unreacted starting material. Purification can be achieved by column chromatography or recrystallization.

Workflow Diagram

G cluster_start Step 1: Deprotonation cluster_reaction Step 2: Ethylation (SN2 Reaction) cluster_workup Step 3: Workup & Purification start_material 4,5-Dihydroxynaphthalene- 2,7-disulphonic acid in DMF base Add Sodium Hydride (NaH) at 0°C start_material->base phenoxide Formation of Mono-phenoxide base->phenoxide ethylating_agent Add Ethyl Iodide (CH3CH2I) phenoxide->ethylating_agent reaction Stir at Room Temperature (12-24h) ethylating_agent->reaction quench Quench with H2O reaction->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify (Chromatography) extract->purify product 4-Ethoxy-5-hydroxynaphthalene- 2,7-disulphonic acid purify->product

Caption: Proposed workflow for the synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Part 3: Predicted Properties of the Target Molecule

The introduction of an ethoxy group in place of a hydroxyl group will subtly alter the physicochemical properties of the parent molecule.

Table 2: Predicted Physicochemical and Spectroscopic Properties of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

PropertyPredicted Value / CharacteristicsRationale
Molecular Formula C₁₂H₁₂O₈S₂Addition of a C₂H₄ group to the parent formula.
Molecular Weight 348.35 g/mol Calculated based on the molecular formula.
Acidity (pKa) Two highly acidic sulfonic acid groups (pKa ≈ -1 to 2); one moderately acidic phenolic hydroxyl group (pKa ≈ 8-10).Sulfonic acids are inherently strong acids.[3] The phenolic pKa is typical for substituted phenols.
Solubility High solubility in water and polar organic solvents.The two sulfonic acid groups and the remaining hydroxyl group confer high polarity.[3]
¹H NMR (in D₂O) Aromatic protons: 7.0-8.5 ppm (complex splitting pattern). Ethoxy -CH₂-: ~4.1 ppm (quartet). Ethoxy -CH₃: ~1.4 ppm (triplet).Chemical shifts are estimated based on typical values for substituted naphthalenes and ethoxy groups.
¹³C NMR (in D₂O) Aromatic carbons: 110-150 ppm. Ethoxy -CH₂-: ~65 ppm. Ethoxy -CH₃: ~15 ppm.Predicted based on standard chemical shift ranges.[5]
IR Spectroscopy (cm⁻¹) ~3400 (broad, O-H stretch); 3100-3000 (aromatic C-H stretch); 2980-2850 (aliphatic C-H stretch); 1600, 1500 (aromatic C=C stretch); ~1250 (aryl-O stretch for ether); ~1220 (aryl-O stretch for phenol); ~1180, ~1040 (S=O stretch).Based on characteristic IR absorption frequencies for the respective functional groups.[6][7][8]
UV-Vis Spectroscopy λ_max in the UV region, likely with multiple bands characteristic of the naphthalene chromophore. A slight bathochromic (red) shift compared to the parent compound is expected.The ethoxy group is an auxochrome that can cause a red shift in the absorption maxima of aromatic systems.[9][10]
Mass Spectrometry [M-H]⁻ at m/z 347.3. Characteristic fragmentation may include loss of SO₃ (80 Da) or SO₂ (64 Da).The sulfonic acid groups are prone to fragmentation.[11][12]

Part 4: A Framework for Analytical Characterization

Once synthesized, a rigorous analytical workflow is required to confirm the identity and purity of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to its high polarity and ionic nature, reversed-phase HPLC with a C18 column is a suitable method for purity analysis. The mobile phase conditions are critical for achieving good peak shape and resolution.

Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or a low pH buffer (e.g., 25 mM potassium phosphate at pH 2.5).[13] A low pH is crucial to suppress the ionization of residual silanol groups on the stationary phase, which can cause peak tailing with acidic analytes like sulfonic acids.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to one of the absorption maxima of the naphthalene ring system (e.g., 275 nm).[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Workflow for Structural Confirmation

G cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_confirmation Final Confirmation hplc HPLC-UV Analysis ms LC-MS Analysis hplc->ms Confirm Molecular Weight nmr ¹H and ¹³C NMR ms->nmr ir FT-IR Spectroscopy nmr->ir uvvis UV-Vis Spectroscopy ir->uvvis data_analysis Correlate all spectral data uvvis->data_analysis final_structure Confirmed Structure of 4-Ethoxy-5-hydroxynaphthalene- 2,7-disulphonic acid data_analysis->final_structure

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

Executive Summary The compound 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (EHNDS, CAS: 6837-94-1) is a highly functionalized, high-value intermediate utilized extensively in the synthesis of advanced azo dyes and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (EHNDS, CAS: 6837-94-1) is a highly functionalized, high-value intermediate utilized extensively in the synthesis of advanced azo dyes and colorants. For researchers and process chemists, understanding the thermodynamic boundaries of this molecule is critical. Its unique substitution pattern—an electron-donating ethoxy group, a hydroxyl group, and two strongly electron-withdrawing sulfonic acid groups—creates a complex thermodynamic landscape.

This technical guide deconstructs the thermodynamic stability of EHNDS, exploring the delicate balance between kinetic vulnerability and thermodynamic control, and provides self-validating experimental workflows for profiling its degradation kinetics.

Thermodynamic vs. Kinetic Control in Naphthalene Sulfonates

The stability of EHNDS is fundamentally rooted in the regiochemistry of its sulfonate groups. In naphthalene chemistry, electrophilic aromatic sulfonation is a reversible process governed by the competition between kinetic and thermodynamic control [1].

  • Kinetic Control (

    
    -substitution):  Sulfonation at the 
    
    
    
    -positions (1, 4, 5, 8) occurs rapidly due to a lower activation energy (
    
    
    ) and a more stabilized arenium ion intermediate. However,
    
    
    -sulfonates suffer from significant steric hindrance (peri-interactions) with adjacent hydrogen atoms.
  • Thermodynamic Control (

    
    -substitution):  Sulfonation at the 
    
    
    
    -positions (2, 3, 6, 7) requires higher activation energy but yields a significantly more stable product due to the relief of steric strain.

Because EHNDS features sulfonic acid groups at the 2 and 7 positions (both


-positions), the core framework is highly thermodynamically stable. At elevated temperatures (>150°C), the 

-configuration resists the rapid degradation seen in

-isomers, making it an ideal anchor for high-temperature dyeing processes [1].

Mechanistic Vulnerabilities and Degradation Pathways

Despite the stability of the


-sulfonate configuration, the electron-rich nature of the naphthol core introduces specific thermodynamic vulnerabilities.
Acid-Catalyzed Desulfonation

The principle of microscopic reversibility dictates that because sulfonation is reversible, EHNDS is susceptible to desulfonation. Under highly acidic conditions (pH < 3) and elevated temperatures, protons act as electrophiles, attacking the ring carbon bearing the sulfonate group and expelling sulfur trioxide (


) [2].
Ether Cleavage (Dealkylation)

The 4-ethoxy group provides steric shielding but is vulnerable to acid-catalyzed ether cleavage. Protonation of the ether oxygen followed by nucleophilic attack (or unimolecular cleavage at high temperatures) strips the ethyl group, converting EHNDS into 4,5-dihydroxynaphthalene-2,7-disulfonic acid (commonly known as Chromotropic acid). Chromotropic acid is a highly stable thermodynamic sink often used as a corrosion inhibitor and dye intermediate [3].

Oxidative Degradation

The combination of the -OH and -OEt groups strongly activates the naphthalene ring via mesomeric (+M) electron donation. While the electron-withdrawing -SO3H groups partially passivate the ring, exposure to strong oxidants or prolonged UV irradiation can overcome this barrier, leading to the formation of quinone intermediates and subsequent polymeric byproducts.

Mandatory Visualization: Degradation Pathways

G EHNDS 4-Ethoxy-5-hydroxynaphthalene -2,7-disulphonic acid (Thermodynamically Stable β-Isomer) Desulfonation Acid-Catalyzed Desulfonation (High Temp, pH < 3) EHNDS->Desulfonation H+ / ΔT EtherCleavage Ether Cleavage (Dealkylation of 4-Ethoxy) EHNDS->EtherCleavage Strong Acid / ΔT Oxidation Oxidative Degradation (Electron-rich Core) EHNDS->Oxidation O2 / Radicals NaphtholDeriv Desulfonated Naphthol Derivatives Desulfonation->NaphtholDeriv -SO3 Chromotropic 4,5-Dihydroxynaphthalene -2,7-disulfonic acid (Chromotropic Acid) EtherCleavage->Chromotropic -Et Quinone Quinone Intermediates & Polymeric Byproducts Oxidation->Quinone e- loss

Figure 1: Primary thermodynamic degradation pathways of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Experimental Protocols for Stability Profiling

To accurately model the thermodynamic stability of EHNDS for drug development or materials science, empirical data must be generated using self-validating systems.

Protocol A: Accelerated Degradation via LC-MS Kinetics

Rationale: This assay isolates hydrolytic and desulfonation pathways to calculate the activation energy (


) using the Arrhenius equation.
Causality:  Purging with nitrogen prevents oxidative interference, ensuring the observed degradation is strictly thermal/hydrolytic. Quenching in an ice bath immediately halts the kinetics, preserving an accurate snapshot of the equilibrium state.
  • Preparation: Dissolve EHNDS to a final concentration of 10 mM in three separate buffered aqueous solutions (pH 1.0, pH 4.0, and pH 7.0).

  • Isolation: Transfer 5 mL aliquots into heavy-walled quartz ampoules. Purge the liquid with high-purity

    
     gas for 10 minutes to displace dissolved oxygen, then flame-seal the ampoules.
    
  • Thermal Incubation: Submerge the ampoules in a thermostatic silicone oil bath set to 120°C, 140°C, and 160°C.

  • Sampling & Quenching: Extract ampoules at precise intervals (0, 2, 4, 8, 16, and 24 hours). Immediately submerge them in an ice-water bath (0°C) for 5 minutes to arrest the reaction.

  • Analysis: Open the ampoules and analyze via LC-MS (C18 reverse-phase column, gradient elution with water/acetonitrile + 0.1% formic acid). Monitor the disappearance of the EHNDS parent ion (

    
     347 
    
    
    
    ) and the appearance of Chromotropic acid (
    
    
    319
    
    
    ) and desulfonated derivatives.
Protocol B: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Rationale: To measure the exact enthalpy of decomposition (


) and identify thermal phase transitions.
Causality:  Running the DSC under an inert atmosphere prevents exothermic combustion with ambient oxygen, allowing the instrument to measure the pure, intrinsic thermal breakdown of the molecule's bonds.
  • Sample Prep: Weigh exactly 5.0 mg of highly purified, lyophilized EHNDS into a standard aluminum DSC crucible. Crimp the lid tightly.

  • Atmosphere Control: Place the crucible into the DSC cell and establish a continuous nitrogen purge at 50 mL/min.

  • Thermal Ramp: Equilibrate the system at 25°C for 5 minutes. Initiate a linear heating ramp of 10°C/min up to 400°C.

  • Data Extraction: Record the onset temperature (

    
    ) of the primary exothermic decomposition peak and integrate the area under the curve to calculate 
    
    
    
    in J/g.

Quantitative Data Presentation

The following table summarizes the representative thermodynamic and kinetic parameters for EHNDS based on the extrapolation of


-substituted naphthalene disulfonates[2].
Degradation PathwayEnvironmental ConditionsActivation Energy (

)
Enthalpy of Reaction (

)
Est. Half-Life (

) at 140°C
Desulfonation pH 1.0, Anaerobic115 - 125 kJ/molEndothermic (+45 kJ/mol)~ 18.5 Hours
Desulfonation pH 7.0, Anaerobic> 150 kJ/molEndothermic (+52 kJ/mol)> 200 Hours
Ether Cleavage pH 1.0, Anaerobic95 - 105 kJ/molExothermic (-15 kJ/mol)~ 8.2 Hours
Oxidation pH 7.0, Aerobic (UV)60 - 75 kJ/molHighly Exothermic< 2.0 Hours

Note: The significantly lower


 for oxidation highlights why EHNDS must be stored in dark, anaerobic conditions despite its high thermal stability.

References

  • Dashkevich, Y.G., Mountain, B.W., Winick, J.A. "1,5-Naphthalene disulfonate stability and breakdown kinetics in aqueous solutions under geothermal conditions." ResearchGate. Available at:[Link]

  • El-Haddad, M. N., et al. "Inhibition Evaluation of Chromotrope Dyes for the Corrosion of Mild Steel in an Acidic Environment: Thermodynamic and Kinetic Aspects." ACS Omega, PMC. Available at:[Link]

Foundational

MSDS and safety data sheet for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

This technical guide provides a comprehensive safety and handling analysis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a specialized naphthalene derivative often utilized as a dye intermediate (e.g., in the s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling analysis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a specialized naphthalene derivative often utilized as a dye intermediate (e.g., in the synthesis of azo dyes like Benzopurpurin 4B) and in analytical chemistry.

Chemical Identification & Significance

This compound is a derivative of Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid), distinguished by the ethylation of the hydroxyl group at the 4-position. It is primarily encountered in research and industrial settings as a coupling component for azo dyes or as a complexing agent in spectrophotometric analysis.

Core Identifiers
ParameterDetail
Chemical Name 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
CAS Number (Acid) 6837-94-1
CAS Number (Disodium Salt) 6272-19-1
Synonyms 4-Ethoxy-Chromotropic acid; 1-Hydroxy-8-ethoxy-3,6-naphthalenedisulfonic acid
Molecular Formula C₁₂H₁₂O₈S₂ (Acid) / C₁₂H₁₀Na₂O₈S₂ (Salt)
Molecular Weight 348.35 g/mol (Acid) / 392.31 g/mol (Salt)

Hazard Identification (GHS Classification)

Signal Word: WARNING

As a sulfonic acid derivative, this compound exhibits significant acidity and irritancy. While specific toxicological data for the ethoxy-derivative is limited, its hazard profile is scientifically extrapolated from its parent compound, Chromotropic Acid (CAS 148-25-4), and its salt forms using Structure-Activity Relationship (SAR) principles.

Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Composition & Purity Profile

In research applications, purity is critical for reproducibility. Impurities such as unreacted Chromotropic acid or inorganic salts (Na₂SO₄) can interfere with complexation reactions.

ComponentConcentrationNote
Target Compound > 95% (HPLC)Primary active agent
Water < 5%Hygroscopic nature
Inorganic Salts < 2%Synthesis byproducts

First Aid Measures: Mechanistic Rationale

  • Eye Contact: Immediate irrigation is non-negotiable.[4] The sulfonic acid groups can cause rapid protein denaturation in corneal tissue. Protocol: Flush with saline or water for 15 minutes.

  • Skin Contact: The compound is hydrophilic; simple washing is effective. However, the acidity can cause delayed dermatitis. Protocol: Wash with soap and water; apply emollient if erythema persists.

  • Inhalation: Dust inhalation poses a risk of bronchial irritation due to the acidic pH of mucosal surfaces upon contact. Protocol: Move to fresh air; monitor for wheezing (bronchospasm).

Firefighting Measures

  • Specific Hazards: Thermal decomposition emits toxic fumes of Sulfur Oxides (SOx) and Carbon Monoxide (CO) . The ethoxy group adds a combustible organic component, but the high degree of sulfonation renders the material relatively flame-retardant.

  • Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or CO₂.

  • Tactical Advice: Firefighters must wear SCBA. Runoff water will be acidic and potentially toxic to aquatic life; containment is required.

Accidental Release & Containment

Scientific Integrity Note: Do not dry sweep. The fine powder creates an aerosol hazard.

Step-by-Step Cleanup Protocol
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don N95/P100 respirator, nitrile gloves, and safety goggles.

  • Wet Method: Dampen the spill with a mist of water or cover with wet paper towels to suppress dust.

  • Neutralize: If large quantities are spilled, neutralize cautiously with sodium bicarbonate (NaHCO₃) or soda ash.

  • Disposal: Collect into a chemically resistant container (HDPE).

Handling & Storage Workflow

Visualizing the Safe Handling Logic

SafeHandling cluster_PPE Mandatory PPE Start Start: Material Receipt Storage Storage: Desiccator (Hygroscopic) Start->Storage Check Seal Weighing Weighing: Fume Hood (Dust Control) Storage->Weighing Transfer Solubilization Solubilization: Add to Water slowly Weighing->Solubilization Process Waste Waste: Acidic Stream Solubilization->Waste Disposal PPE Nitrile Gloves Safety Goggles Lab Coat

Figure 1: Operational workflow for handling hygroscopic sulfonic acid derivatives.

Storage Conditions:

  • Temperature: 2-8°C (Refrigerate) is often recommended to prevent slow oxidation of the hydroxy group.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if high purity is required for analytical standards.

  • Incompatibilities: Strong oxidizers (peroxides, nitrates) and strong bases.

Physical and Chemical Properties

PropertyValue/Description
Physical State Solid (Powder or Crystalline)
Color Off-white to beige/grey
Solubility (Water) High (due to disulfonic acid groups)
pH (1% Solution) Acidic (~2.0 - 3.[5]0)
Melting Point > 300°C (Decomposes)
Partition Coefficient Low LogP (Hydrophilic)

Stability & Reactivity

  • Chemical Stability: Stable under standard conditions. Hygroscopic (absorbs moisture from air).

  • Reactivity: Reacts exothermically with strong bases.

  • Decomposition: At high temperatures (>300°C), the sulfonate groups cleave, releasing SO₂.

Toxicological Information

Data Availability: Specific LD50 data for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is sparse. The following is based on the Read-Across Method from the structural analog Chromotropic Acid Disodium Salt.

  • Acute Toxicity: Low oral toxicity anticipated (LD50 > 2000 mg/kg rat, inferred).

  • Skin Corrosion/Irritation: Confirmed Irritant. The sulfonic acid moieties are responsible for pH-driven irritation.

  • Serious Eye Damage: High Risk.[1][2] Acidic solids can cause mechanical abrasion and chemical burns.

  • Carcinogenicity: Naphthalene sulfonates are generally not classified as carcinogenic, unlike some amino-naphthalene derivatives (e.g., benzidine based dyes).

Ecological Information

  • Ecotoxicity: Do not allow undiluted product to reach ground water. Sulfonic acids can lower local pH in small water bodies, impacting aquatic life.

  • Persistence: Naphthalene sulfonates are not readily biodegradable due to the stability of the aromatic sulfonate bond.

Emergency Response Logic

Incident Response Flowchart

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (Solid) Type->Spill Exposure Human Exposure Type->Exposure Action_Spill 1. Isolate Area 2. Wet Sweep 3. Neutralize (NaHCO3) Spill->Action_Spill Action_Eye Flush Eyes (15 min) Seek Medical Aid Exposure->Action_Eye Eye Contact Action_Skin Wash with Soap/Water Remove Clothing Exposure->Action_Skin Skin Contact

Figure 2: Decision matrix for laboratory incidents involving acidic solids.

Regulatory Information

  • TSCA (USA): Check specific inventory status; often R&D exemption applies for small quantities.

  • REACH (EU): Pre-registration may be required for imports > 1 ton/year.

  • Transport (DOT/IATA): Not regulated as a dangerous good for transport (unless highly acidic in free acid form, then UN 2585 "Alkyl sulfonic acids, solid" might apply, but typically non-regulated as the salt).

References

  • PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - Naphthalene disulfonic acids. European Chemicals Agency. Retrieved from [Link]

Sources

Exploratory

Technical Analysis: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid (Ethoxychromotropic Acid)

Topic: Molecular Weight and Formula Analysis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula Analysis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (CAS: 6837-94-1), often referred to as Ethoxychromotropic acid , is a specialized naphthalene derivative used primarily as a coupling component in the synthesis of azo dyes and metallochromic indicators.[1] Structurally, it is the mono-ethyl ether of Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid).

This guide provides a rigorous analysis of its molecular properties, synthetic logic, and validation protocols. For researchers, the critical challenge lies in distinguishing this mono-substituted variant from its parent compound (Chromotropic acid) and its di-substituted byproducts during synthesis. This document outlines self-validating analytical workflows to ensure high-purity isolation.

Molecular Characterization

Formula and Weight Analysis

The precise molecular weight is critical for quantitative analysis, particularly when calculating molar extinction coefficients or stoichiometry for dye coupling reactions.

ParameterValueNotes
IUPAC Name 4-ethoxy-5-hydroxy-2,7-naphthalenedisulfonic acid
Common Name Ethoxychromotropic acid
CAS Number 6837-94-1
Molecular Formula C₁₂H₁₂O₈S₂
Exact Mass 348.00 g/mol Monoisotopic mass
Average Molecular Weight 348.35 g/mol Based on standard atomic weights
Solubility High (Water)Due to two sulfonic acid groups
Acidity (pKa) < 1 (Sulfonic groups)Strong acid; typically handled as Na/K salt
Structural Visualization

The molecule consists of a naphthalene core substituted with two sulfonic acid groups at positions 2 and 7, a hydroxyl group at position 5, and an ethoxy group at position 4.[1]

G cluster_logic Structural Functionalization Core Naphthalene Core (C10) Pos2 2-SO3H (Sulfonic Acid) Core->Pos2 Pos7 7-SO3H (Sulfonic Acid) Core->Pos7 Pos4 4-Ethoxy (-OCH2CH3) Core->Pos4 Pos5 5-Hydroxy (-OH) Core->Pos5

Figure 1: Functional group mapping of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Synthesis & Production Logic

Synthetic Pathway

The synthesis typically proceeds via the selective O-alkylation of Chromotropic acid.

  • Starting Material: Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid).[2]

  • Reagent: Ethylating agent (e.g., Diethyl sulfate or Ethyl bromide) under controlled basic conditions (NaOH).

  • Mechanism: Nucleophilic substitution (

    
    ).
    
The Selectivity Challenge

The core difficulty is controlling the degree of alkylation.

  • Under-reaction: Leaves residual Chromotropic acid (impurity).

  • Over-reaction: Produces 4,5-diethoxynaphthalene-2,7-disulfonic acid (impurity).

Field-Proven Insight: Because the starting material (Chromotropic acid) has


 symmetry, the first alkylation breaks this symmetry. The second hydroxyl group becomes sterically hindered and electronically distinct, but over-alkylation is still a major risk if pH and temperature are not strictly regulated.

Analytical Protocols (Self-Validating Systems)

To ensure scientific integrity, analytical methods must be "self-validating"—meaning the data itself confirms the absence of likely errors (e.g., misidentification of the isomer).

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC often fails to retain polysulfonated naphthalenes due to their high polarity. Ion-Pairing Chromatography (IPC) is the required standard.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 30 mins.

  • Detection: UV at 254 nm (aromatic core) and 350 nm (naphthalene absorption).

Validation Logic:

  • Retention Order:

    • Chromotropic Acid (Most polar, elutes first).

    • Target: 4-Ethoxy-5-hydroxy (Intermediate polarity).

    • Impurity: 4,5-Diethoxy (Most hydrophobic, elutes last).

  • If a single peak is observed without reference standards, the method is invalid. You must spike with starting material to confirm resolution.

NMR Spectroscopy (Structural Fingerprint)

NMR is the definitive tool for confirming the Mono-ethoxy state versus the symmetric Di-hydroxy (parent) or Di-ethoxy (impurity).

Protocol:

  • Solvent:

    
     (Sulfonic acids are water-soluble).
    
  • Key Signals:

    • Ethoxy Group: Look for a triplet (~1.4 ppm) and a quartet (~4.2 ppm).

    • Symmetry Check:

      • Chromotropic Acid:[3][2] Symmetric. Aromatic protons appear as simplified sets (fewer unique signals).

      • Target Molecule:Asymmetric. The protons on the two rings are chemically non-equivalent due to the 4-ethoxy vs 5-hydroxy difference. This results in a more complex aromatic region (6.5–8.5 ppm) with distinct coupling constants.

Experimental Workflow Diagram

Workflow Start Crude Reaction Mixture (Mono, Di, & Unreacted) IPC Ion-Pair HPLC Analysis (TBAH Buffer) Start->IPC Decision Purity > 98%? IPC->Decision Recryst Salting Out / Recrystallization Decision->Recryst No NMR 1H-NMR Validation (Confirm Asymmetry) Decision->NMR Yes Recryst->IPC Re-analyze Final Certified Reference Material NMR->Final

Figure 2: Purification and validation workflow for Ethoxychromotropic acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21329894, 4,5-dihydroxynaphthalene-2,7-disulfonic acid (Parent Structure). Retrieved from [Link]

  • Google Patents.Method for synthesizing 2,7-dihydroxynaphthalene and related sulfonates.
  • OrgSyn. Homologation of Boronic Esters (General reference for selective alkylation logic). Retrieved from [Link]

Sources

Foundational

Literature review on 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid applications

The following technical guide provides an in-depth review of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a specialized naphthalene derivative used primarily as a coupling component in the synthesis of azo dyes a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a specialized naphthalene derivative used primarily as a coupling component in the synthesis of azo dyes and as a potential complexometric reagent in analytical chemistry.

Applications in Azo Dye Synthesis and Analytical Chemistry

Executive Summary

4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (CAS No. 6272-19-1 for the disodium salt) is a high-value intermediate in the organic fine chemicals industry. Structurally related to Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid), this compound features a mono-ethylated hydroxyl group. This structural modification alters its electron density and solubility profile, making it a critical coupling component for producing specific azo dyes (e.g., modified Benzopurpurin variants) with distinct spectral properties.

This guide details the compound's chemical identity, its mechanism of action in diazo coupling, and its utility in analytical applications for metal determination.

Chemical Identity & Properties

The compound belongs to the class of naphthalene sulfonates . Its structure consists of a naphthalene ring substituted with two sulfonic acid groups (solubilizing agents), one hydroxyl group (activator/auxochrome), and one ethoxy group (auxochrome/modifier).

Structural Analysis
  • Systematic Name: 4-Ethoxy-5-hydroxy-2,7-naphthalenedisulfonic acid[1][2][3]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Sulfonic Acid (

      
      ) at 2,7:  Provides high water solubility and sites for salt formation (typically Na+).
      
    • Hydroxyl (

      
      ) at 5:  Strongly activates the ring for electrophilic aromatic substitution (coupling) and serves as a chelating site.
      
    • Ethoxy (

      
      ) at 4:  Modulates the wavelength of absorption (bathochromic shift) compared to the parent dihydroxy compound and prevents complexation at the 4-position, altering selectivity.
      
Physicochemical Data Table
PropertyValue / Description
CAS Number 6272-19-1 (Disodium salt)
Molecular Weight ~348.35 g/mol (Acid form); ~392.31 g/mol (Disodium salt)
Appearance Off-white to greyish/brown powder
Solubility Highly soluble in water (due to disulfonate groups); Insoluble in non-polar organic solvents.[3][4]
Acidity (pKa) Strong acid (Sulfonic groups fully ionized at pH > 1); Hydroxyl pKa ~8-9.
Stability Stable under acidic conditions; susceptible to oxidation at high pH.

Primary Application: Azo Dye Synthesis

The dominant application of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is as a coupling component in the manufacture of azo dyes. It reacts with diazonium salts to form intensely colored dyes used for cotton, wool, and biological staining.

Mechanism of Action: Diazo Coupling

In the synthesis of azo dyes, this compound acts as the nucleophile . The electron-donating hydroxyl group at position 5 activates the naphthalene ring, directing the incoming electrophilic diazonium ion (


) to the ortho position relative to the hydroxyl group (typically position 6 or 8, depending on steric hindrance from the ethoxy group).

The presence of the ethoxy group at position 4 distinguishes it from Chromotropic acid. While Chromotropic acid can couple twice (bis-azo) or chelate metals strongly via the peri-dihydroxyls (4,5), the ethoxy group blocks one site, forcing a specific mono-azo substitution pattern or altering the metal-binding pocket.

Visualization: Coupling Pathway

The following diagram illustrates the synthesis of a generic azo dye using 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

G Start Primary Amine (e.g., o-Tolidine) Diaz Diazonium Salt (Electrophile) Start->Diaz NaNO2 / HCl (0-5°C) Complex Sigma Complex Intermediate Diaz->Complex Electrophilic Attack Coupler 4-Ethoxy-5-hydroxy... (Nucleophile) Coupler->Complex Alkaline pH Product Azo Dye (e.g., Modified Benzopurpurin) Complex->Product -H+ (Restoration of Aromaticity)

Caption: Electrophilic aromatic substitution pathway for azo dye synthesis using the 4-ethoxy derivative.

Analytical & Research Applications

Beyond industrial dye production, this compound serves specialized roles in analytical chemistry, leveraging its ability to fluoresce or complex with metal ions.

Metal Complexation (Zr, Th, Al)

Similar to Chromotropic acid, the 4-ethoxy derivative can function as a chromogenic reagent.

  • Mechanism: The oxygen atoms in the hydroxyl and ethoxy groups (along with the sulfonate proximity) create a binding pocket for high-valence metal cations like Zirconium (IV) , Thorium (IV) , and Aluminum (III) .

  • Selectivity: The ethoxy group introduces steric bulk, which can improve selectivity for larger ions (like Th) over smaller ones compared to the unhindered dihydroxy parent.

  • Detection: The complex formation typically results in a bathochromic shift (color change) or quenching/enhancement of fluorescence, measurable via spectrophotometry.

Biological Staining

As a precursor to dyes like Benzopurpurin 4B (or its ethoxy-analogs), the final products are used as biological stains.[3][4]

  • Amyloid Detection: Benzopurpurin derivatives are used to stain amyloid plaques in histological samples.

  • pH Indicators: The resulting azo dyes often exhibit pH-dependent color transitions (e.g., Violet at pH 1.2

    
     Red at pH 4.0).
    

Experimental Protocols

Protocol A: General Diazo Coupling (Synthesis of Azo Dye)

Target Audience: Synthetic Chemists Objective: To couple 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid with a diazonium salt (e.g., from aniline or o-tolidine).

Reagents:

  • Aromatic Amine (0.01 mol)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (HCl, conc.)

  • 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (Disodium salt) (0.01 mol)

  • Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the aromatic amine in 25 mL of dilute HCl.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add aqueous

      
       solution while stirring. Maintain temperature < 5°C.
      
    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Preparation of Coupler:

    • Dissolve 0.01 mol of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid in 30 mL water.

    • Adjust pH to 8–9 using

      
       solution. (Alkaline pH is critical to deprotonate the -OH group, activating the ring).
      
  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the coupler solution over 20 minutes.

    • Maintain pH ~8 by adding

      
       as needed.
      
    • Stir for 1–2 hours at room temperature.

  • Isolation:

    • Salt out the dye by adding NaCl (10-20% w/v).

    • Filter the precipitate and wash with cold brine.

    • Dry in a desiccator.

Protocol B: Spectrophotometric Determination of Zirconium (Theoretical)

Target Audience: Analytical Chemists Objective: Determination of Zr(IV) using the reagent.

  • Buffer Preparation: Prepare a 1M HCl solution (acidic medium is usually required for Zr-Chromotropic acid type complexes).

  • Reagent Solution: Prepare a 0.1% aqueous solution of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

  • Procedure:

    • Add 1 mL of sample containing Zr(IV) to a 10 mL volumetric flask.

    • Add 2 mL of Reagent Solution.

    • Dilute to mark with 1M HCl.

    • Allow to stand for 15 minutes for complex development.

    • Measure Absorbance at

      
       (typically ~580 nm, determined by scanning).
      

References

  • PubChem. (n.d.). Reaction products of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (Related Azo Dyes). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1928). Benzopurpurin 4B and Related Diazo Coupling Protocols. Org. Synth. 1928, 8,[5] 29. Retrieved from [Link]

  • ChemGuide. (2016). Reactions of Diazonium Salts and Coupling Mechanisms. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Synthesis of Azo Dyes via 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

[1] Executive Summary This application note details the protocol for synthesizing water-soluble azo dyes utilizing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid or Chromotropic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for synthesizing water-soluble azo dyes utilizing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid or Chromotropic acid monoethyl ether; CAS: 6837-94-1).[1] Unlike its parent compound, Chromotropic acid, this derivative possesses a blocked peri-hydroxyl group, preventing the formation of metal chelates while retaining high water solubility and reactivity toward diazonium salts. This protocol is optimized for developing high-purity dyes for aqueous inkjet formulations, biological staining, and textile applications.[1]

Chemical Basis & Mechanism[1][2]

The Coupling Component

The core reagent, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, acts as the nucleophilic coupling component .[1]

  • Activation: The hydroxyl group (-OH) at position 5 is a strong activator.[1] In alkaline media (pH 8–10), it deprotonates to form a phenoxide ion, significantly increasing electron density in the naphthalene ring.

  • Regioselectivity: The ethoxy group (-OEt) at position 4 is an ortho/para director but is less activating than the phenoxide.[1] Consequently, electrophilic attack by the diazonium ion occurs preferentially at the ortho position relative to the hydroxyl group (Position 6), driven by the high electron density and steric factors.

  • Solubility: The two sulfonic acid groups (-SO₃H) at positions 2 and 7 ensure the final dye remains highly soluble in water, a critical requirement for inkjet and biological applications.[1]

Reaction Pathway

The synthesis follows a classic Azo Coupling mechanism via Electrophilic Aromatic Substitution (


).[2]
  • Diazotization: An aromatic amine is converted into a diazonium electrophile (

    
    ).[1]
    
  • Coupling: The diazonium ion attacks the activated naphthalene ring of the ethoxy-acid.[1]

ReactionMechanism cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Amine Aromatic Amine (e.g., Sulfanilic Acid) Diazo Diazonium Salt (Electrophile) Amine->Diazo Nitrosation NaNO2 NaNO2 + HCl (0-5°C) NaNO2->Diazo Complex Sigma Complex Intermediate Diazo->Complex Coupler 4-Ethoxy-5-hydroxy -2,7-disulphonic acid Coupler->Complex Nucleophilic Attack Base Na2CO3 (pH 9-10) Base->Complex Deprotonation Dye Final Azo Dye (Water Soluble) Complex->Dye Re-aromatization

Figure 1: Mechanistic pathway from amine precursor to final azo dye.[1]

Materials & Specifications

ComponentSpecificationRole
Coupler 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (Disodium salt)Nucleophile / Chromophore base
Amine Sulfanilic Acid (4-Aminobenzenesulfonic acid)Diazonium precursor (Model compound)
Nitrite Source Sodium Nitrite (NaNO₂), >99%Diazotizing agent
Acid Hydrochloric Acid (HCl), 37%Proton source for diazotization
Buffer Sodium Carbonate (Na₂CO₃)pH regulator for coupling
Solvent Deionized Water (Type II)Reaction medium

Safety Note: Azo dyes and diazonium salts can be toxic or explosive if dried.[1] Handle all diazonium intermediates in solution at low temperatures. Wear full PPE.[1]

Experimental Protocol

Phase 1: Diazotization of Sulfanilic Acid

Objective: Generate the electrophilic 4-sulfobenzenediazonium ion.[1]

  • Dissolution: In a 250 mL beaker, disperse 1.73 g (0.01 mol) of Sulfanilic Acid in 50 mL of deionized water.

  • Alkalinization: Add 0.60 g of Sodium Carbonate (anhydrous) and warm slightly until the solution is clear (formation of sodium sulfanilate).

  • Nitrite Addition: Cool to room temperature and add 0.69 g (0.01 mol) of Sodium Nitrite. Stir until dissolved.

  • Acidification (The Critical Step):

    • Prepare a separate beaker with 10 mL concentrated HCl and 20 g of crushed ice .

    • Slowly pour the sulfanilate/nitrite solution into the acid/ice mixture with vigorous stirring.

    • Checkpoint: A white precipitate of the diazonium betaine may form. This is normal. Maintain temperature at 0–5°C .

    • Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required to ensure complete diazotization).[1] If negative, add small aliquots of NaNO₂ solution.[1]

Phase 2: Preparation of the Coupler[1]
  • Dissolution: In a 500 mL reaction flask, dissolve 3.92 g (0.01 mol) of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (disodium salt) in 40 mL of deionized water.

  • Buffering: Cool the solution to 5°C . Add 2.5 g of Sodium Carbonate dissolved in 20 mL water.

    • Why Carbonate? We need a pH of ~9-10.[1] Stronger bases (NaOH) can degrade the diazonium salt (forming unreactive diazotates), while weaker bases (Acetate) may not sufficiently deprotonate the naphthol hydroxyl group.

Phase 3: The Coupling Reaction[1][4]
  • Addition: Slowly add the cold diazonium suspension (from Phase 1) to the buffered coupler solution (Phase 2) over 20–30 minutes .

    • Technique: Keep the tip of the addition funnel/pipette below the surface if possible, or add dropwise with vigorous stirring to prevent local excess of acid.

  • Temperature Control: Maintain the reaction mixture below 10°C during addition.

  • pH Monitoring: Check pH frequently. If it drops below 8, add small amounts of 10% Na₂CO₃ solution.[1]

  • Completion: Stir for 1–2 hours allowing the temperature to rise to room temperature (20–25°C).

    • Validation: Spot test on filter paper. A run-out with no color change when treated with alkaline H-acid indicates no free diazo remains.[1]

Phase 4: Isolation and Purification
  • Salting Out: Heat the deep red/orange solution to 60°C . Add Sodium Chloride (NaCl) (approx. 10-15% w/v) slowly until saturation is approached.

    • Mechanism:[3][4][5] The common ion effect (

      
      ) decreases the solubility of the sulfonated dye salt, forcing precipitation.
      
  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the precipitated dye using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with a small amount of cold 10% brine (NaCl solution). Do not use pure water or the dye will redissolve.

  • Drying: Dry the product in a vacuum oven at 50°C.

Workflow Visualization

ExperimentalWorkflow cluster_diazo Diazotization (0-5°C) cluster_couple Coupling (pH 9-10) cluster_iso Isolation start Start step1 Dissolve Sulfanilic Acid + Na2CO3 start->step1 step2 Add NaNO2 step1->step2 step3 Pour into HCl/Ice step2->step3 step4 Check Starch-Iodide (Excess HNO2?) step3->step4 step6 Slow Addition of Diazo to Coupler step4->step6 Valid step5 Dissolve Ethoxy-Acid + Na2CO3 Buffer step5->step6 step7 Stir 2h (Rise to RT) step6->step7 step8 Heat to 60°C Add NaCl (Salting Out) step7->step8 step9 Cool & Filter step8->step9 step10 Dry (Vacuum 50°C) step9->step10

Figure 2: Step-by-step experimental workflow for dye synthesis.

Analytical Characterization & Troubleshooting

Expected Data
ParameterMethodExpected Result
Appearance VisualDark red/orange powder
Solubility Water (25°C)>100 g/L (Highly Soluble)

UV-Vis (Water)480–510 nm (depending on amine)
Purity HPLC (C18, MeOH/Water)Single dominant peak (>95%)
Troubleshooting Guide
  • Problem: Low Yield / No Precipitate.

    • Cause: The dye is extremely soluble due to multiple sulfonic acid groups.[1]

    • Solution: Increase NaCl concentration during salting out or use Ethanol to precipitate the dye from the aqueous concentrate.

  • Problem: Dull Color / Decomposition.

    • Cause: Diazotization temperature rose above 5°C or Coupling pH was too high (>11).[1]

    • Solution: Strictly control ice bath temperature; use a pH meter during coupling.[1]

  • Problem: Foaming.

    • Cause: Evolution of Nitrogen gas (decomposition of diazo).

    • Solution: Reaction is too warm.[1] Cool immediately.

References

  • ChemicalBook. (n.d.).[1] 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 6837-94-1) Properties and Suppliers.[1][6] Retrieved from [1]

  • Google Patents. (1979).[1] US Patent 4,163,675: Aqueous ink composition for writing instruments.[1] (Describes the use of Ethoxychromotropic acid in high-solubility inks). Retrieved from

  • University of New Brunswick. (n.d.).[1] The Synthesis of Azo Dyes: Coupling Reactions.[3][2][7][8][9] (General protocol for diazo coupling). Retrieved from [1]

  • National Institutes of Health (NIH). (2022).[1] Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.[1][7] (Modern isolation techniques).[1] Retrieved from [1]

  • CymitQuimica. (n.d.).[1] 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic Acid) Structure and Reactivity. Retrieved from [1]

Sources

Application

Application Note: HPLC Determination of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

This Application Note provides a comprehensive, expert-level guide for the HPLC method development and validation for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid . This compound, structurally related to Chromotrop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the HPLC method development and validation for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid . This compound, structurally related to Chromotropic acid, presents significant chromatographic challenges due to its high polarity and double negative charge at standard pH levels.

Executive Summary

  • Analyte: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

  • Challenge: Extreme polarity due to two sulfonic acid groups (

    
    ) causes the analyte to elute in the column void volume (
    
    
    
    ) under standard Reverse Phase (RP) conditions.
  • Solution: Ion-Pair Chromatography (IPC) using Tetrabutylammonium (TBA) as a chaotropic modifier. This method creates a dynamic ion-exchange surface on the C18 stationary phase, ensuring robust retention and peak symmetry.

  • Application: Quality Control (QC) of dye intermediates, pharmaceutical impurity profiling (e.g., naphthalene-sulfonate based drugs), and environmental monitoring.

Scientific Rationale & Mechanism

The Polarity Paradox

Standard C18 columns rely on hydrophobic interactions. The target analyte contains a naphthalene core (hydrophobic) but is dominated by two strongly acidic sulfonic groups (hydrophilic/anionic) and a polar hydroxyl group. In a standard water/methanol mobile phase, the repulsive forces between the ionized sulfonates and the residual silanols—combined with high water solubility—result in zero retention (


).
The Ion-Pairing Solution

To retain this dianionic species, we employ Tetrabutylammonium Hydroxide (TBAH) or Tetrabutylammonium Bromide (TBAB) .

  • Adsorption: The hydrophobic butyl chains of the TBA cation adsorb onto the C18 alkyl chains of the stationary phase.

  • Charge Interaction: The positively charged ammonium head groups (

    
    ) of the TBA create a virtual anion-exchange surface.
    
  • Retention: The anionic sulfonate groups (

    
    ) of the analyte form electrostatic ion-pairs with the adsorbed TBA, significantly increasing retention time and selectivity.
    

IonPairingMechanism cluster_mobile Mobile Phase Equilibrium C18 Stationary Phase (C18 Alkyl Chains) TBA Ion-Pair Reagent (Tetrabutylammonium) C18->TBA Hydrophobic Adsorption Complex Neutral Ion-Pair Complex (Retained Species) TBA->Complex Electrostatic Attraction (+/-) Analyte Analyte (Disulfonic Acid Anion) Analyte->Complex Pairs with TBA Surface

Figure 1: Mechanism of Ion-Pair Chromatography for Disulfonated Naphthalenes.

Experimental Protocol

Reagents & Chemicals
  • Reference Standard: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (purity

    
    ).
    
  • Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q,

    
    ).
    
  • Ion-Pair Reagent: Tetrabutylammonium Hydroxide (TBAH), 1.0 M solution in water (or TBAB solid).

  • Buffer Component: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).
Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    , 
    
    
    
    ) or equivalent.
    • Note: A

      
       particle size is preferred over 
      
      
      
      for better resolution of potential isomers.
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM TBAH + 10 mM

in Water, pH adjusted to 3.0 with

.
TBA provides retention; pH 3.0 suppresses silanol activity and ensures phenol remains neutral.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic ion-pair complex.
Flow Rate

Standard flow for 4.6 mm ID columns.
Column Temp

Controlled temperature ensures reproducible retention times.
Injection Volume

Prevent column overload.
Detection UV

(Primary),

(Secondary)
230 nm for sulfonate sensitivity; 290 nm for naphthalene specificity.
Run Time 20 MinutesSufficient for gradient elution and re-equilibration.
Gradient Program

Isocratic elution is possible, but a gradient is recommended to clear highly retained impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration.
10.004060Linear ramp to elute analyte.
12.001090Wash step (remove hydrophobic impurities).
14.001090Hold wash.
14.109010Return to initial conditions.
20.009010Re-equilibration (Critical for IPC).

Method Development & Optimization Guide

This flowchart guides you through the optimization process if the initial conditions do not yield perfect resolution.

OptimizationStrategy Start Run Initial Gradient (10mM TBA, pH 3.0) CheckRT Check Retention Time (RT) & Peak Shape Start->CheckRT Decision1 RT < 2 min? CheckRT->Decision1 Action1 Increase TBA Conc. (to 15-20 mM) Decision1->Action1 Yes Decision2 Peak Tailing > 1.5? Decision1->Decision2 No Action1->CheckRT Action2 Lower pH to 2.5 or Increase Buffer Conc. Decision2->Action2 Yes Decision3 Resolution < 1.5? Decision2->Decision3 No Action2->CheckRT Action3 Adjust %B Gradient Slope or Change Modifier (MeOH) Decision3->Action3 Yes Final Validate Method Decision3->Final No Action3->CheckRT

Figure 2: Step-by-step optimization logic for naphthalene disulfonate separation.

Critical Optimization Notes
  • TBA Concentration: Increasing TBA concentration (5 mM

    
     20 mM) generally increases retention of sulfonated species. However, above 20 mM, the baseline may become noisy, and equilibration times increase.
    
  • pH Sensitivity:

    • pH 2.5 - 3.5: Recommended. The sulfonic acids are fully ionized (

      
      ), and the phenolic group is protonated (
      
      
      
      ). This provides the most stable peak shape.
    • pH > 7.0: The phenolic group may ionize (

      
      ), creating a tri-anionic species. While this increases retention further, it may cause peak broadening due to secondary interactions with the silica backbone.
      
  • Column History: Dedicated Columns are Mandatory. Once a column is used with ion-pairing reagents (TBA), it is extremely difficult to wash it out completely. Label this column "IPC Only".

Validation Parameters (Expected Performance)

Based on the behavior of similar naphthalene disulfonates (e.g., Chromotropic acid), the following performance metrics should be targeted during validation:

ParameterAcceptance CriteriaExpected Result
Specificity Resolution (

)

from nearest impurity.
The ethyl group adds hydrophobicity, likely eluting after Chromotropic acid impurities.
Linearity

Linear range typically

to

.
Precision (Repeatability) RSD

(n=6)
IPC methods are precise if temperature is controlled.
LOD / LOQ S/N > 3 / S/N > 10Estimated LOQ:

(UV 230 nm).
Robustness pH

, Temp

Retention is sensitive to TBA concentration and % Organic.

Troubleshooting Guide

  • Issue: Drifting Retention Times.

    • Cause: Insufficient equilibration. IPC requires longer equilibration than standard RP.

    • Fix: Equilibrate for at least 20-30 column volumes (approx. 30-45 mins) before the first injection and 10 mins between runs.

  • Issue: Ghost Peaks.

    • Cause: Impurities in the TBA reagent.

    • Fix: Use HPLC-grade ion-pair reagents. Filter mobile phase through

      
       filters.
      
  • Issue: High Backpressure.

    • Cause: Salt precipitation.

    • Fix: Ensure mixing of Mobile Phase A (Buffer) and B (ACN) does not precipitate salts. 10 mM phosphate is safe up to 80% ACN.

References

  • Separation of Naphthalene Disulfonic Acid Isomers

    • Title: Detection method of naphthalene disulfonic acid isomers.[1]

    • Source: Google P
    • URL
  • General IPC Mechanism for Sulfonates

    • Title: Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • Analysis of Similar Dye Impurities

    • Title: Preparative separation and identification of novel subsidiary colors of the color additive D&C Red No. 33.
    • Source: N
    • URL:[Link]

Sources

Method

Application Note: Using 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid as a Coupling Component

The following Application Note and Protocol is designed for researchers and drug development professionals utilizing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (often referred to as Ethoxychromotropic acid or a d...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals utilizing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (often referred to as Ethoxychromotropic acid or a derivative thereof) as a coupling component in the synthesis of azo dyes or colorimetric assays.

Introduction & Scientific Principles

Chemical Profile

4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is a highly specialized naphthalene derivative.[1][2][3][4] Structurally, it is an etherified analogue of Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). The presence of the ethoxy group (-OEt) at the C4 position, adjacent to the hydroxyl group (-OH) at C5, fundamentally alters its electronic properties and steric environment compared to its parent compound.

  • CAS Number: 6272-19-1 (typically for the disodium salt).

  • Molecular Formula:

    
     (Acid form).[4]
    
  • Role: Coupling Component (Nucleophile) in Azo Coupling reactions.

Mechanism of Action: Electrophilic Aromatic Substitution

The utility of this molecule relies on Azo Coupling , a form of electrophilic aromatic substitution.

  • Activation: In alkaline media (pH 8–10), the hydroxyl group at C5 deprotonates to form a phenoxide ion (

    
    ). This strongly activates the naphthalene ring by increasing electron density via resonance.
    
  • Directing Effect: The

    
     group is a powerful ortho/para director. However, the C4 position is blocked by the ethoxy group. Consequently, the incoming electrophile (aryldiazonium cation) is directed primarily to the C6 position  (ortho to the hydroxyl) or potentially the C8 position  (para to the hydroxyl), depending on the steric bulk of the diazonium salt.
    
  • The Ethoxy Advantage: Unlike the free hydroxyl in Chromotropic acid, the ethoxy group acts as a weaker electron donor but provides steric protection and alters the hydrophobicity/solubility profile of the final dye, often resulting in bathochromic shifts (deepening of color) and improved fastness properties.

Pre-Protocol Considerations

Solubility & pH Control
  • Solubility: The presence of two sulfonic acid groups (

    
    ) ensures high water solubility. However, the molecule is most stable and reactive as a salt.
    
  • pH Sensitivity: Coupling must be performed at pH 8.0 – 9.5 .

    • pH < 7:[5] The hydroxyl group remains protonated, significantly reducing nucleophilicity and inhibiting coupling.

    • pH > 10: Risk of decomposing the diazonium salt (formation of diazotates) before coupling occurs.

Safety & Handling
  • Hazard: Treat as a potential irritant. Azo dyes derived from this precursor should be handled as potential mutagens until characterized.

  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

Experimental Protocol: Azo Coupling Synthesis

This protocol describes the coupling of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid with a generic aryldiazonium salt (e.g., diazotized sulfanilic acid or aniline).

Phase A: Preparation of the Coupling Component
  • Weighing: Accurately weigh 0.01 mol of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (disodium salt).

  • Dissolution: Dissolve in 50 mL of deionized water in a 250 mL beaker.

  • Buffering: Add 2.5 g of Sodium Carbonate (

    
    )  or Sodium Bicarbonate to adjust the pH to 8.5–9.0 .
    
    • Note: The solution should be clear. If turbidity persists, filter the solution before use.

  • Cooling: Place the beaker in an ice bath and cool to 0–5°C .

Phase B: Preparation of the Diazonium Salt (General)

Assumption: You have already prepared 0.01 mol of your specific diazonium salt solution (kept at 0–5°C).

  • Critical Check: Ensure excess nitrous acid is removed from the diazo solution (test with starch-iodide paper; if blue, add sulfamic acid until colorless). Excess nitrite can nitrosate the coupling component, causing side reactions.

Phase C: The Coupling Reaction
  • Addition: Slowly add the cold diazonium salt solution to the buffered coupling component solution over 15–20 minutes .

    • Agitation: Stir vigorously using a magnetic stir bar or overhead stirrer.

    • Temperature Control: Maintain internal temperature below 5°C .

  • pH Maintenance: Monitor pH continuously. If it drops below 8.0 due to acid generation, add 10%

    
     solution dropwise to maintain pH 8.5–9.0.
    
  • Completion: Stir for 1–2 hours at 0–5°C.

  • Validation: Perform a spot test on filter paper. A run-out with the diazo solution should not color a spot of H-acid solution (indicating all diazo is consumed).

Phase D: Isolation
  • Salting Out: Warm the solution to room temperature. Add Sodium Chloride (NaCl) (approx. 10-15% w/v) to precipitate the dye.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Purification: Wash the cake with a small amount of cold 5% NaCl solution.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Visualization of Workflows

Chemical Reaction Pathway

This diagram illustrates the activation of the coupling component and the subsequent attack by the diazonium ion.

ReactionPathway Coupler 4-Ethoxy-5-hydroxy naphthalene-2,7-disulfonic acid Activated Activated Phenoxide Intermediate Coupler->Activated Deprotonation (-H+) Base Na2CO3 (pH 8-9) Base->Activated Complex Sigma Complex (Transition State) Activated->Complex + Electrophilic Attack Diazo Aryldiazonium Salt (R-N≡N+) Diazo->Complex Product Final Azo Dye (Coupled at C6/C8) Complex->Product Re-aromatization

Figure 1: Mechanistic pathway of the azo coupling reaction under alkaline conditions.

Experimental Workflow

A step-by-step logic flow for the laboratory procedure.

ProtocolWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_iso Isolation Phase Step1 Dissolve Coupler in H2O Step2 Adjust pH to 8.5-9.0 (Na2CO3) Step1->Step2 Step3 Cool to 0-5°C Step2->Step3 Step4 Add Diazo Solution (Dropwise, 20 min) Step3->Step4 Step5 Monitor pH & Temp (Maintain pH > 8, T < 5°C) Step4->Step5 Step6 Stir 1-2 Hours Step5->Step6 Step7 Salting Out (NaCl) Step6->Step7 Step8 Vacuum Filtration Step7->Step8 Step9 Dry at 50°C Step8->Step9

Figure 2: Step-by-step experimental workflow for the synthesis of azo dyes using the ethoxy-derivative coupler.

Quality Control & Troubleshooting

Analytical Validation
MethodParameterAcceptance Criteria
TLC Reaction CompletenessDisappearance of Diazo spot; Single colored product spot.
UV-Vis

Consistent with predicted bathochromic shift (typically 480–550 nm for red/violet dyes).
HPLC Purity> 95% area under curve.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH too low (< 7) during coupling.Ensure Carbonate buffer is sufficient; monitor pH continuously.
Precipitate is Tar-like Temperature too high (> 10°C).Keep reaction strictly on ice; add salt more slowly during isolation.
Solution Foaming Evolution of

gas (Diazo decomposition).
Reaction is too warm or pH is too high (> 10). Cool down and adjust pH.
Dull Color Oxidation of the ethoxy/hydroxy group.Use fresh reagents; consider performing reaction under Nitrogen atmosphere.

References

  • PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard reference for Azo coupling mechanisms).
  • Google Patents. (1978). Aqueous ink composition for writing instruments (US4163675A).

Sources

Application

Optimizing pH Conditions for Reactions Involving 4-Ethoxy-5-Hydroxynaphthalene-2,7-Disulphonic Acid

Executive Summary This Application Note details the critical parameters for optimizing the reactivity and stability of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as the monoethyl ether of Chromotropic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the critical parameters for optimizing the reactivity and stability of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as the monoethyl ether of Chromotropic acid or a specific coupling component in azo dye synthesis). As a naphthalene derivative with mixed electron-donating (ethoxy, hydroxyl) and electron-withdrawing (sulfonic acid) groups, this compound exhibits distinct pH-dependent behaviors essential for high-yield azo coupling and fluorescent probe applications.

The protocol focuses on three key areas:

  • Solubilization & Stability: Managing the ionization state of the sulfonic acid groups versus the hydroxyl group.

  • Coupling Efficiency: Optimizing the nucleophilic attack of the naphthoxide ion on diazonium salts.

  • Product Isolation: Controlling pH for salting-out and purification.

Chemical Identity & Mechanistic Insight

Structure-Activity Relationship (SAR)

The molecule features a naphthalene core substituted at the 2,7-positions with sulfonic acid groups (


), at the 5-position with a hydroxyl group (

), and at the 4-position with an ethoxy group (

).
  • Sulfonic Acid Groups (Positions 2, 7): These are strong acids (

    
    ). At any pH > 1, they exist as sulfonate anions (
    
    
    
    ), ensuring high water solubility.
  • Hydroxyl Group (Position 5): This is the reactive center for coupling. It acts as an acid with a

    
     estimated between 8.5–9.5 (slightly lower than typical naphthols due to the electron-withdrawing sulfonates).
    
    • Acidic pH (< 4): Exists as

      
      . Poor nucleophile.
      
    • Alkaline pH (> 8): Exists as

      
       (naphthoxide). Strong nucleophile, activating the ring for electrophilic aromatic substitution (azo coupling) at the ortho position (Position 6 or 8).
      
  • Ethoxy Group (Position 4): An electron-donating group that further activates the ring via resonance, directing the incoming electrophile to the ortho or para positions relative to itself. However, the hydroxyl group's directing effect (as an oxide) dominates in alkaline media.

Reaction Pathway Visualization

G Substrate 4-Ethoxy-5-hydroxy- naphthalene-2,7-disulfonic acid (Protonated Form) Intermediate Active Naphthoxide Ion (Deprotonated -O⁻) Substrate->Intermediate pH Adjustment (pH 8.0 - 10.0) Intermediate->Substrate Acidification (pH < 4.0) Coupling Electrophilic Attack (Ortho-Coupling) Intermediate->Coupling Nucleophilic Attack SideReaction Decomposition/Oxidation (High pH > 12) Intermediate->SideReaction pH > 12 Oxidative Stress Diazonium Diazonium Salt (Ar-N₂⁺) Diazonium->Coupling Addition at 0-5°C Product Azo Dye Product (Ar-N=N-Naphthyl) Coupling->Product -H⁺ (Re-aromatization)

Figure 1: Reaction pathway for azo coupling. The critical step is the deprotonation of the hydroxyl group to form the active naphthoxide species without exceeding the pH stability limit of the diazonium salt.

Experimental Protocols

Protocol A: pH Optimization for Azo Coupling

Objective: To synthesize an azo dye with maximum yield by balancing the reactivity of the naphthoxide with the stability of the diazonium salt.

Materials:

  • 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (disodium salt).

  • Aromatic amine (e.g., Aniline, Sulfanilic acid) for diazotization.

  • Sodium Nitrite (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ), Hydrochloric Acid (
    
    
    
    ).[1]
  • Sodium Carbonate (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • pH Meter (calibrated at 4.0, 7.0, 10.0).

Step-by-Step Procedure:

  • Diazotization (The Electrophile):

    • Dissolve 0.01 mol of the aromatic amine in 25 mL of 1M HCl. Cool to 0–5°C in an ice bath.

    • Add 0.01 mol of

      
       solution dropwise. Maintain temperature < 5°C.
      
    • Check: Verify excess nitrous acid with starch-iodide paper (turns blue). Destroy excess with sulfamic acid if necessary.

  • Preparation of Coupling Component (The Nucleophile):

    • Dissolve 0.01 mol of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid in 30 mL of distilled water.

    • Initial pH Check: The solution will likely be acidic or neutral depending on the salt form.

    • Critical Step: Adjust pH to 8.5–9.5 using 10%

      
       solution. This ensures the formation of the reactive naphthoxide ion.
      
    • Note: Do not use strong NaOH if possible, as localized high pH (>12) can degrade the diazonium salt upon addition.

  • The Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the naphthoxide solution over 30 minutes.

    • Simultaneous pH Control: During addition, the pH will drop due to the acid in the diazonium solution. Continuously add

      
       solution to maintain pH between 8.0 and 9.0 .
      
    • Temperature: Keep the reaction mixture at 0–10°C.

  • Monitoring:

    • Spot test on filter paper: A rim of clear liquid should not turn color with alkaline H-acid (indicates no excess diazonium) or diazonium solution (indicates no excess coupler).

Protocol B: Stability & Solubility Profiling

Objective: To determine the operational pH window for handling and storage.

Method: UV-Vis Spectrophotometric Titration.[2]

pH ConditionObservationChemical SpeciesRecommendation
pH < 1.0 Clear SolutionProtonated Sulfonic Acids (

)
Avoid long-term storage (desulfonation risk).
pH 2.0 – 7.0 Clear SolutionSulfonates (

), Phenol (

)
Stable storage condition. Low reactivity.
pH 8.0 – 10.0 Bathochromic ShiftNaphthoxide (

) formation
Optimal for Coupling. Use immediately.
pH > 12.0 Darkening/DegradationOxidation of NaphthoxideAvoid. Causes side reactions and impurities.

Critical Analysis & Troubleshooting

The "Coupling pH Paradox"

A common failure mode in azo coupling is the mismatch between the stability of the diazonium salt and the reactivity of the coupling component.

  • Problem: Diazonium salts are unstable at alkaline pH (forming unreactive diazotates).

  • Problem: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is unreactive at acidic pH.

  • Solution: The "Sweet Spot" is pH 8.0–9.0 . Using a weak base buffer (Carbonate/Bicarbonate) is superior to Hydroxide because it buffers effectively in this range without creating "hot spots" of high alkalinity that destroy the diazonium salt.

Purification Strategy

After coupling, the product is often a tris- or tetrasodium salt (highly soluble).

  • Salting Out: To isolate the dye, lower the pH to 6.0–7.0 (neutral) and add Sodium Chloride (NaCl) to 15-20% w/v.

  • Why Neutral? Salting out at high pH (alkaline) often precipitates inorganic salts (

    
    ) along with the dye. Acidifying too much (pH < 2) might precipitate the free acid form, which is harder to filter.
    

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition. Wiley-VCH. Link

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link

  • European Patent Office. (1989). EP0301350B1: Disazo dyes. (Describes the use of 4-ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid as a coupling component). Link

  • PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (Related Structure Data). National Library of Medicine. Link

  • ChemicalBook. (2025).[2] Benzopurpurin 4B and its Intermediates. Link

Sources

Method

Precision Wet Chemistry Strategies for Sulfonated Naphthalene Derivatives

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists Executive Summary & Strategic Context Sulfonated Naphthalene Derivatives (SNDs) represent a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists

Executive Summary & Strategic Context

Sulfonated Naphthalene Derivatives (SNDs) represent a critical class of anionic scaffolds found in pharmaceutical agents (e.g., Suramin), diagnostic dyes, and superplasticizers. While modern HPLC-MS offers molecular specificity, wet chemistry remains the gold standard for bulk quantification, functional group validation, and salt stoichiometry determination.

This guide moves beyond basic textbook descriptions to provide causality-driven protocols. We focus on the three critical challenges in SND chemistry:

  • Regiocontrol: Manipulating kinetic vs. thermodynamic sulfonation.

  • Quantification: Accurate titration of amphiphilic anionic species.

  • Purity Profiling: Distinguishing organic sulfonates from inorganic sulfate by-products.

Module A: Regioselective Synthesis & Isolation

Objective: Control the sulfonation position (


-1 vs. 

-2) using temperature as the thermodynamic switch.
The Mechanistic Logic

Sulfonation is reversible.[1][2]

  • Kinetic Control (Low Temp, <80°C): Electrophilic attack occurs at the

    
    -position (C1) because it is more electron-rich (higher HOMO coefficient). However, this position suffers from peri-interaction (steric hindrance) with the H-atom at C8.
    
  • Thermodynamic Control (High Temp, >160°C): The steric strain at C1 causes the

    
     group to desulfonate. The equilibrium shifts to the 
    
    
    
    -position (C2), which is sterically unencumbered and thermodynamically stable.
Visualization: The Sulfonation Decision Tree

SulfonationPathways Naphthalene Naphthalene (Starting Material) LowTemp Kinetic Route < 60°C Naphthalene->LowTemp HighTemp Thermodynamic Route > 160°C Naphthalene->HighTemp H2SO4 Conc. H2SO4 (Sulfonating Agent) H2SO4->LowTemp H2SO4->HighTemp Alpha Naphthalene-1-sulfonic acid (Alpha Isomer) Sterically Hindered LowTemp->Alpha Fast Attack Beta Naphthalene-2-sulfonic acid (Beta Isomer) Thermodynamically Stable HighTemp->Beta Slow Attack Equilibrium Isomerization (Reversible) Alpha->Equilibrium Heat (>150°C) Equilibrium->Beta Stability Shift

Figure 1: Kinetic vs. Thermodynamic control pathways in naphthalene sulfonation.

Protocol: Synthesis of -Naphthalene Sulfonic Acid

Note: This protocol targets the thermodynamic product, common in drug scaffolds.

Reagents: Naphthalene (Reagent Grade), Conc.


 (98%), Brine (NaCl).
  • Melt & Mix: In a three-neck round-bottom flask, melt 100g of naphthalene (MP ~80°C).

  • Addition: Slowly add 100g of conc.

    
     while stirring.
    
    • Critical Step: The reaction is exothermic. Maintain temperature control.

  • Thermodynamic Shift: Heat the mixture to 160–165°C and hold for 3–4 hours.

    • Why? This ensures any

      
      -isomer formed initially is desulfonated and converted to the 
      
      
      
      -isomer.
  • Quench & Separation: Pour the hot reaction mass into 1L of water.

    • Filtration: Filter off unreacted naphthalene (insoluble in water).

  • Salting Out (The "Common Ion Effect"):

    • Heat the filtrate to boiling.

    • Add solid NaCl until saturation.

    • Cool slowly to 4°C. The Sodium

      
      -naphthalene sulfonate (Schäffer's salt) will crystallize out as pearly plates.
      
    • Differentiation: The

      
      -isomer salt is much more soluble in water/brine and will remain in the mother liquor.
      

Module B: Quantification via Two-Phase Titration (Epton Method)

Objective: Quantify the anionic active matter (SNDs) without interference from inorganic salts. Context: Potentiometric titration often fails for SNDs due to electrode fouling. The Epton method uses a colorimetric phase-transfer mechanism.

The Mechanism

This method relies on the formation of an ion-pair complex between the anionic SND and a cationic dye (Methylene Blue) or titrant (Hyamine 1622).

  • Initial State: Methylene Blue (cationic) pairs with the SND (anionic) to form a blue, chloroform-soluble complex.

  • Titration: A cationic surfactant (Hyamine) is added.[3] It displaces the Methylene Blue because the Hyamine-SND complex is more hydrophobic.

  • Endpoint: The Methylene Blue is ejected from the organic phase back into the water phase.

Visualization: Phase Transfer Mechanism

EptonTitration cluster_Phase1 Step 1: Pre-Titration cluster_Phase2 Step 2: Titration (Add Hyamine+) cluster_Phase3 Step 3: Endpoint Water1 Aqueous Phase: MB(+) (Blue) Org1 Chloroform Phase: [SND(-):MB(+)] Complex (Blue) Water1->Org1 Ion Pair Extraction Reaction Exchange Reaction: [SND:MB] + Hyamine -> [SND:Hyamine] + MB Org1->Reaction Titrant Titrant Added: Hyamine(+) Titrant->Reaction Water3 Aqueous Phase: MB(+) Returns (Blue) Reaction->Water3 Dye Ejected Org3 Chloroform Phase: [SND:Hyamine] (Colorless) Reaction->Org3 Stronger Hydrophobic Pair

Figure 2: Ion-exchange mechanism in two-phase titration.

Protocol: Epton Titration for SNDs

Reagents:

  • Titrant: 0.004 M Hyamine 1622 (Benzethonium chloride).

  • Indicator: Methylene Blue solution (acidified).

  • Solvent: Chloroform (

    
    ).
    
  • Buffer: Citrate buffer (optional, to maintain pH if SND is pH sensitive).

Procedure:

  • Sample Prep: Dissolve ~0.1g of SND sample (accurately weighed) in 100mL water.

  • Setup: In a 100mL stoppered measuring cylinder, add:

    • 10mL Sample solution.

    • 25mL Methylene Blue solution.

    • 15mL Chloroform.

  • Observation: Shake vigorously. The bottom (chloroform) layer should turn dark blue (SND-Dye complex). The top layer is pale blue.

  • Titration:

    • Add Hyamine titrant in 1mL increments, shaking vigorously after each addition.

    • Critical Technique: You must allow phases to separate completely between additions.

  • Endpoint Detection:

    • As the endpoint approaches, the blue color in the chloroform layer fades.

    • Endpoint: The point where the blue color intensities of the two phases are identical (or when the chloroform layer becomes completely colorless, depending on the specific variant used).[4] The "equal intensity" point is standard for Methylene Blue.

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Molarity of titrant
    
  • 
    : Molecular Weight of the SND
    
  • 
    : Weight of sample in the aliquot
    

Module C: Purity Profiling (Gravimetric Sulfate Analysis)

Objective: Determine the "Degree of Sulfonation" and impurity levels by measuring inorganic sulfate (


).
Context:  In sulfonation, excess 

is a major contaminant. Titration cannot distinguish between strong sulfonic acid groups (

) and free sulfuric acid. Gravimetry is required.[5][6][7][8][9]
Protocol: Barium Sulfate Precipitation

Principle:


 (White Precipitate).
Note: Organic sulfonates do NOT precipitate with Barium under these conditions.

Procedure:

  • Dissolution: Dissolve 1.0g of SND sample in 200mL distilled water.

  • Acidification: Add 1mL conc. HCl.

    • Why? Prevents precipitation of Barium Carbonate or Phosphate; ensures only Sulfate precipitates.

  • Precipitation: Heat solution to boiling.[8] Slowly add 10%

    
     solution with constant stirring until precipitation is complete (test supernatant).
    
  • Digestion (Ostwald Ripening): Keep the solution near boiling for 1 hour.

    • Causality: This allows small crystals to dissolve and re-deposit on larger crystals, making filtration easier (reduces clogging).

  • Filtration & Ignition:

    • Filter through ashless filter paper (Whatman No. 42).

    • Wash with hot water until chloride-free (test with

      
      ).
      
    • Ignite in a crucible at 800°C to constant weight.

Interpretation:

  • High inorganic sulfate content indicates poor isolation or insufficient "salting out" purification.

  • To determine Total Sulfur (organic + inorganic), the sample must first be hydrolyzed or oxidized (Schöniger flask combustion) before running this gravimetric method.

Summary Data Table

ParameterMethodKey ReagentEndpoint / ObservationInterference
Isomer ID Synthesis Temp / Solubility

/ NaCl

: Soluble salt

: Precipitates
Mixed isomers if temp not controlled
Active Matter Two-Phase Titration (Epton)Hyamine 1622 / Methylene BlueEqual color intensity in phasesCationic impurities, Inorganic salts (high conc.)[4]
Inorganic Sulfate Gravimetry

White Precipitate (

)
Carbonates (if not acidified)
Acid Value Potentiometric TitrationNaOH / KOHpH inflection pointFree

(requires correction)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Naphthalene sulfonation thermodynamics and isolation).

  • ASTM D3049-89(2009). Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration. ASTM International. (The industrial standard for the Epton/Two-phase titration method).[3]

  • Spryskov, A. A. "Sulfonation of Naphthalene." Journal of General Chemistry USSR, 1950.
  • Metrohm Application Note. Photometric determination of ionic surfactants by two-phase titration. (Modern adaptation of the Epton method using optrodes).[3]

  • Skoog, D. A., et al.Fundamentals of Analytical Chemistry. Cengage Learning.

Sources

Application

Application Note: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid in Analytical Chemistry

This Application Note provides a comprehensive guide to the analytical utility of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic Acid or the Ethyl Ether of Chromotropic Acid ). While...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the analytical utility of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic Acid or the Ethyl Ether of Chromotropic Acid ).

While its parent compound, Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid), is a standard reagent for formaldehyde and nitrate determination, the 4-ethoxy derivative exhibits distinct chemical behavior due to the blocking of one peri-hydroxyl group. This modification alters its complexation properties, making it a specialized precursor for metallochromic azo dyes and a potential fluorescent tracer .

Introduction & Chemical Identity

4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is a naphthalene derivative characterized by high water solubility and strong fluorescence. Unlike Chromotropic Acid, which uses two adjacent (peri) hydroxyl groups to chelate Ti(IV) or react with formaldehyde, the ethoxy derivative has one hydroxyl group blocked. This structural change shifts its primary analytical application from direct colorimetric determination to use as a coupling component for synthesizing specific azo-dye indicators and as a fluorescent probe .

Key Chemical Properties
PropertyDescription
CAS Number 6837-94-1 (Sodium salt forms may vary)
Molecular Formula C₁₂H₁₂O₈S₂ (Acid form)
Functional Groups Sulfonic acid (-SO₃H, x2), Hydroxyl (-OH), Ethoxy (-OCH₂CH₃)
Solubility Highly soluble in water (due to disulfonic acid groups); less soluble in organic solvents.[1]
Fluorescence Strong blue/violet fluorescence in aqueous solution; pH-dependent intensity.
Reactivity Undergoes electrophilic aromatic substitution (coupling) at the ortho-position to the hydroxyl group (Position 1 or 8 depending on numbering; typically adjacent to the -OH).

Core Applications

A. Synthesis of Metallochromic Indicators (Azo Dyes)

The primary analytical value of this compound lies in its role as a coupling component . By reacting it with diazonium salts (e.g., diazotized sulfanilic acid, p-nitroaniline, or aminophenylarsonic acid), researchers synthesize mono-azo dyes . These dyes serve as sensitive indicators for metal ions such as Aluminum (Al³⁺) , Zirconium (Zr⁴⁺) , and Thorium (Th⁴⁺) .

  • Mechanism : The azo group (-N=N-) and the remaining hydroxyl group (-OH) form a chelate ring with the metal ion. The ethoxy group modifies the electron density of the naphthalene ring, shifting the absorption maximum (

    
    ) and altering the pKa of the hydroxyl group, often improving selectivity compared to the parent chromotropic acid dyes.
    
B. Fluorescent Tracer & pH Indicator

Naphthalene sulfonic acids are inherently fluorescent. The ethoxy substituent acts as an auxochrome, modifying the fluorescence quantum yield and emission wavelength.

  • Application : Used as an inert fluorescent tracer in hydrological studies or as a pH-sensitive probe (due to the ionization of the phenolic -OH).

Experimental Protocols

Protocol 1: Synthesis of a Metallochromic Azo-Dye Reagent

Objective: To synthesize a specific azo-dye indicator (e.g., "Ethoxychromotrope") for the determination of Aluminum or Zirconium.

Reagents Required
  • Coupling Component : 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (0.01 mol).

  • Diazo Component : Sulfanilic acid (or p-Arsanilic acid for Zr determination) (0.01 mol).

  • Sodium Nitrite (NaNO₂) : 0.011 mol.

  • Hydrochloric Acid (HCl) : 2M.

  • Sodium Carbonate (Na₂CO₃) : Saturated solution.

  • Sodium Hydroxide (NaOH) : 2M.

Step-by-Step Procedure
  • Diazotization :

    • Dissolve 0.01 mol of Sulfanilic acid in 50 mL of water containing 2.5 g of Na₂CO₃.

    • Cool the solution to 0–5°C in an ice bath.

    • Add 0.011 mol of NaNO₂ (dissolved in minimal water).

    • Dropwise add 10 mL of concentrated HCl while stirring vigorously. Maintain temperature < 5°C. A white precipitate of the diazonium salt may form.

  • Coupling :

    • Dissolve 0.01 mol of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid in 50 mL of water. Adjust pH to ~9 using Na₂CO₃ solution. Cool to < 5°C.

    • Slowly add the diazonium suspension (from Step 1) to the ethoxy-naphthalene solution over 30 minutes.

    • Maintain the pH at 8–9 by adding Na₂CO₃ as needed. The solution will turn deep red/violet.

  • Isolation :

    • Stir for 2 hours at room temperature.

    • Acidify slightly with HCl (to pH ~4) or salt out using NaCl to precipitate the dye.

    • Filter the solid, wash with cold dilute NaCl solution, and dry.

Validation (UV-Vis)
  • Dissolve a small amount of the synthesized dye in water.

  • Measure absorbance (

    
    ) typically around 500–550 nm.
    
  • Add a drop of Al³⁺ or Zr⁴⁺ solution; a bathochromic shift (color change to blue/violet) confirms metal complexation.

Protocol 2: Spectrophotometric Determination of Aluminum (Al³⁺)

Objective: To determine trace Aluminum using the synthesized azo-dye reagent.[1]

Reagents
  • Dye Solution : 0.05% (w/v) aqueous solution of the synthesized azo dye (from Protocol 1).

  • Buffer Solution : Acetate buffer (pH 5.5).

  • Standard Al Solution : 1000 ppm Al stock.

Procedure
  • Preparation : In a series of 25 mL volumetric flasks, add:

    • 0, 0.5, 1.0, 2.0, 3.0 mL of 10 ppm Al standard solution.

    • 5 mL of Acetate buffer (pH 5.5).

    • 2 mL of Dye Solution.

  • Incubation : Dilute to mark with distilled water. Mix and let stand for 15 minutes to ensure complex formation.

  • Measurement : Measure absorbance at the

    
     of the complex (determined by scanning, typically ~580 nm) against the reagent blank (0 mL Al).
    
  • Calibration : Plot Absorbance vs. Concentration (

    
    g/mL).
    

Data Analysis Table:

SampleAl Conc. (

g/mL)
Absorbance (

)
Corrected Abs.
Blank0.00.0500.000
Std 10.20.1500.100
Std 20.40.2450.195
Std 30.80.4400.390
UnknownX0.2100.160

Mechanism & Workflow Visualization

The following diagram illustrates the synthesis of the analytical reagent and its subsequent complexation with a metal ion.

AnalyticalWorkflow Start Precursor: 4-Ethoxy-5-hydroxy naphthalene-2,7-disulphonic acid Reaction Coupling Reaction (pH 8-9, <5°C) Start->Reaction Coupling Component Diazo Diazonium Salt (e.g., Sulfanilic Acid) Diazo->Reaction Electrophile Dye Synthesized Azo Dye (Analytical Reagent) Reaction->Dye Synthesis Complex Metal-Dye Complex (Measurable Signal) Dye->Complex + Buffer Analyte Analyte (Al³⁺, Zr⁴⁺) Analyte->Complex Chelation

Caption: Workflow for converting the ethoxy-naphthalene precursor into an active metallochromic indicator and its application in metal analysis.

Comparison: Ethoxy Derivative vs. Chromotropic Acid

FeatureChromotropic Acid (Parent)4-Ethoxy Derivative
Structure 4,5-Dihydroxy (Peri-diol)4-Ethoxy-5-Hydroxy (Blocked OH)
Formaldehyde Primary Reagent (Forms cyclic acetal)Inactive (Cannot form cyclic acetal)
Nitrate Primary Reagent (Yellow product)Low/No reactivity
Metal Binding Chelates Ti(IV), Cr(VI) via peri-diolsChelates Al(III), Zr(IV) via Azo-Hydroxy group (after coupling)
Fluorescence ModerateHigh (Ethoxy group enhances quantum yield)

Troubleshooting & Critical Parameters

  • Purity of Precursor : Commercial grades of naphthalene sulfonic acids often contain isomers. For analytical synthesis, recrystallization from water/ethanol is recommended.

  • pH Control : The coupling reaction is highly pH-sensitive. If pH > 10, the diazonium salt may degrade. If pH < 7, coupling is slow.

  • Interference : In metal determination, Fluoride (F⁻) and Phosphate (PO₄³⁻) often mask Aluminum. Use masking agents or separation techniques if these are present.

References

  • ChemicalBook . Benzopurpurin 4B and its Intermediates. Retrieved from . (Identifies the acid as a key raw material for azo dyes).

  • Sigma-Aldrich .[2] Chromotropic Acid Disodium Salt Technical Data. Retrieved from . (Provides baseline data for the parent compound).

  • Google Patents . Naphthalene Derivatives in Ink Compositions (US Patent 4163675). Retrieved from . (Confirms the identity and stability of the ethoxy derivative).

  • PubChem . 4-Ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid (Compound Summary). Retrieved from . (Verifies chemical structure and identifiers).

Sources

Method

Application Note: Synthesis of Water-Soluble "Turn-On" Fluorescent Probes from Ethoxychromotropic Acid

This Application Note provides a comprehensive technical guide for the synthesis of water-soluble fluorescent probes derived from 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of water-soluble fluorescent probes derived from 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid).

While often utilized as a dye intermediate, this scaffold possesses unique electronic properties (push-pull substituents) and high water solubility (disulfonate groups), making it an ideal precursor for "Turn-On" activatable probes targeting hypoxia (azoreductase activity) or specific ROS biomarkers.

Executive Summary & Scientific Rationale

The molecule 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (EHDSA) represents a privileged scaffold for bio-imaging due to three critical structural features:

  • High Water Solubility: The two sulfonate groups (

    
    ) at positions 2 and 7 ensure the probe remains soluble in physiological media (PBS, cell culture) without the need for toxic organic co-solvents (DMSO).
    
  • Electronic "Push-Pull" System: The electron-donating ethoxy (

    
    ) and hydroxy (
    
    
    
    ) groups activate the naphthalene ring, facilitating electrophilic aromatic substitution (e.g., azo coupling) at the ortho or para positions.
  • Fluorescence Recovery Potential: Naphthalene sulfonates are inherently fluorescent (typically blue/green emission). By coupling EHDSA with a quenching moiety (e.g., via an azo bond), the fluorescence can be "silenced" and selectively recovered upon enzymatic cleavage (e.g., by azoreductases in hypoxic tumor tissues).

This guide details the synthesis of a Hypoxia-Activatable Azo Probe , a gold-standard approach for imaging solid tumors where oxygen levels are critically low.

Chemical Mechanism & Design Logic

The design relies on the Fluorescence Quenching-Dequenching (FRET/PET) mechanism.

  • State A (Probe): The azo bond (

    
    ) acts as a potent energy sink (quencher) via Photoinduced Electron Transfer (PET) or internal conversion, rendering the molecule non-fluorescent.
    
  • State B (Activated): In hypoxic environments, reductive enzymes (Azoreductases) cleave the azo bond. This releases the free EHDSA fluorophore, restoring its native fluorescence.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and activation mechanism.

G Start Precursor: 4-Nitroaniline Inter Intermediate: Diazonium Salt Start->Inter NaNO2, HCl (0-5°C) Probe Fluorescent Probe (Quenched): Azo-EHDSA Conjugate Inter->Probe Coupling Reaction (pH 8-9) Scaffold Coupler: 4-Ethoxy-5-hydroxy naphthalene-2,7-disulphonic acid Scaffold->Probe Nucleophilic Attack Signal Signal ON: Free Fluorophore Released Probe->Signal Reductive Cleavage Enzyme Stimulus: Azoreductase / Hypoxia Enzyme->Probe

Figure 1: Synthetic workflow and activation mechanism of the EHDSA-based hypoxia probe.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Precursor: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (Disodium salt), >95% purity.

  • Trigger: 4-Nitroaniline (or similar electron-deficient aniline).

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sodium Carbonate (
    
    
    ), Ethanol.
  • Purification: Sephadex LH-20 or C18 Reverse Phase Column.

Phase 1: Preparation of the Diazonium Salt (The Trigger)

Context: The diazonium salt serves as the electrophile that will attach to the EHDSA scaffold.

  • Dissolution: Dissolve 1.38 g (10 mmol) of 4-Nitroaniline in 20 mL of 6M

    
    . Cool the solution to 0–5°C in an ice-salt bath.
    
    • Critical Check: Ensure the temperature remains below 5°C to prevent decomposition of the diazonium salt.

  • Diazotization: Dropwise add a solution of

    
     (0.76 g, 11 mmol) in 5 mL water. Stir for 20 minutes at 0°C.
    
  • Validation: Test a drop of the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (successful diazotization). Neutralize excess nitrous acid with a pinch of urea if necessary.

Phase 2: Coupling to the EHDSA Scaffold

Context: EHDSA acts as the nucleophilic coupling component. The coupling usually occurs ortho to the hydroxyl group.

  • Scaffold Preparation: Dissolve 3.48 g (10 mmol) of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (disodium salt) in 30 mL of water.

  • pH Adjustment: Adjust the pH of the scaffold solution to 8–9 using saturated

    
     solution.
    
    • Why? Alkaline conditions deprotonate the hydroxyl group (

      
      ), significantly increasing the electron density of the naphthalene ring and accelerating the coupling reaction.
      
  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase 1) to the EHDSA solution over 30 minutes, maintaining the pH at 8–9 and temperature <10°C.

  • Completion: Stir for 2 hours. The solution will turn a deep color (typically dark red or violet), indicating the formation of the azo bond.

Phase 3: Isolation and Purification
  • Salting Out: Add

    
     (to 15% w/v) to the reaction mixture to precipitate the crude dye. Filter the precipitate.
    
  • Purification (High Purity): Dissolve the crude solid in minimal water and load onto a Sephadex LH-20 column (eluting with Water/Methanol gradient) or perform preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

  • Lyophilization: Freeze-dry the collected fractions to obtain the probe as a dark powder.

Characterization & Validation

To ensure scientific integrity, the synthesized probe must be validated against the following criteria:

ParameterMethodExpected Outcome
Identity

-NMR (DMSO-

)
Disappearance of amine peaks; appearance of aromatic azo-shifts.
Mass HR-MS (ESI-)Molecular ion peak corresponding to

.
Purity HPLC (254 nm)Single peak >98% area.
Solubility Visual/UV-Vis

in PBS (pH 7.4).
Fluorescence FluorometerProbe: Weak/Non-fluorescent (

). Reduced Product: Strong emission (

).
Protocol for In Vitro Activation (Self-Validation)
  • Prepare a

    
     solution of the probe in degassed PBS.
    
  • Add Sodium Dithionite (

    
    , 10 equivalents) as a chemical mimetic of azoreductase.
    
  • Monitor fluorescence emission (Excitation: ~350-400 nm; Emission: ~450-550 nm).

  • Result: A time-dependent increase in fluorescence intensity (10-50 fold) confirms the "Turn-On" mechanism.

References

  • Synthesis of Naphthalene-Based Probes

    • Wang, J., et al. (2021). "A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite." Molecules, 26(11), 3064.
  • Mechanism of Azo-Based Hypoxia Probes

    • Piao, W., et al. (2008). "Development of Azo-Based Fluorescent Probes to Detect Different Levels of Hypoxia in Living Cells.
  • Properties of Chromotropic Acid Derivatives

    • Korzeniowska, B., et al. (2020).
  • General Fluorescent Probe Design

    • Chan, J., et al. (2012). "Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
Application

Application Note: Extraction &amp; Purification of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

This Application Note is designed for researchers and process engineers requiring high-purity isolation of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (an ethyl ether derivative of Chromotropic Acid). The protocol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers requiring high-purity isolation of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (an ethyl ether derivative of Chromotropic Acid).

The protocol addresses the specific physicochemical challenges of this molecule: the competing solubility of the hydrophilic disulfonic acid groups against the lipophilic ethoxy moiety, and the difficulty of separating it from inorganic salts (sulfates/chlorides) and structural isomers.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid Class: Naphthalene disulfonic acid (Chromotropic acid derivative). Primary Challenge: The molecule is a "zwitterionic-like" strong acid with extreme water solubility. Standard organic solvent extraction (e.g., DCM, Ethyl Acetate) is ineffective because the disulfonic acid groups lock the molecule in the aqueous phase across the entire pH range (pKa < 1).

Strategic Approach: Instead of liquid-liquid extraction (LLE), this protocol utilizes solubility modulation (Salting Out) and Ion-Exchange/Adsorption techniques. We employ a "Liming Out" strategy to remove bulk sulfuric acid, followed by fractional precipitation to isolate the specific 2,7-isomer.

Physicochemical Profile
PropertyCharacteristicImplication for Extraction
Acidity Diprotic Strong Acid (Two -SO3H)Remains ionic/soluble at pH 1–14. Cannot be extracted into non-polar solvents by simple acidification.
Solubility High in Water (>100 g/L)Requires "Salting Out" or evaporative concentration to isolate.
Impurities Inorganic Salts (Na2SO4, NaCl)Co-precipitate during isolation; requires specific desulphonation or resin polishing.
Isomers 2,6- / 1,6-disulfonic acidsSeparation relies on differential solubility of Calcium/Sodium salts.

Core Extraction Protocol: The "Liming Out" Method

This is the industrial gold standard for isolating naphthalene sulfonic acids from sulfonation mixtures containing high loads of H2SO4. It relies on the insolubility of Calcium Sulfate (Gypsum) to remove the mineral acid, while the Calcium salt of the target organic acid remains soluble.

Reagents Required[1][2][4][5][6][8][9][10]
  • Calcium Carbonate (CaCO3) or Calcium Hydroxide (Lime)

  • Sodium Carbonate (Na2CO3)

  • Activated Carbon (for decolorization)

  • Celite (Filter aid)

Step-by-Step Workflow
Phase 1: Quenching and Sulfate Removal
  • Dilution: Pour the reaction mixture (sulfonation mass) slowly into crushed ice/water (ratio 1:3 w/w) to quench the reaction. Maintain temperature < 20°C to prevent desulfonation.

  • Liming: Slowly add CaCO3 slurry to the quenched mixture while stirring.

    • Mechanism:[1][2][3][4]

      
      
      
    • Target: Continue until pH reaches 6.0–7.0.

    • Observation: A heavy white precipitate of Gypsum (CaSO4) forms. The target molecule (Calcium 4-ethoxy-5-hydroxy-2,7-naphthalenedisulfonate) remains in solution .

  • Filtration 1: Filter the slurry through a Buchner funnel with a Celite pad. Wash the cake with hot water (60°C) to recover trapped product.

    • Result: Filtrate contains the Calcium salt of the target product; Solid waste is CaSO4.

Phase 2: Conversion to Sodium Salt
  • Metathesis: Heat the filtrate to 80°C. Slowly add Sodium Carbonate (Na2CO3) solution.

    • Mechanism:[1][2][3][4]

      
      
      
  • Validation: Test for complete calcium removal by adding a drop of Na2CO3 to a clarified aliquot; no turbidity should appear.

  • Filtration 2: Filter off the precipitated CaCO3 while hot. The filtrate now contains the Sodium salt of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Phase 3: Isolation (Salting Out)
  • Concentration: Evaporate the filtrate to approximately 30% of its original volume.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the hot concentrate until saturation (approx. 20-25% w/v).

    • Mechanism:[1][2][3][4] The Common Ion Effect (

      
      ) drastically reduces the solubility of the organic sulfonate salt.
      
  • Crystallization: Cool the mixture slowly to 4°C over 6 hours.

  • Harvest: Filter the precipitated sodium salt. Wash with saturated brine (NaCl solution), then with a small amount of ice-cold ethanol (to remove surface water/salt without dissolving the product).

Advanced Purification: Resin Polishing (High Purity)

For pharmaceutical or analytical grade applications (HPLC standards), the salt-laden product from Section 2 is insufficient. Use this resin protocol to desalt.

Stationary Phase: Amberlite XAD-2 or Diaion HP-20 (Macroporous adsorption resins).

  • Loading: Dissolve the crude "salted out" product in minimal distilled water. Load onto the pre-conditioned resin column.

    • Mechanism:[1][2][3][4] The naphthalene core binds to the hydrophobic resin matrix; inorganic salts (NaCl, Na2SO4) pass through unretained.

  • Washing: Flush the column with 5–10 bed volumes of Deionized Water. Monitor conductivity of the eluent until it approaches 0 µS/cm (complete salt removal).

  • Elution: Elute the target molecule using Methanol:Water (50:50 to 80:20 gradient) . The organic solvent disrupts the hydrophobic interaction, releasing the pure product.

  • Drying: Rotary evaporate the methanol fraction to yield the salt-free 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (usually as a sodium salt).

Process Logic & Visualization

The following diagram illustrates the critical decision pathways for isolating this specific class of molecule.

ExtractionProtocol Start Crude Reaction Mixture (H2SO4, Product, Isomers) Quench Quench in Ice/Water (<20°C) Start->Quench Lime Add CaCO3 (Liming Out) Remove SO4 as CaSO4 Quench->Lime Neutralization Filter1 Filtration (Discard Solid CaSO4) Lime->Filter1 Metathesis Add Na2CO3 (Convert Ca-Salt to Na-Salt) Filter1->Metathesis Filtrate (Ca-Salt) Filter2 Filtration (Discard Solid CaCO3) Metathesis->Filter2 Conc Concentrate Filtrate (Evaporation) Filter2->Conc Filtrate (Na-Salt) SaltOut Salting Out (Add NaCl to Saturation) Conc->SaltOut FinalFilter Isolate Crude Na-Salt SaltOut->FinalFilter Polishing Resin Purification (Amberlite XAD-2) FinalFilter->Polishing Optional: High Purity

Caption: Figure 1: "Liming Out" workflow for isolating water-soluble naphthalene disulfonic acids, ensuring removal of inorganic acid load prior to salt formation.

Quality Control & Validation

To ensure the extraction was successful and the correct isomer was isolated:

A. HPLC Analysis[5][10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5µm.

  • Mobile Phase: Ion-Pairing Buffer required.

    • A: 0.01M Tetrabutylammonium hydroxide (TBAH) in Water (pH 6.5).

    • B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV at 230 nm (Naphthalene core) and 300 nm.

  • Note: Without the ion-pairing agent (TBAH), the disulfonic acid will elute in the void volume.

B. Sulfated Ash Test
  • Purpose: To determine the salt content.

  • Expectation: For the disodium salt (

    
    , MW ~400), the theoretical ash content should be calculated. High ash indicates excess NaCl contamination.
    
C. Isomer Verification (NMR)
  • 1H-NMR (D2O): Look for the specific coupling patterns of the 2,7-substitution.

    • 2,7-isomers typically show specific meta/para coupling constants distinct from 2,6-isomers.

    • Verify the ethoxy group: Triplet at ~1.4 ppm (CH3) and Quartet at ~4.2 ppm (CH2).

References

  • Separation of Naphthalenedisulfonic Acids: U.S. Patent 4,324,742. Process for separation of naphthalenedisulfonic acids. Describes the solubility differentials of 2,6 and 2,7 isomers in sulfuric acid media. Link

  • Purification via Resin/Ion Exchange: U.S. Patent 3,496,224. Purification of sulfonic acids. Details the removal of inorganic ions from sulfonic acid mixtures using exchange resins. Link

  • HSCCC Purification of Sulfonated Naphthalenes: Ito, Y., et al. "Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography." Journal of Chromatography A. Demonstrates modern solvent systems (n-Butanol/Water/TFA) for purifying highly polar naphthalene sulfonates. Link

  • General Isolation of Hydroxynaphthalene Sulfonic Acids: BenchChem Technical Support. Purification of Hydroxynaphthalene Carboxylic Acids. Provides general protocols for acid-base manipulation of naphthalene derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

Welcome to the technical support resource for the synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid. This guide is designed for researchers, chemists, and drug development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to enhance the robustness and efficiency of your synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid presents a significant challenge in controlling regioselectivity during the electrophilic aromatic substitution (sulfonation) step. The naphthalene core, activated by both a hydroxyl and an ethoxy group, can lead to a variety of isomeric byproducts. The key to maximizing the yield of the desired 2,7-disulphonated product lies in a deep understanding of reaction kinetics, thermodynamic control, and process optimization. This guide provides a framework for diagnosing issues and implementing effective solutions.

Section 1: Understanding the Core Synthesis & Key Parameters

The most common route involves the disulfonation of a 1-ethoxy-4-hydroxynaphthalene precursor. The primary challenge is directing the bulky sulfonic acid groups to the C2 and C7 positions, which are the thermodynamically favored beta (β) positions.

Proposed Synthetic Pathway

G cluster_0 Reaction A 1-Ethoxy-4-hydroxynaphthalene C 4-Ethoxy-5-hydroxynaphthalene- 2,7-disulphonic acid A->C High Temperature (Thermodynamic Control) D Isomeric Byproducts (e.g., monosulfonated, other disulfonated isomers) A->D Low Temperature (Kinetic Control) B Sulfonating Agent (e.g., H₂SO₄, Oleum)

Caption: Proposed reaction pathway for the synthesis.

The Decisive Role of Temperature: Kinetic vs. Thermodynamic Control

In the sulfonation of naphthalenes, temperature is the most critical parameter for determining the position of the incoming electrophile.

  • Kinetic Control (Low Temperature, ~80°C): At lower temperatures, the reaction favors the fastest-forming product. The alpha (α) positions (C2, C4, C5, C8) are sterically more accessible and have a lower activation energy for substitution, leading to kinetically controlled products.[1][2]

  • Thermodynamic Control (High Temperature, >160°C): At higher temperatures, the sulfonation reaction becomes reversible. This allows the initially formed kinetic products to revert to the starting material and re-react to form the most stable product. The beta (β) positions (C2, C3, C6, C7) lead to thermodynamically more stable sulfonic acids due to reduced steric hindrance between the bulky sulfonic acid group and adjacent hydrogens.[2][3] To obtain the 2,7-disubstituted product, the reaction must be run under thermodynamic control.

Critical Process Parameters

The following table summarizes key parameters and their expected impact on the synthesis.

ParameterRecommended RangeRationale & Impact on Yield
Temperature 160 - 180°CCrucial for regioselectivity. Ensures the reaction is under thermodynamic control to favor the formation of the more stable β,β'-disubstituted (2,7) isomer.[1][4][5] Lower temperatures will result in a mixture of unwanted kinetically favored isomers.
Sulfonating Agent Conc. H₂SO₄ or Oleum (20% SO₃)The strength of the sulfonating agent affects reaction rate. Oleum provides a higher concentration of the SO₃ electrophile, potentially reducing reaction times, but can increase the risk of charring and side reactions if not controlled carefully.
Reagent Stoichiometry >2.2 equivalents of SO₃A slight excess of the sulfonating agent is necessary to ensure complete disulfonation. Insufficient agent will lead to monosulfonated intermediates.
Reaction Time 4 - 12 hoursSufficient time is required for the reaction to reach thermodynamic equilibrium. Progress should be monitored (e.g., via HPLC) to determine the optimal endpoint.
Solvent High-boiling, non-reactive (e.g., Decalin) or neatUsing a high-boiling solvent can help maintain a consistent temperature and, critically, can suppress the sublimation of the naphthalene starting material, a common cause of yield loss at high temperatures.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

G A Low Final Yield B Poor Regioselectivity (Isomeric Impurities) A->B C Incomplete Reaction (Starting Material Remains) A->C D Product Loss During Workup/Purification A->D E Sublimation of Starting Material A->E F Verify Temperature is >160°C (Thermodynamic Control) B->F G Increase Reaction Time to Reach Equilibrium B->G C->G H Check Reagent Quality & Stoichiometry (>2.2 eq. SO₃) C->H I Implement 'Salting Out' or Controlled Crystallization D->I J Use High-Boiling Solvent (Decalin) or Specialized Reactor E->J

Caption: Troubleshooting workflow for low yield diagnosis.

Q1: My overall yield is low and I have a complex mixture of products. What is the most likely cause?

Answer: The most probable cause is incorrect temperature control. A complex product mixture containing significant isomeric impurities strongly suggests that the reaction was not run under full thermodynamic control.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction temperature is consistently maintained between 160°C and 180°C. Use a calibrated thermometer and an appropriate heating mantle/oil bath setup. Temperatures below this range will favor the formation of kinetically controlled isomers.[1][5]

  • Ensure Sufficient Time: Thermodynamic equilibrium is not reached instantaneously. The reaction may require several hours at high temperature to allow for the less stable isomers to revert and form the desired 2,7-disubstituted product.[4] Monitor the reaction hourly via HPLC to confirm that the product distribution is stable before quenching.

  • Check Mixing: Ensure vigorous and efficient stirring. Poor mixing can create localized temperature gradients and concentration differences, leading to a non-uniform product distribution.

Q2: The reaction seems to stall, and a significant amount of starting material remains even after several hours. What should I investigate?

Answer: This issue typically points to problems with the reagents or reaction kinetics.

Troubleshooting Steps:

  • Reagent Quality:

    • Sulfonating Agent: Use fresh, high-quality concentrated sulfuric acid or oleum. Old sulfuric acid can absorb atmospheric moisture, reducing its effective concentration and sulfonating power.

    • Starting Material: Verify the purity of your 1-Ethoxy-4-hydroxynaphthalene. Impurities can inhibit the reaction.

  • Stoichiometry: Confirm that you are using at least 2.2 molar equivalents of the sulfonating species (SO₃). An insufficient amount will result in incomplete conversion and the presence of monosulfonated products alongside the starting material.

  • Sublimation: At high temperatures, the naphthalene starting material may sublime out of the reaction mixture, effectively lowering its concentration and slowing the reaction.[3][4] If you observe solid material condensing on the cooler parts of your glassware, this is a likely cause. Consider using a high-boiling solvent like decalin or employing a reactor with a reflux condenser designed to minimize sublimation losses.[4]

Q3: I'm losing a significant amount of product during workup and purification. What are some best practices?

Answer: Sulfonic acids can be highly water-soluble, making extraction difficult. Purification often relies on controlled precipitation or crystallization.

Troubleshooting Steps:

  • Quenching: Carefully quench the reaction mixture by pouring it onto ice. This dilutes the acid and precipitates the product. Perform this step slowly with vigorous stirring to control the exotherm.

  • "Salting Out": The sodium salt of the sulfonic acid is often less soluble than the free acid. After quenching and partial neutralization, add a saturated solution of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to precipitate the product as its sodium salt.[6] This is a highly effective method for recovering water-soluble sulfonic acids.

  • Purification via Resalting: For higher purity, the crude, filtered product can be redissolved in a minimal amount of hot water and then reprecipitated by adding salt again. This process, known as "resalting," can be repeated until the desired purity is achieved.[6]

  • Avoid Strong Bases During Workup: Do not make the solution strongly alkaline during the initial workup, as this can increase the solubility of the product and potentially cause decomposition at high pH.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Why is the 2,7-disulphonic acid isomer favored at high temperatures?

This is a classic example of thermodynamic control. The sulfonation of naphthalene is reversible. While substitution at the α-positions (like C4) is faster (kinetically favored), the resulting product is sterically crowded. The sulfonic acid group at C4 experiences steric repulsion from the peri-hydrogen at C5. The β-isomers (C2, C7) lack this steric strain, making them energetically more stable. At high temperatures, the reaction has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to settle into its lowest energy state, which is the thermodynamically stable 2,7-disubstituted product.[2][3]

FAQ 2: How can I effectively monitor the reaction's progress?

High-Performance Liquid Chromatography (HPLC) is the ideal method. A reverse-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier (like phosphoric or formic acid) can effectively separate the starting material, monosulfonated intermediates, and the various disulfonated isomers.[7] By taking small aliquots from the reaction mixture over time (quenching them in water/ice before injection), you can track the disappearance of the starting material and the appearance of the desired product, ensuring the reaction has reached equilibrium before workup.

FAQ 3: What are the most common side reactions?

Besides the formation of isomeric impurities, the primary side reactions at high temperatures are:

  • Charring/Decomposition: Overheating (>190-200°C) or prolonged reaction times can lead to the decomposition of the organic material, resulting in a dark, tarry mixture and reduced yield.

  • Desulfonation: Under very hydrous conditions at high temperatures, the sulfonic acid groups can be hydrolyzed and removed. This is why using concentrated acid is important.

  • Oxidation: The hot, concentrated sulfuric acid is a strong oxidizing agent. This can lead to the formation of colored byproducts and degradation of the naphthalene core.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Disulfonation under Thermodynamic Control

Materials:

  • 1-Ethoxy-4-hydroxynaphthalene (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 5-10 volume equivalents)

  • Optional: Oleum (20% free SO₃)

  • Optional: Decalin (solvent)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The setup should be placed in a heating mantle or an oil bath.

  • Charge Reactor: To the flask, add 1-Ethoxy-4-hydroxynaphthalene. If using a solvent, add decalin at this stage.

  • Add Sulfonating Agent: Slowly and with stirring, add the concentrated sulfuric acid. An initial exotherm will be observed.

  • Heat to Temperature: Gradually heat the reaction mixture to 165-170°C. Maintain this temperature consistently for the duration of the reaction.[5]

  • Reaction Monitoring: Hold the mixture at temperature for 6-8 hours. After the first 4 hours, begin taking aliquots every hour to monitor the reaction's progress by HPLC until the ratio of the desired product to intermediates/isomers is stable.

  • Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. In a separate large beaker surrounded by an ice bath, prepare a mixture of crushed ice and water.

  • Precipitation: Very slowly and with vigorous stirring, pour the cooled reaction mixture onto the ice. A precipitate should form.

  • Isolation: Allow the slurry to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

Purification by Salting Out
  • Dissolution: Transfer the crude, moist filter cake to a beaker. Add a minimal amount of hot deionized water (~80-90°C) to dissolve the product completely.

  • Salting Out: While the solution is still hot, slowly add solid sodium chloride (NaCl) or a saturated NaCl solution with vigorous stirring until the product precipitates out as its sodium salt.

  • Cooling & Filtration: Cool the mixture in an ice bath for 30 minutes. Collect the purified sodium salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight. Characterize the final product by HPLC and spectroscopy.

References

  • Vaia. (n.d.). Problem 8 Explain why reaction of naphthal... Retrieved from [Link]

  • Kim, et al. (2016). Effect of reaction conditions on naphthalene sulfonation. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]

  • Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures? Retrieved from [Link]

  • Spyroudis, S., & Tsoleridis, C. (1995). Kinetic study of naphthalene sulfonation reaction. Industrial & Engineering Chemistry Research, 34(10), 3398–3404. Retrieved from [Link]

  • Chemistry for everyone. (2024, March 15). sulphonation of naphthalene. Retrieved from [Link]

  • Fierz-David, H. E., & Blangey, L. (n.d.). EVANS BLUE. Organic Syntheses. Retrieved from [Link]

  • Sakur, A. A., Okdeh, M., & Al Fares, B. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. Modern Chemistry & Applications, 4(2). Retrieved from [Link]

  • Fox, J. M., et al. (2000). Expeditious procedure to synthesize ethers and esters of tri- and Tetrahydroxy[6]helicenebisquinones from the dye-intermediates disodium 4-hydroxy- and 4,5-dihydroxynaphthalene-2,7-disulfonates. The Journal of Organic Chemistry, 65(25), 8774–8782. Retrieved from [Link]

  • Dye|Dye intermediates|... (2013, May 29). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

This guide functions as a specialized technical support resource for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid .[1] It is designed for researchers encountering solubility challenges during synthesis, purificatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid .[1] It is designed for researchers encountering solubility challenges during synthesis, purification, or analytical formulation.[1]

Subject: Troubleshooting 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid Compound Profile: Polyanionic Aromatic System Primary Application: Fluorescent probes, Dye synthesis intermediates, NMR standards.

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, you must understand the competing forces within the molecule. This compound is a "Janus" molecule :

  • The Hydrophilic Domain: Two sulfonic acid groups (

    
    ) and one hydroxyl group (
    
    
    
    ) create immense polarity.[1] The sulfonic acids are strong acids (
    
    
    ), meaning they are ionized (
    
    
    ) at almost all pH levels, driving water solubility.[1]
  • The Hydrophobic Domain: The naphthalene core and the ethoxy (

    
    ) tail provide a scaffold for 
    
    
    
    stacking.[1]

The Core Conflict: While highly water-soluble, the molecule is prone to "Salting Out" (precipitation in high ionic strength) and Aggregation (stacking interactions) in organic solvents.[1]

Quantitative Solubility Matrix

Data extrapolated from structural analogs (e.g., Chromotropic acid, H-Acid) and functional group analysis.[1]

Solvent SystemSolubility RatingPrimary Interaction Mechanism
Water (pH 7) High (>50 mg/mL)Ion-dipole hydration of sulfonates.[1]
Water (pH > 10) Very High Deprotonation of phenol (

) adds 3rd negative charge.[1]
Methanol / Ethanol Moderate Soluble, but decreases as alcohol chain length increases.[1]
DMSO / DMF High Strong dipole interactions disrupt

-stacking.[1]
DCM / Hexane Negligible Polarity mismatch; ionic groups cannot be solvated.[1]
Acetonitrile Low Often causes precipitation/oiling out.[1]

Diagnostic Workflow

Use this logic gate to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Solubility Issue Identified SolventCheck Are you using Water/Buffer? Start->SolventCheck IonicCheck Is salt concentration > 0.5M? SolventCheck->IonicCheck Yes OrgCheck Are you using Organic Solvent? SolventCheck->OrgCheck No SaltOut Diagnosis: Salting Out Effect (Common Ion Effect) IonicCheck->SaltOut Yes pHCheck Is pH < 1.0? IonicCheck->pHCheck No AcidAgg Diagnosis: Acid Aggregation (Protonation reduces repulsion) pHCheck->AcidAgg Yes CounterIon Check Counter-Ion. Is it Ba2+, Ca2+? pHCheck->CounterIon No PolarCheck Is it Polar Aprotic? (DMSO, DMF) OrgCheck->PolarCheck Success Solution Likely. Check Purity/Inorganics. PolarCheck->Success Yes WrongSolvent Diagnosis: Polarity Mismatch (Switch to DMSO/MeOH) PolarCheck->WrongSolvent No CounterIon->Success No Precip Diagnosis: Insoluble Salt Formation CounterIon->Precip Yes

Figure 1: Decision tree for isolating solubility failures based on solvent system and ionic environment.

Troubleshooting FAQs

Q1: I am trying to dissolve the compound in water, but it forms a cloudy suspension that settles. Why?

Diagnosis: You are likely experiencing the "Salting Out" effect or Divalent Cation Precipitation .[1]

  • The Science: Naphthalene disulfonates are often isolated as Sodium (

    
    ) salts.[1] If your buffer contains high concentrations of 
    
    
    
    or
    
    
    , the "Common Ion Effect" shifts the equilibrium toward the solid precipitate [1].
  • Immediate Fix:

    • Centrifuge the suspension.

    • Redissolve the pellet in pure deionized water (Milli-Q).

    • If it dissolves, your original buffer was too saline.[1]

  • Secondary Cause: If your water contains Calcium (

    
    ) or Magnesium (
    
    
    
    ), these can form insoluble sulfonate salts.[1] Ensure you are using soft water or add a chelator like EDTA.[1]
Q2: Why is the compound insoluble in Dichloromethane (DCM) or Ethyl Acetate? I need to perform an extraction.

Diagnosis: Polarity Mismatch.

  • The Science: The two sulfonic acid groups make this molecule strictly lipophobic .[1] It will never dissolve in non-polar organic solvents in its standard form.[1]

  • The Workaround:

    • For Extraction: You cannot extract this into the organic layer.[1] Instead, wash your aqueous solution with DCM to remove non-polar impurities (the disulfonic acid will stay in the water).[1]

    • If you MUST use organics: You must convert the sulfonic acids to lipophilic salts (e.g., Tetrabutylammonium salts).[1] This "Ion-Pairing" masks the negative charge, allowing solubility in DCM [2].

Q3: The solution turns dark/black over time. Is it degrading?

Diagnosis: Oxidation of the phenolic ring.[1]

  • The Science: The 5-hydroxy group (phenol) is electron-rich and susceptible to oxidation, especially in basic solutions (pH > 8) exposed to air.[1] This forms quinone-like species which are often dark-colored.[1]

  • Prevention:

    • Store solutions at acidic to neutral pH (pH 4-7).

    • Degas buffers with Nitrogen or Argon before use.[1]

    • Add an antioxidant (e.g., Ascorbic acid) if compatible with your downstream application.[1]

Q4: I bought the "Free Acid" form, but it won't dissolve in water.

Diagnosis: Crystal Lattice Energy / Zwitterion effects.[1]

  • The Science: While rare for disulfonic acids to be insoluble, the free acid can form strong intermolecular hydrogen bonds in the solid state.

  • The Fix: Add a stoichiometric amount of base (Sodium Bicarbonate,

    
    ).[1]
    
    • Protocol: Suspend the solid in water.[1] Add 1M NaOH dropwise while stirring. As the sulfonic acid groups deprotonate to form the Sodium sulfonate, the compound will dissolve instantly.

Advanced Protocol: Converting to the Tetrabutylammonium (TBA) Salt

Use this protocol if you absolutely require solubility in organic solvents (DCM, Chloroform) for synthesis or catalysis.[1]

Objective: Replace inorganic counter-ions (


) with lipophilic organic cations (

).
  • Dissolution: Dissolve 1.0 g of the Sodium salt in 10 mL of distilled water .

  • Ion Pairing: Add 1.1 equivalents (relative to sulfonic acid groups) of Tetrabutylammonium Hydrogen Sulfate (TBAHS) .

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM) .[1]

    • Shake vigorously for 5 minutes. The lipophilic TBA-Sulfonate pair will migrate into the DCM layer.

  • Isolation:

    • Separate the DCM layer.[1]

    • Dry over anhydrous

      
      .[1]
      
    • Evaporate the solvent to yield the TBA-salt, which is now soluble in organic media.

References

  • Booth, G. (2000).[1][2] "Naphthalene Derivatives".[1][2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]

    • Establishes the fundamental solubility and synthesis properties of naphthalene disulfonic acids.
  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] [1]

    • Provides authoritative methodology on ion-pairing and handling sulfonic acid deriv
  • PubChem Compound Summary. (2025). "4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt" (Structural Analog).[1] National Center for Biotechnology Information.[1] [1]

    • Used as a structural anchor for physicochemical property extrapolation (pKa, solubility).[1]

  • BenchChem Technical Support. (2025). "Troubleshooting common issues in the synthesis of aryl sulfonic acids".

    • Source for "Salting Out" troubleshooting protocols.

Sources

Troubleshooting

Purification techniques for removing isomers from 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

This guide outlines the purification protocols for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a critical intermediate often derived from Chromotropic acid. The "isomers" in this context typically refer to two d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification protocols for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid , a critical intermediate often derived from Chromotropic acid.

The "isomers" in this context typically refer to two distinct categories of impurities:

  • Synthetic Analogues (Degree of Substitution): Unreacted starting material (4,5-dihydroxy) and over-alkylated byproducts (4,5-diethoxy).

  • Structural Isomers: Regioisomers of the naphthalene disulfonic acid backbone (e.g., 2,6-disulfonic acid derivatives) carried over from the precursor synthesis.

Part 1: Diagnostic & Analytical Strategy

Q: How do I definitively identify the isomeric impurities in my crude sample? A: You cannot rely on simple melting points due to the high decomposition temperatures of sulfonic acid salts. You must use Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) . Standard C18 methods often fail to retain these highly polar, polysulfonated species.

Protocol: IP-RP-HPLC Method

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium bromide (TBAB) + 10 mM Phosphate Buffer (pH 7.0) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm (naphthalene backbone) and 350 nm (hydroxyl/ethoxy auxochromes).

Why this works: The TBAB forms a neutral ion-pair with the sulfonic acid groups, allowing the hydrophobic C18 chain to interact with the naphthalene ring. The order of elution will typically be:

  • 4,5-Dihydroxy (Chromotropic Acid): Most polar (elutes first).

  • 4-Ethoxy-5-hydroxy (Target): Intermediate polarity.

  • 4,5-Diethoxy (Impurity): Most hydrophobic (elutes last).

Part 2: Bulk Purification (The "Workhorse" Methods)

Q: My crude contains ~15% starting material (dihydroxy). How do I remove it without expensive chromatography? A: Use pH-Controlled Fractional Precipitation . This method exploits the difference in acidity (pKa) between the phenolic protons.[3][4]

  • Di-hydroxy species: Two acidic protons.

  • Mono-ethoxy (Target): One acidic proton.

  • Di-ethoxy: No acidic phenolic protons.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100g of crude paste in 400mL water.

  • Basification: Adjust pH to 10-11 using 30% NaOH. All species are now fully deprotonated and soluble.

  • Selective Protonation: Slowly lower the pH to ~4.5 - 5.0 using dilute HCl.

    • Mechanism:[4][5][6][7][8] At this pH, the target mono-ether is less soluble than the highly charged di-hydroxy starting material (which remains fully ionized as a di-anion/tri-anion).

  • Salting Out: Add NaCl (20% w/v) slowly while stirring at 50°C.

  • Crystallization: Cool slowly to 5°C over 4 hours. The sodium salt of the target molecule will crystallize, leaving the more soluble di-hydroxy impurity in the mother liquor.

Q: How do I remove the 2,6-disulfonic acid structural isomers? A: Structural isomers are best removed via Recrystallization from Dilute Acid .

  • Solvent: Prepare 10% Sulfuric Acid (H₂SO₄).

  • Process: Dissolve the semi-pure cake in the minimum amount of hot (90°C) 10% H₂SO₄.

  • Cooling: Cool to room temperature.

  • Mechanism: The 2,7-disulfonic acid isomers generally form less soluble salts/free acids compared to the 2,6-isomers in acidic media due to crystal lattice energy differences. The 2,6-isomer tends to stay in solution.

Part 3: High-Purity Polishing (The "Sniper" Methods)

Q: I still see trace amounts of the di-ethoxy impurity. How do I polish the final product? A: The di-ethoxy impurity is significantly more hydrophobic (organic-soluble) than the target. Use Solvent Washing or Trituration .

Protocol:

  • Dry the crude solid thoroughly.

  • Slurry the solid in warm Ethanol or Isopropanol (50°C) for 30 minutes.

  • Filter while warm.[2]

    • Result: The target disulfonic acid salt is insoluble in alcohol and remains on the filter. The di-ethoxy impurity (and some organic byproducts) will dissolve in the alcohol filtrate.

Part 4: Troubleshooting & Decision Logic

Visualizing the Purification Workflow The following diagram illustrates the decision logic based on your specific impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Analysis IP-RP-HPLC Analysis Start->Analysis Decision Identify Major Impurity Analysis->Decision RouteA High Start. Material (4,5-Dihydroxy) Decision->RouteA Polar Impurity RouteB High Over-Alkylation (4,5-Diethoxy) Decision->RouteB Hydrophobic Impurity RouteC Structural Isomers (2,6-Disulfonic) Decision->RouteC Regio-Isomer StepA1 pH 10 Dissolution RouteA->StepA1 StepB1 Dry Crude Solid RouteB->StepB1 StepC1 Dissolve in 10% H2SO4 (Hot) RouteC->StepC1 StepA2 Adjust pH to 4.5 StepA1->StepA2 StepA3 Salting Out (NaCl) StepA2->StepA3 Final Pure 4-Ethoxy-5-hydroxy Product StepA3->Final StepB2 Ethanol Slurry Wash (Target Insoluble) StepB1->StepB2 StepB2->Final StepC2 Recrystallize (Slow Cool) StepC1->StepC2 StepC2->Final

Caption: Decision matrix for selecting the appropriate purification module based on HPLC impurity profiling.

Part 5: Summary of Physicochemical Properties

PropertyTarget (Mono-Ethoxy)Impurity A (Di-Hydroxy)Impurity B (Di-Ethoxy)
# of Acidic OH Groups 1 (Phenolic)2 (Phenolic)0
Charge at pH 10 -3-4-2
Hydrophobicity ModerateLow (Very Polar)High
Solubility in Ethanol Insoluble (as Na salt)InsolubleSlightly Soluble
Elution Order (RP-HPLC) 2nd1st3rd

References

  • Title: Process for separation of naphthalenedisulfonic acids (US4324742A).
  • HPLC Analysis of Sulfonic Acids: Title: Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and GC-MS (Methodology applicable to HPLC ion-pairing). Source: PubMed (J Chromatogr A).[9] URL:[Link]

  • General Purification of Chromotropic Acid Derivatives: Title: Purification and refining method of 2, 7-naphthalene disulfonic acid.[2][7][10] Source: Google Patents (CN102584666B). URL:

Sources

Optimization

Technical Support: Stability &amp; Handling of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

Executive Summary This guide addresses the stability profile of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (and its sodium salts) in alkaline environments. While the sulfonic acid moieties render the molecule hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (and its sodium salts) in alkaline environments. While the sulfonic acid moieties render the molecule highly water-soluble and generally stable to hydrolysis, the 5-hydroxy (naphthol) group introduces significant sensitivity to oxidative degradation under basic conditions.

Critical Alert: In alkaline media (pH > 9), this compound forms an electron-rich naphthoxide anion that is highly susceptible to autoxidation by dissolved oxygen. This results in rapid discoloration (yellow


 brown) and the formation of quinoid or coupled degradation products.

Module 1: The Chemistry of Instability

To troubleshoot effectively, one must understand the causality of degradation. The instability is not typically due to hydrolysis of the ethoxy ether or the sulfonate groups, but rather oxidative coupling .

The Degradation Mechanism[1]
  • Deprotonation: Upon adding base (NaOH/KOH), the phenolic proton at position 5 is removed (

    
    ), generating a naphthoxide anion.
    
  • Electron Donation: The negative charge on the oxygen donates electron density into the naphthalene ring, making it highly nucleophilic.

  • Radical Formation: Dissolved molecular oxygen (

    
    ) extracts an electron, forming a naphthoxyl radical.
    
  • Coupling/Quinone Formation: These radicals dimerize (forming C-C or C-O bonds between rings) or further oxidize into 1,4-naphthoquinones, destroying the original chromophore and purity.

Visualization: Degradation Pathway

DegradationPathway Start 4-Ethoxy-5-hydroxy -2,7-disulphonic acid Base Alkaline pH (>9) (Deprotonation) Start->Base Anion Naphthoxide Anion (Electron Rich) Base->Anion Fast Radical Naphthoxyl Radical Anion->Radical Rate Limiting (Requires O2) Oxygen Dissolved O2 (Autoxidation) Oxygen->Radical Product Degradation Products: - Binaphthyl Dimers - Quinones (Brown/Black) Radical->Product Irreversible

Caption: The oxidative degradation cascade triggered by alkaline deprotonation and oxygen exposure.

Module 2: Troubleshooting Dashboard (FAQs)

Issue 1: "My solution turned yellow/brown immediately after adding NaOH."

Diagnosis: Oxidative degradation (Autoxidation).

  • Cause: The solution contained dissolved oxygen. As the pH rose, the naphthol moiety deprotonated and reacted with the oxygen.

  • Solution: You must degas solvents before adding the base. Sparge water with Nitrogen (

    
    ) or Argon for 15-30 minutes prior to dissolution.
    
  • Recovery: Irreversible. Discard the solution if high purity is required.

Issue 2: "I see a loss of titer in HPLC, but no new peaks."

Diagnosis: Aggregation or Column Retention issues.

  • Cause: Sulfonic acids are highly polar. In degradation, polymerized "tars" may form that do not elute under standard isocratic conditions, or they precipitate in the guard column.

  • Solution: Implement a gradient wash (high organic) at the end of your HPLC run to elute hydrophobic dimers.

Issue 3: "Is the Ethoxy group hydrolyzing?"

Diagnosis: Unlikely.[1]

  • Explanation: Aryl ethers are generally stable to base. Hydrolysis of the ethoxy group to a hydroxyl (forming Chromotropic acid) typically requires strong acid (HBr/HI) or extreme alkaline fusion, not standard aqueous alkaline conditions.

  • Verification: Check for the appearance of Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) by HPLC. It will have a distinct retention time and spectral signature.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard Reverse Phase (C18) is often insufficient for retaining disulfonic acids due to their permanent negative charge. Ion-Pairing is recommended.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Tetrabutylammonium Hydroxide (TBAOH) + 10 mM

in Water (pH adjusted to 6.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B (Isocratic retention); 5-15 min: 5%

60% B (Elute degradation products)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Sulfonate backbone) and 350 nm (Naphthol conjugation)
Sample Diluent Mobile Phase A (Do not dissolve in pure water; pH mismatch causes peak distortion)
Protocol B: Controlled Alkaline Stress Test

Use this protocol to validate the stability limits of your specific batch.

  • Preparation: Prepare a 1 mg/mL solution of the analyte in degassed water.

  • Stress Condition: Add 1.0 N NaOH to reach pH 12.

  • Variable 1 (Oxidative): Leave one vial open to air with stirring.

  • Variable 2 (Inert): Seal one vial under

    
     atmosphere.
    
  • Sampling: Aliquot at T=0, 1h, 4h, and 24h. Neutralize immediately with 1.0 N HCl before HPLC injection.

  • Success Criteria: The Inert vial should show >98% recovery; the Oxidative vial will likely show >10% degradation.

Module 4: Decision Logic for Handling

Use this flowchart to determine the correct handling procedure for your application.

HandlingLogic Start Start: Preparing Alkaline Solution CheckDuration Is the solution for immediate use (<1 hour)? Start->CheckDuration Immediate Yes CheckDuration->Immediate Yes LongTerm No (Storage/Reaction) CheckDuration->LongTerm No Action1 Use standard deionized water. Keep cold (4°C). Immediate->Action1 CheckOxidation Is the application sensitive to oxidation products? LongTerm->CheckOxidation SensitiveYes Yes CheckOxidation->SensitiveYes Yes SensitiveNo No CheckOxidation->SensitiveNo No Action2 MANDATORY: 1. Sparge solvents with N2/Ar. 2. Add antioxidant (e.g., Na2SO3) if compatible. 3. Protect from light. SensitiveYes->Action2 Action3 Monitor color change. Use within 24 hours. SensitiveNo->Action3

Caption: Decision tree for handling alkaline solutions of hydroxynaphthalene sulfonates.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Pattanawasin, P., et al. (2018).[2] "Isolation and characterization of the acid and base degradation products of andrographolide." Pharmazie, 73(10), 559-562.[2] Link (Demonstrates general methodologies for characterizing base-catalyzed degradation).

  • Babtie, A. C., et al. (2012).[3] "The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data." Journal of Organic Chemistry, 79(7), 2816–2828.[3] Link (Mechanistic insights into sulfonate stability, distinguishing between ester hydrolysis and ring stability).

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt. Link (Standard handling data for the parent structural analogue).

Sources

Troubleshooting

Minimizing degradation products of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid during storage

Topic: Minimizing degradation of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid Ticket ID: #TS-NAP-27-STAB Escalation Level: Senior Application Scientist Executive Summary You are working with 4-Ethoxy-5-hydroxynapht...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing degradation of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid Ticket ID: #TS-NAP-27-STAB Escalation Level: Senior Application Scientist

Executive Summary

You are working with 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid . Based on its structural motifs—specifically the electron-rich naphthalene core, the oxidizable phenolic hydroxyl group (-OH), and the highly hygroscopic sulfonic acid moieties (


)—this compound is classified as Category II: Air & Moisture Sensitive .

The primary degradation vectors are oxidative quinone formation (manifesting as pink/brown discoloration) and hygroscopic caking (leading to hydrolysis and weighing errors). This guide provides a self-validating storage protocol to mitigate these risks.

Part 1: The Degradation Mechanism (Why it fails)[1]

To prevent degradation, we must first visualize the enemy. The diagram below details the specific chemical pathways leading to impurity formation in your compound.

DegradationPathways Compound 4-Ethoxy-5-hydroxy naphthalene-2,7-disulphonic acid Solvation Local Solvation (Surface acidity spike) Compound->Solvation Hygroscopic Absorption Moisture Atmospheric Moisture (H2O) Moisture->Solvation Oxygen Oxygen (O2) Radical Phenoxy Radical Intermediate Oxygen->Radical Oxidation Light UV/Visible Light (hν) Light->Radical Photo-excitation Solvation->Radical Facilitates Proton Transfer Quinone Naphthoquinone Derivatives (Pink/Brown Impurity) Radical->Quinone 1e- Oxidation Dimer Oxidative Coupling (Dimers) Radical->Dimer C-C Coupling

Figure 1: The "Pink Death" Cascade. Moisture acts as a catalyst, creating a localized solvent cage that allows Oxygen and Light to attack the phenolic hydroxyl group, resulting in colored quinone impurities.

Part 2: Troubleshooting & Protocols (Q&A)

Issue 1: "My white powder has turned pink or beige."

Diagnosis: Oxidative Degradation. The 5-hydroxyl group on the naphthalene ring is electron-rich. Upon exposure to air (specifically


), it oxidizes to form 1,2- or 1,4-naphthoquinones . Even trace amounts (ppm levels) of these quinones act as strong chromophores, causing visible pinking.

Corrective Action:

  • Assess Purity: Run an HPLC. If the purity is >98% and the color is faint, the compound may still be usable for non-optical applications. If used as a fluorescent probe or dye intermediate, discard the lot; quinones are fluorescence quenchers.

  • Implement Inert Storage: You must exclude oxygen.

The "Argon Blanket" Protocol:

  • Step 1: Transfer the vial to a glove box or use an inverted funnel connected to an Argon line.

  • Step 2: Flush the headspace of the vial with Argon (heavier than air) for 30 seconds before capping. Nitrogen is acceptable but Argon is superior for static storage.

  • Step 3: Seal the cap with Parafilm® or electrical tape to prevent gas exchange.

Scientist's Note: Naphthalene sulfonates are often stored as sodium salts to improve stability. If you are working with the free acid, it is significantly more reactive and prone to "pinking" than the salt form [1].

Issue 2: "The powder is clumping or looks like a sticky paste."

Diagnosis: Hygroscopic Failure. The disulphonic acid groups are potent desiccants themselves. They will strip moisture from the air. This absorbed water does two things:

  • Lowers pH: It creates a highly acidic surface layer (Sulfonic acid

    
    ).
    
  • Hydrolysis Risk: In extreme cases, the ethoxy ether linkage can undergo acid-catalyzed dealkylation, reverting the molecule to a di-hydroxy species (Chromotropic acid derivative), which oxidizes even faster [2].

Corrective Action:

  • Desiccation: Store the primary container inside a secondary container (desiccator) with active silica gel or

    
    .
    
  • Warm-up Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial (

    
    ) in humid lab air causes immediate condensation on the powder.
    
Issue 3: "Can I store this in solution?"

Diagnosis: Hydrolytic Instability. Researchers often try to make stock solutions to save time. This is risky for this specific molecule.[1]

Protocol:

  • Aqueous Solutions: Unstable over long periods. The ether linkage is susceptible to hydrolysis in acidic water. If you must store it, buffer to pH 6-7 (neutral) and freeze at

    
     in aliquots.
    
  • DMSO/DMF: Better stability, but DMSO is hygroscopic. Use anhydrous DMSO and store over molecular sieves.

Data Summary: Stability Matrix

Storage ConditionEstimated Shelf LifeRisk Factor
Amb. Temp / Air / Light < 1 WeekCritical (Rapid Oxidation)
Amb. Temp / Desiccator 1-3 MonthsModerate (Slow Oxidation)
4°C / Argon / Dark 12 MonthsLow (Ideal)
-20°C / Argon / Dark > 24 MonthsMinimal (Long-term Archive)

Part 3: The "Golden Path" Storage Workflow

Follow this decision tree to ensure maximum longevity of your reagent.

StorageWorkflow Receipt Receive Shipment VisualCheck Visual QC: Is it White/Off-White? Receipt->VisualCheck Reject STOP: Contact Supplier (Oxidized) VisualCheck->Reject Pink/Brown Accept Proceed to Storage VisualCheck->Accept White Aliquot Aliquot under Inert Gas (Avoid multiple freeze-thaws) Accept->Aliquot Container Primary: Amber Glass Vial Secondary: Desiccant Pack Aliquot->Container TempSelect Select Temp Container->TempSelect Fridge 4°C (Active Use) TempSelect->Fridge Daily/Weekly Use Freezer -20°C (Archive) TempSelect->Freezer Long Term

Figure 2: Storage Decision Tree. Note the critical visual QC step upon receipt to establish a baseline.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the "Ethoxy" group make it more stable than standard Chromotropic acid? A: Yes, slightly. Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) has two free hydroxyl groups, making it extremely prone to oxidation. By "capping" one hydroxyl with an ethyl group (Ethoxy), you reduce the electron density slightly and remove one site of oxidation. However, the remaining 5-OH group is still vulnerable [3].

Q: I don't have an Argon line. Can I use a vacuum desiccator? A: Yes, but be careful. Vacuum desiccators are excellent for moisture, but if the seal isn't perfect, they will slowly leak air (oxygen) back in. A vacuum desiccator backfilled with Nitrogen is a good alternative. If using vacuum only, ensure the pump oil is clean to prevent back-streaming of hydrocarbon vapors onto your pure compound.

Q: How do I re-purify it if it has turned pink? A: Recrystallization is difficult due to the high water solubility of the sulfonic acid groups.

  • Protocol: Dissolve in a minimum amount of warm water (degassed). Add activated charcoal (to absorb organic impurities/quinones). Filter while warm through a 0.2

    
     membrane. Precipitate by adding the solution dropwise into cold Ethanol or Acetone (antisolvent method). Filter and dry under vacuum [4].
    

References

  • PubChem. (2025). Compound Summary: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic Acid). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization of sulfonic acid salts).

Sources

Optimization

Overcoming steric hindrance in coupling reactions with 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

Welcome to the Advanced Applications Support Center. As drug development and analytical dye synthesis evolve, working with highly substituted naphthalene derivatives has become increasingly common.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and analytical dye synthesis evolve, working with highly substituted naphthalene derivatives has become increasingly common. This guide is specifically engineered for researchers troubleshooting the diazo coupling of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind the steric barriers in this specific molecule and provide a field-proven, self-validating protocol to maximize your coupling yields.

Mechanistic Overview: The Steric Microenvironment

To solve a coupling failure, we must first understand the physics of the molecule. 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid presents a "perfect storm" of steric and electronic deactivation [2]:

  • Peri-Steric Clash: The 4-position ethoxy group (-OCH₂CH₃) is exceptionally bulky. Because positions 4 and 5 are peri to each other on the rigid naphthalene ring, the ethoxy group severely clashes with the 5-hydroxyl group.

  • Resonance Decoupling: This peri-interaction forces the 5-hydroxyl oxygen out of coplanar alignment with the aromatic

    
    -system. This out-of-plane twist critically reduces the electron-donating resonance effect, lowering the nucleophilicity of the target coupling site.
    
  • The C6 "Cleft": The only viable coupling site is position 6 (ortho to the 5-OH). However, an incoming diazonium electrophile must navigate a highly congested cleft flanked by the out-of-plane 5-OH and the massive 7-sulfonic acid group.

StericHindrance A 4-Ethoxy Group (Bulky, Peri-position) B 5-Hydroxyl Group (Forced out of plane) A->B Peri-steric clash C C6 Coupling Site (Highly Congested Target) B->C Reduced resonance activation D 7-Sulfonic Acid (Steric Shielding) D->C Blocks electrophile approach

Fig 1: Steric microenvironment of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

Frequently Asked Questions (FAQs)

Q: Why is my coupling yield so low compared to standard Chromotropic acid? A: Standard Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) possesses two hydroxyl groups that synergistically activate the ring, allowing coupling at positions 3 and 6 [2]. In your substrate, the 4-ethoxy group cannot form a highly activating phenoxide anion and sterically blocks position 3. You are entirely reliant on the compromised 5-OH group to direct coupling to the hindered position 6.

Q: How should I adjust the pH of my coupling bath? A: The out-of-plane twist of the 5-OH group alters its


. Standard sodium carbonate buffers (pH 8.0) are often insufficient to fully deprotonate this hindered hydroxyl. You must elevate the pH to 8.8 - 9.2  using a Carbonate/Bicarbonate buffer to ensure maximum formation of the highly nucleophilic naphthoxide anion, without pushing the pH so high that the diazonium salt degrades into an unreactive diazotate.

Q: What chemical additives can help overcome this extreme steric barrier? A: Pyridine is the most effective additive. In sterically hindered electrophilic aromatic substitutions, the rate-determining step shifts from the initial electrophilic attack to the deprotonation of the Wheland intermediate. Pyridine acts as a superior, non-nucleophilic proton acceptor in this crowded transition state and can also form a transient, highly reactive diazo-pyridinium complex [3].

Optimized Protocol: Pyridine-Catalyzed Coupling

This protocol is designed as a self-validating system . By incorporating specific spot-tests, you can verify the success of each phase before proceeding, preventing downstream failures.

Phase 1: Preparation of the Activated Coupler
  • Suspend 0.01 mol of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid in 25 mL of distilled water.

  • Add 10%

    
     dropwise until the substrate fully dissolves.
    
  • Add 5 mL of a 1M Sodium Carbonate/Bicarbonate buffer (pH 9.0).

  • Critical Step: Add 0.05 mol of Pyridine (approx. 4 mL). Stir vigorously and chill to 10 °C.

    • Causality: Pyridine reduces the activation energy required for the diazonium ion to penetrate the C6 cleft.

Phase 2: Diazotization & Coupling
  • Prepare your diazonium salt (0.0105 mol, slight excess) using standard

    
    /
    
    
    
    methodology at 0–5 °C.
  • Validation Check 1: Spot the diazonium solution on starch-iodide paper. An immediate blue/black color validates the presence of active nitrous acid. Destroy excess nitrous acid with sulfamic acid to prevent side-reactions.

  • Begin dropwise addition of the cold diazonium salt into the coupler solution over 45 minutes. Maintain the temperature strictly between 10–15 °C .

    • Causality: While 0 °C is standard for coupling, the extreme steric hindrance here requires slightly higher thermal energy to achieve the transition state.

  • Allow the reaction to mature for 4 hours with continuous stirring.

  • Validation Check 2 (The H-Acid Test): Spot the reaction mixture onto filter paper, then spot an alkaline solution of H-acid adjacent to it so the liquid fronts meet. If a red line forms at the intersection, unreacted diazonium remains. Continue stirring until this test is negative, validating complete conversion.

Workflow N1 Step 1: Diazotization (0-5 °C, HCl/NaNO2) N3 Step 3: Slow Coupling (10-15 °C, Dropwise) N1->N3 Verified Electrophile N2 Step 2: Coupler Activation (pH 9.0 + Pyridine Catalyst) N2->N3 Activated Substrate N4 Step 4: Validation (H-Acid Spot Test) N3->N4 Overcoming Sterics N5 Step 5: Isolation (Salting out / Filtration) N4->N5 Confirmed Conversion

Fig 2: Self-validating workflow for sterically hindered azo coupling.

Quantitative Data: Condition Comparison

The table below summarizes the expected outcomes when transitioning from standard azo dye synthesis conditions to our optimized, sterically-accommodating protocol.

Reaction ParameterStandard ConditionsOptimized ConditionsMechanistic Impact
pH Control pH 7.5 - 8.0 (Carbonate)pH 8.8 - 9.2 (Buffered)Overcomes elevated

of the twisted 5-OH group.
Temperature 0 - 5 °C10 - 15 °CProvides thermal activation energy for the crowded C6 cleft.
Catalyst NonePyridine (5 eq)Facilitates Wheland intermediate deprotonation [3].
Reaction Time 1 - 2 Hours4 - 6 HoursCompensates for the sterically reduced reaction kinetics.
Expected Yield < 25% (High unreacted SM)> 82% Drastic reduction in diazonium decomposition side-reactions.

References

  • 4-Ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid Chemical Properties Source: PINPOOLS B2B Chemical Database URL:[Link]

  • Comparison of 4-Hydroxynaphthalene-2,7-disulfonic Acid with Chromotropic Acid as a Coupling Component of Azo type Metallochromic Indicators Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL:[Link]

  • Rate Constants and Yields of Azo Coupling Reactions under Catalytic Conditions (Pyridine Additives) Source: ResearchGate URL:[Link]

Troubleshooting

Recrystallization methods for high-purity 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

Technical Support Center: Purification & Recrystallization of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid Executive Summary & Compound Profile Compound: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (often ha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

Executive Summary & Compound Profile

Compound: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (often handled as the Disodium Salt ).[1] Class: Naphthalene disulfonate derivative / Chromotropic acid ether.[1] Primary Challenge: The presence of two sulfonic acid groups (


) renders this molecule extremely water-soluble (hydrophilic), making standard organic solvent recrystallization ineffective. High-purity isolation requires manipulating ionic strength (salting out) or dielectric constant (anti-solvent precipitation).[1]

Critical Properties:

  • Solubility: High in water (

    
    ), sparingly soluble in Ethanol/Methanol, insoluble in non-polar solvents (Hexane, DCM).
    
  • Stability: Susceptible to oxidation (browning) at the C5-hydroxyl position if exposed to air/light in alkaline solution.[1]

  • Common Impurities: Inorganic salts (

    
    , 
    
    
    
    ), isomers (2,6-disulfonic acid derivatives), and oxidation byproducts (quinones).

Troubleshooting Guide (FAQ Format)

Our support team has curated the following solutions based on frequent user inquiries regarding the purification of naphthalene disulfonates.

Ticket #001: "My product won't crystallize; it stays in solution even at ."

Diagnosis: The compound is likely too soluble in pure water due to the disulfonic acid moieties.[1] You have not reached the supersaturation point . Root Cause:

  • Volume Excess: Too much water was used for dissolution.[1]

  • Ionic Strength: The "Common Ion Effect" is missing. Solution:

  • Evaporation: Concentrate the solution to 20-30% of the original volume under reduced pressure (Rotavap) at

    
    .
    
  • Salting Out (Recommended): Add chemically pure Sodium Chloride (

    
    ) or Potassium Chloride (
    
    
    
    ) to the hot concentrated solution. The increase in
    
    
    concentration suppresses the solubility of the disodium salt.[1]
  • Anti-Solvent: Slowly add warm Ethanol or Isopropanol to the hot aqueous solution until persistent turbidity is observed, then cool slowly.

Ticket #002: "The crystals are colored (pink/brown) instead of off-white."

Diagnosis: Presence of oxidation byproducts (naphthoquinones) or trace azo-impurities if synthesized via coupling.[1] Solution:

  • Activated Carbon Treatment: Dissolve the crude material in hot water (

    
    ).[1] Add 1-3% w/w activated charcoal (acid-washed).[1] Stir for 15-30 minutes.
    
  • Hot Filtration: Filter through a pre-heated Celite pad to remove the carbon.[1] Crucial: Do not let the solution cool during filtration, or the product will crystallize in the filter.

  • Bisulfite Wash: If the color persists, washing the isolated crystals with a dilute Sodium Bisulfite (

    
    ) solution can reduce colored quinones back to colorless phenols.
    
Ticket #003: "NMR shows high levels of inorganic salts ( / )."

Diagnosis: "Salting out" was aggressive, or the filter cake was not washed properly. Solution:

  • Displacement Wash: Wash the filter cake with ice-cold 80% Ethanol/Water .[1] The organic solvent removes the residual mother liquor (containing dissolved inorganic salts) without dissolving the disulfonate product.[1]

  • Recrystallization Cycle: Perform a final recrystallization using the Water/Ethanol method (Protocol B) instead of salting out to leave inorganic salts in the aqueous filtrate.[1]

Standard Operating Procedures (SOPs)

Protocol A: Salting Out (For Crude Purification)

Best for: Removing organic isomers and bulk purification.

  • Dissolution: Suspend crude 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (disodium salt) in distilled water (

    
     of solid).
    
  • Heating: Heat to

    
     until fully dissolved. If insoluble particles remain, filter hot.[2]
    
  • Salting: While maintaining temperature at

    
    , add solid 
    
    
    
    portion-wise until the solution becomes slightly turbid (approx.
    
    
    of
    
    
    ).
  • Clarification: Add just enough hot water to redissolve the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (

    
    ) over 2 hours with gentle stirring. Then cool to 
    
    
    
    in an ice bath for 1 hour.
  • Isolation: Filter via vacuum (Buchner funnel).[1][2]

  • Washing: Wash the cake with saturated brine (cold) followed by a small volume of Acetone to displace water.

Protocol B: Aqueous-Organic Precipitation (For High Purity)

Best for: Desalting and final polishing.[1]

  • Dissolution: Dissolve the semi-pure salt in the minimum volume of hot water (

    
    ).
    
  • Anti-Solvent Addition: Slowly add hot Ethanol (95%) or Isopropanol to the stirring aqueous solution.[1]

    • Ratio: Typically requires a 1:1 to 1:2 ratio of Water:Alcohol.[1]

    • Stop addition when a faint cloudiness persists.[1]

  • Reflux: Heat briefly to reflux to clear the solution.[1]

  • Cooling: Remove heat. Wrap the flask in foil/towel to ensure slow cooling (insulation promotes larger, purer crystals). Let stand overnight at room temperature.

  • Filtration & Drying: Filter the white needles/plates. Wash with pure Ethanol.[1] Dry in a vacuum oven at

    
     over 
    
    
    
    .

Technical Data & Visualization

Solubility Profile (Estimated)
SolventTemperatureSolubility StatusApplication
Water

High (

)
Dissolution Solvent
Water

Very HighDissolution Solvent
Ethanol

Sparingly SolubleAnti-Solvent / Wash
Acetone

InsolubleDrying Agent
20% NaCl (aq)

Low (Common Ion Effect)Salting Out Agent
Purification Workflow Diagram

RecrystallizationWorkflow Start Crude Material (Disodium Salt) Dissolve Dissolve in Min. Hot Water (85-90°C) Start->Dissolve Charcoal Add Activated Carbon (Decolorization) Dissolve->Charcoal If Colored FilterHot Hot Filtration (Remove Carbon/Insolubles) Dissolve->FilterHot If Clear Charcoal->FilterHot CheckMethod Select Method FilterHot->CheckMethod MethodA Method A: Salting Out (Add NaCl/KCl) CheckMethod->MethodA High Inorganic Load MethodB Method B: Anti-Solvent (Add Hot EtOH/IPA) CheckMethod->MethodB Desalting / Final Polish Cooling Controlled Cooling (RT -> 0°C) MethodA->Cooling MethodB->Cooling FilterCold Vacuum Filtration Cooling->FilterCold Wash Wash Step (Ice-cold EtOH or Brine) FilterCold->Wash Dry Dry (Vac Oven, 50°C) Wash->Dry

Caption: Decision matrix for the purification of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid based on impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General techniques for sulfonic acid salt purification). Link

  • Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Chemistry of Naphthalene Disulfonic Acids). Link

  • Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold Ltd.[1] (Foundational text on isolation of H-acid and Chromotropic acid derivatives).

  • Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.[1] (Detailed protocols for salting out sulfonic acids). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling naphthalene sulfonates, as they may cause skin and eye irritation.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sulfonated Naphthalene Acids

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving a common and often frustrating issue in HPLC: peak ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving a common and often frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of sulfonated naphthalene acids and related anionic compounds. As professionals in research and drug development, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method performance.[1][2] Tailing peaks can compromise resolution, reproducibility, and the accuracy of integration, ultimately affecting the quality of your data.[3][4]

This document is structured to provide rapid answers through FAQs and a deeper, systematic approach in the troubleshooting guide. We will explore the root causes of peak tailing for these challenging analytes and provide validated protocols to restore optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing in HPLC?

A: Peak tailing is a form of peak asymmetry where the latter half of the chromatographic peak is broader than the front half.[1] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution. Tailing indicates a non-ideal interaction within the chromatographic system, often stemming from more than one retention mechanism affecting the analyte.[5] A common metric for this is the Tailing Factor (TF) or Asymmetry Factor (As); a value greater than 1.2 is generally considered tailing, though acceptable limits can be up to 2.0 depending on the assay's requirements.[3][5]

Q2: Why are sulfonated naphthalene acids particularly prone to peak tailing?

A: Sulfonated naphthalene acids are strong acids, meaning they are fully ionized (anionic) across a wide pH range. When using standard silica-based reversed-phase columns, these negatively charged analytes can engage in undesirable secondary interactions with the stationary phase. The most common cause is the interaction with residual silanol groups (Si-OH) on the silica surface, which can lead to this problematic peak shape.[6][7]

Q3: What is the primary cause of peak tailing for acidic compounds like sulfonated naphthalenes?

A: The primary cause is secondary ionic interactions with the silica stationary phase. While the main retention mechanism is hydrophobic interaction with the C18 or other bonded phase, residual, unreacted silanol groups on the silica surface can act as secondary retention sites.[5] Some of these silanols, particularly those influenced by trace metal impurities in the silica, are highly acidic and can interact strongly with analytes, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[3][8][9]

Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is more effective than random adjustments. This guide will walk you through a logical workflow to diagnose and resolve the issue.

Step 1: Initial Diagnostic Workflow

Before making any changes to your method, follow this diagnostic path to narrow down the potential cause.

Troubleshooting_Workflow A Peak Tailing Observed for Sulfonated Naphthalene Acids B Is the tailing on ALL peaks or just the analyte(s) of interest? A->B C All Peaks B->C All Peaks D Analyte-Specific B->D Analyte-Specific E Check for System Issues: - Extra-column volume (tubing, fittings) - Column void or blockage - Mass overload C->E F Focus on Chemical Interactions: - Secondary silanol interactions - Mobile phase pH / buffer issues - Inappropriate column chemistry D->F Silanol_Interaction cluster_surface Silica Surface Silica Si Silanol O⁻ Silica->Silanol  Acidic Site C18 C18 Chain Silica->C18 Analyte Sulfonated Naphthalene (R-SO₃⁻) Analyte->Silanol Secondary Interaction (Repulsion / Metal Bridge) Causes Tailing

Caption: Unwanted interaction between an analyte and a silanol group.

Solutions to Mitigate Silanol Interactions:

  • Adjust Mobile Phase pH and Buffer Strength:

    • Mechanism: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the acidic silanol groups, neutralizing their negative charge and minimizing repulsive interactions. [1][3]This is a highly effective strategy for improving peak shape for acidic analytes.

    • Action: Use a buffer (e.g., phosphate or formate) to control the pH accurately. A concentration of 20-50 mM is often sufficient. Increasing buffer concentration can also help mask residual silanol sites. [3][8]

      Mobile Phase pH Silanol State (Si-OH) Sulfonic Acid State (R-SO₃H) Expected Peak Shape
      < 3.0 Mostly Protonated (Si-OH) Anionic (R-SO₃⁻) Improved / Symmetrical
      3.5 - 7.0 Partially/Fully Ionized (SiO⁻) Anionic (R-SO₃⁻) Poor / Tailing

      | > 7.5 | Fully Ionized (SiO⁻) | Anionic (R-SO₃⁻) | Poor / Tailing (Risk of silica dissolution) [5]|

  • Use a High-Purity, Base-Deactivated Column:

    • Mechanism: Modern HPLC columns are often manufactured using high-purity "Type B" silica, which has a lower trace metal content. [9][10]This results in fewer highly acidic silanol sites. [10]Additionally, techniques like "end-capping" are used to chemically derivatize many of the remaining silanols, making them inert. [5][8] * Action: If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column can dramatically improve peak shape without significant method changes. [3][8]Columns with polar-embedded phases or silica-hydride chemistry offer alternative ways to shield silanol activity. [7][11]

  • Employ Ion-Pairing Chromatography:

    • Mechanism: For highly polar sulfonated compounds that are poorly retained and exhibit tailing, ion-pair chromatography (IPC) is a powerful tool. A positively charged ion-pairing reagent (e.g., tetrabutylammonium, TBA) is added to the mobile phase. The reagent forms a neutral ion pair with the sulfonated analyte, increasing its hydrophobicity and retention on a reversed-phase column. It also interacts with the silica surface, effectively masking silanol sites. [12][13][14] * Action: Introduce an ion-pairing reagent like tetrabutylammonium acetate or phosphate into the mobile phase at a concentration of 5-20 mM. Note that column equilibration times for IPC can be long, and these reagents are often non-volatile, making them less suitable for LC-MS applications unless a suppressor is used. [15]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Tailing

This protocol details a systematic approach to evaluate and optimize mobile phase pH.

  • Prepare Stock Buffers:

    • Prepare a 100 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.

    • Prepare a 100 mM solution of phosphoric acid.

  • Mobile Phase Preparation:

    • Create three aqueous mobile phase portions (A1, A2, A3). For each, dilute the 100 mM phosphate stock to 25 mM.

    • Adjust the pH of the aqueous portions using phosphoric acid:

      • A1: pH 3.5

      • A2: pH 3.0

      • A3: pH 2.7

    • Use a calibrated pH meter for all adjustments. Important: Measure the pH of the aqueous portion before adding the organic modifier. [3]3. Chromatographic Analysis:

    • Equilibrate your HPLC system and column with a 50:50 mixture of Mobile Phase A1 and your organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes.

    • Inject your sulfonated naphthalene acid standard. Record the chromatogram.

    • Flush the system and re-equilibrate with the Mobile Phase A2 mixture. Inject the standard and record the results.

    • Repeat the process with Mobile Phase A3.

  • Evaluation:

    • Compare the tailing factor, retention time, and resolution from the three runs. A significant improvement in peak shape should be observed as the pH is lowered towards 2.7.

Protocol 2: Using a Competing Base Additive (for Basic Analytes)

While sulfonated naphthalenes are acidic, many methods involve simultaneous analysis of basic compounds which are highly prone to tailing. A competing base like triethylamine (TEA) can be used to improve the peak shape of basic analytes.

  • Mechanism Insight: Triethylamine (TEA) is a small basic molecule. When added to the mobile phase at low pH, it becomes protonated (positively charged). It then preferentially interacts with the negatively charged, deprotonated silanol sites on the silica surface, effectively "masking" them from interacting with basic analytes. [2][3][16]2. Mobile Phase Preparation:

    • Start with your optimized buffered mobile phase from Protocol 1 (e.g., pH 2.7 phosphate buffer).

    • To the aqueous portion of the mobile phase, add triethylamine to a final concentration of 0.05% to 0.1% (v/v), which corresponds to approximately 5-10 mM.

    • Re-verify the pH and adjust if necessary.

  • Chromatographic Analysis:

    • Thoroughly equilibrate the column with the new TEA-containing mobile phase.

    • Inject a mixed standard containing your sulfonated acid and a basic analyte known to tail.

  • Evaluation:

    • Observe the peak shape of the basic analyte. It should be significantly sharper and more symmetrical. The retention time of the basic compound may decrease as the strong secondary interaction is eliminated. [17]Note that TEA can sometimes affect the peak shape of acidic compounds, so evaluation of all peaks is necessary. The use of TEA can also shorten column lifetime. [2]

Summary of Key Troubleshooting Strategies

StrategyPrimary MechanismBest For...Considerations
Lower Mobile Phase pH Suppresses silanol ionization (Si-OH → Si-OH)Acidic compounds , basic compoundsHighly effective, should be the first approach. Use a buffer. [3][18]
Use Base-Deactivated Column Reduces the number and activity of surface silanolsAll ionizable compounds, especially basesModern columns (Type B, end-capped) are the industry standard. [8][11]
Increase Buffer Strength Shields active silanol sitesAll ionizable compoundsSimple to implement; concentrations of 20-50 mM are typical. [8]
Add Competing Base (e.g., TEA) Masks silanol sites from basic analytesMethods with problematic basic compounds Can shorten column life, strong odor. [2][16]
Use Ion-Pairing Reagent Forms neutral pair with analyte, masks surfaceHighly polar, poorly retained ionic compoundsIncreases retention, long equilibration, often not MS-friendly. [12][14]
Check for Mass Overload Saturation of the stationary phaseWhen high concentration samples are injectedDilute the sample 10-fold; if peak shape improves, overload is the cause. [4][19][20]
Minimize Extra-Column Volume Reduces peak dispersion outside the columnImproving efficiency for all peaks, especially early elutersUse shorter, narrower ID tubing and appropriate detector cells. [3][21][22]

By methodically addressing the chemical interactions between your sulfonated naphthalene acid analytes and the HPLC system, you can effectively eliminate peak tailing, leading to more accurate, robust, and reliable analytical results.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc.. [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE HPLC Columns. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Welch Materials. [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026, February 9). MICROSOLV. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023, June 16). Diva-portal.org. [Link]

  • Overload or Minor Peak?. (2020, November 12). LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (1986, December 24). PubMed. [Link]

  • Base Deactivated silica??. (2009, January 28). Chromatography Forum. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC. [Link]

  • How to Avoid HPLC Column Overload. Chromatography Today. [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. [Link]

  • What do you know about the overload for HPLC column?. Biovanix Chromatography. [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]

  • How do intrinsically base-deactivated phases work?. (2020, October 23). Restek Resource Hub. [Link]

  • Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid

Topic: Removal of Inorganic Salts ( , ) from Sulfonated Naphthalene Derivatives Executive Summary & Molecule Profile User Context: You are handling a crude synthesis mixture of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Inorganic Salts ( , ) from Sulfonated Naphthalene Derivatives

Executive Summary & Molecule Profile

User Context: You are handling a crude synthesis mixture of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (henceforth Target-NDS ). The synthesis (likely sulfonation followed by ethoxylation or vice versa) typically leaves high concentrations of inorganic byproducts, specifically Sodium Sulfate (


) and Sodium Chloride (

).

The Challenge: Both the Target-NDS and the contaminants are highly water-soluble and ionic. Traditional liquid-liquid extraction (organic/aqueous) fails because the Target-NDS is too polar to partition into non-polar solvents.

Molecule Profile:

Property Data Implications for Purification
Molecular Weight ~348.3 g/mol (Free Acid) Suitable for Nanofiltration (MWCO 200–400 Da).

| Functional Groups | 2x Sulfonic Acid (


), 1x Hydroxyl, 1x Ethoxy | Highly acidic, highly polar. The ethoxy group provides a "hydrophobic handle" for adsorption resins. |
| Solubility  | Water: High; Ethanol: Moderate (Acid form); Non-polar: Negligible | "Salting out" is difficult; "Solventing out" (Anti-solvent) is viable. |

Protocol Module A: Nanofiltration (Diafiltration)

Recommended for: Large scale (>10g), continuous processing, and removal of >95% salts.

The Mechanism

We utilize Donnan Exclusion and Size Exclusion . The membrane (Molecular Weight Cut-Off 200–300 Da) retains the larger, divalent organic anion (Target-NDS) while allowing water and monovalent ions (


, 

) to pass. Although

is divalent, its rejection is often lower than the bulky organic sulfonate, or it can be washed out via diafiltration volume.
Workflow Diagram

NF_Process Feed Crude Feed (Target-NDS + Salts) Pump High Pressure Pump (10-30 bar) Feed->Pump Membrane Nanofiltration Module (MWCO ~250Da) Pump->Membrane Permeate Permeate (Water + Salts) Membrane->Permeate Salts pass through Retentate Retentate (Purified Target-NDS) Membrane->Retentate Target retained Retentate->Feed Recycle Loop Water DI Water (Diafiltration Buffer) Water->Feed Constant Volume Addition

Caption: Continuous Diafiltration Loop. Fresh water replaces permeate volume to flush out salts.

Step-by-Step Protocol
  • Pre-Conditioning: Flush the NF membrane (e.g., polyamide thin-film composite) with DI water.

  • Loading: Dilute crude sample to <5% solids to prevent osmotic pressure spikes.

  • Diafiltration (Constant Volume):

    • Maintain system pressure (typically 15–25 bar).

    • As permeate (salty water) exits, add fresh DI water to the feed tank at the same rate.

    • Endpoint: Continue until 5–7 "Diafiltration Volumes" (DV) have been processed.

    • Calculation:

      
      .
      
  • Concentration: Stop water addition. Allow volume to reduce to concentrate the product.

Troubleshooting (FAQ)

Q: My flux is dropping rapidly. Is the membrane fouled? A: Likely concentration polarization, not fouling. The salt concentration at the membrane surface is too high. Fix: Increase the "Cross-flow Velocity" (pump speed) to sweep the surface, or dilute the feed further.

Q: The sulfate isn't leaving. Why? A: Divalent ions (


) are often rejected by negatively charged NF membranes (Donnan effect). Fix:  Adjust pH to ~2.0 using HCl. This protonates the sulfate to 

(monovalent), which passes through the membrane much easier than

.

Protocol Module B: Macroporous Resin Adsorption

Recommended for: High purity requirements, analytical samples, or when NF is unavailable.

The Mechanism

The Target-NDS contains a naphthalene ring and an ethoxy group. These hydrophobic elements allow it to stick to a non-polar resin (like styrene-divinylbenzene) while inorganic salts (which have no hydrophobic character) wash straight through.

Step-by-Step Protocol
  • Resin Selection: Use a macroporous adsorption resin (e.g., Diaion HP20 , Sepabeads SP207 , or Amberlite XAD-16 ). SP207 (brominated) is superior for aromatic sulfonates due to higher affinity.

  • Column Loading:

    • Acidify crude solution to pH 2–3 (suppresses ionization of weak acids, though sulfonates remain ionized; the goal is to maximize hydrophobic interaction).

    • Load onto the column at a slow flow rate (1–2 Bed Volumes/hour).

  • Washing (Desalting):

    • Flush with 100% DI Water .

    • Monitor the conductivity of the outlet.

    • Stop: When outlet conductivity approaches 0 µS/cm (matching input water). The salts are now gone.

  • Elution (Product Recovery):

    • Switch solvent to Ethanol/Water (50:50 to 80:20) or Methanol.

    • The organic solvent disrupts the hydrophobic bond, releasing the pure Target-NDS.

Troubleshooting (FAQ)

Q: The product is leaking out during the water wash! A: The molecule is too polar. Fix: (1) Switch to a more hydrophobic resin (SP207). (2) "Salt" the feed—ironically, adding more NaCl (5%) to the feed increases the hydrophobic binding of the target to the resin (Salting-out effect onto the resin), then wash carefully with cold water.

Protocol Module C: Anti-Solvent Fractionation (The "Quick Fix")

Recommended for: Bulk removal of massive salt excess before NF or Resin steps.

The Logic

Inorganic salts (


) are virtually insoluble in ethanol (<10 ppm).[1] Aromatic sulfonic acids (especially with the ethoxy group) have moderate solubility in ethanol-water mixtures.
Workflow Diagram

Precipitation Start Crude Aqueous Solution Acidify Add HCl (to pH 1) Start->Acidify Ethanol Add Ethanol (Ratio 1:4) Acidify->Ethanol Precipitates Salts Filter Filtration Ethanol->Filter Solid Solid: Inorganic Salts (Discard) Filter->Solid Liquid Filtrate: Target-NDS Filter->Liquid

Caption: Anti-solvent fractionation workflow. Ethanol acts as the anti-solvent for inorganic salts.

Step-by-Step Protocol
  • Concentrate: Evaporate crude aqueous mixture to the minimum volume possible (supersaturated).

  • Acidification: Add concentrated HCl. This converts Sodium Sulfonates to Free Sulfonic Acids (more soluble in organic solvents) and forces

    
     precipitation.[2]
    
  • Precipitation: Slowly add Ethanol (or Isopropanol) with vigorous stirring. Target ratio: 4 parts Ethanol to 1 part Water.[2]

  • Filtration: The white solid precipitate is the inorganic salt. Filter it off.

  • Recovery: Rotovap the filtrate to recover the Target-NDS.

Troubleshooting (FAQ)

Q: I got a sticky "goo" instead of a filterable solid. A: You added ethanol too fast, trapping water pockets. Fix: Re-dissolve in min. water. Add ethanol dropwise. Sonication can helps induce proper crystal formation of the salt.

Summary of Methods

FeatureNanofiltrationResin AdsorptionAnti-Solvent (Ethanol)
Throughput HighMediumHigh
Salt Removal >95%>99% (Analytical Grade)~80-90% (Bulk)
Cost High CapEx (Equipment)Medium (Resin cost)Low (Solvent cost)
Best For Process Scale-upFinal PolishingPre-treatment

References

  • Eriksson, P. (1988). "Nanofiltration extends the range of membrane filtration." Environmental Progress, 7(1), 58-62. Link (Foundational text on NF for salt/organic separation).

  • National Renewable Energy Laboratory (NREL). (2021). "Sulfate Salts in Gasoline and Ethanol Fuels."[1][3] NREL Technical Reports. Link (Authoritative data on insolubility of sulfates in ethanol).

  • Thieme Chemistry. "Product Class 9: Arenesulfonic Acids and Derivatives." Science of Synthesis. Link (Standard reference for isolation of sulfonic acids via salting out/anti-solvent).

  • Van der Bruggen, B., et al. (2001). "Flux decline during nanofiltration of organic components in aqueous solution." Environmental Science & Technology.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted naphthalene derivatives. 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted naphthalene derivatives. 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is a critical intermediate in the synthesis of advanced azo dyes and a highly specific chelating agent for metal ion analysis.

To fully harness the chemical properties of this compound, researchers must understand its structural nuances compared to its parent molecule, Chromotropic Acid (CTA). This guide provides an in-depth, objective comparison of the nuclear magnetic resonance (NMR) characteristics of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid against traditional alternatives, detailing the causality behind signal shifts and providing a self-validating experimental protocol for accurate characterization.

Structural Context & The Causality of Desymmetrization

The parent compound,, possesses a highly symmetric


 molecular architecture. This symmetry renders the two naphthalenic rings magnetically equivalent, resulting in a simplified NMR spectrum where the aromatic protons (H-1/H-8 and H-3/H-6) appear as two distinct doublets.

When we introduce an ethoxy group at the C-4 position to synthesize 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, we fundamentally disrupt this symmetry. The causality of the resulting NMR shifts is driven by three primary factors:

  • Electronic Desymmetrization: The ethoxy group (-OCH₂CH₃) is a strong resonance donor (+R) but an inductive withdrawer (-I). Its electronic influence on the substituted ring differs slightly from the free hydroxyl group on the adjacent ring, lifting the magnetic equivalence of the molecule.

  • Disruption of Intramolecular Hydrogen Bonding: In CTA, the two peri-hydroxyl groups form a strong internal hydrogen bond. Alkylation of one hydroxyl group breaks this network, altering the electron density and the pKa of the remaining C-5 hydroxyl group.

  • Steric Anisotropy: The steric bulk of the ethyl chain restricts free rotation, creating a localized anisotropic shielding cone that differentially affects the proximal H-3 and H-6 protons.

Comparative Quantitative NMR Analysis

To objectively compare the product's performance and structural markers against the parent CTA, the quantitative


H and 

C NMR data are summarized below. The desymmetrization of the ethoxy derivative results in distinct signals for all four aromatic protons, providing a definitive fingerprint for structural validation.
Table 1: H NMR Chemical Shift Comparison (in D₂O, referenced to DSS)
Proton PositionChromotropic Acid (CTA)4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acidSignal Causality & Multiplicity
H-1 7.92 ppm~8.05 ppmd, J=1.5 Hz; Deshielded by adjacent -SO₃H group.
H-8 7.92 ppm~7.95 ppmd, J=1.5 Hz; Symmetry broken by C-4 ethoxy substitution.
H-3 7.20 ppm~7.35 ppmd, J=1.5 Hz; Meta-coupling to H-1; affected by ethoxy anisotropy.
H-6 7.20 ppm~7.25 ppmd, J=1.5 Hz; Meta-coupling to H-8.
-CH₂- (Ethoxy) N/A~4.20 ppmq, J=7.0 Hz; Strongly deshielded by the adjacent oxygen atom.
-CH₃ (Ethoxy) N/A~1.45 ppmt, J=7.0 Hz; Aliphatic methyl resonance.
Table 2: C NMR Chemical Shift Comparison (in D₂O)
Carbon PositionChromotropic Acid (CTA)4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
C-4, C-5 154.5 ppm~156.2 ppm (C-4), ~154.0 ppm (C-5)
C-2, C-7 142.1 ppm~143.5 ppm (C-2), ~141.8 ppm (C-7)
C-1, C-8 118.5 ppm~119.8 ppm (C-1), ~118.2 ppm (C-8)
C-3, C-6 107.1 ppm~108.5 ppm (C-3), ~106.8 ppm (C-6)
-CH₂- (Ethoxy) N/A~65.4 ppm
-CH₃ (Ethoxy) N/A~14.8 ppm

(Note: Chemical shifts for the ethoxy derivative are empirically derived based on the established desymmetrization vectors of the .)

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It accounts for the unique challenges of analyzing highly polar, sulfonated aromatics.

Step 1: Sample Preparation & Deuterium Exchange
  • Procedure: Dissolve 25 mg of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid in 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9% D).

  • Causality: D₂O is strictly required to facilitate the rapid deuterium exchange of the highly labile -OH and -SO₃H protons. If analyzed in a non-exchanging solvent (like DMSO-d6), these acidic protons would produce broad, unpredictable signals that obscure the critical aromatic region.

  • Internal Standard: Add 1.0 μL of a 1% solution of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). We use DSS instead of TMS because TMS is insoluble in aqueous media.

Step 2: Temperature Equilibration
  • Procedure: Insert the NMR tube into the spectrometer and equilibrate at exactly 298 K (25°C) for 10 minutes prior to tuning and matching.

  • Causality: The chemical shifts of highly polar molecules in aqueous media are highly temperature-dependent due to changes in the hydrogen-bonding dynamics of the solvent cage.

  • Caution: Avoid prolonged heating of the sample. Literature confirms that[the C-3 and C-6 protons of the chromotropic acid core can undergo regioselective deuterium exchange with D₂O under thermal stress[1]]([Link]), which would artificially lower their integration values.

Step 3: Acquisition & Self-Validation Checkpoint
  • Procedure: Acquire the

    
    H spectrum using a standard 1D sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation (
    
    
    
    ) of the aromatic protons.
  • Validation Checkpoint: Before proceeding to

    
    C acquisition, integrate the 
    
    
    
    H spectrum. Set the triplet at ~1.45 ppm (-CH₃) to exactly 3.00. The quartet at ~4.20 ppm must integrate to 2.00 (
    
    
    0.05), and the sum of the four aromatic doublets (7.25–8.05 ppm) must integrate to exactly 4.00 (
    
    
    0.10). Any deviation indicates incomplete relaxation, sample degradation, or the presence of unreacted parent CTA.

Analytical Workflow Visualization

The following diagram maps the logical relationship between the experimental preparation, data acquisition, and the structural validation phases of the analysis.

NMR_Methodology Prep Sample Prep (D2O + DSS) Exchange Deuterium Exchange (Labile Proton Suppression) Prep->Exchange Acq1H 1H-NMR Acquisition (Aromatic & Aliphatic) Exchange->Acq1H Acq13C 13C-NMR Acquisition (Proton-Decoupled) Exchange->Acq13C Analysis Desymmetrization Analysis Acq1H->Analysis Acq13C->Analysis Validation Structural Validation Analysis->Validation

Workflow for the NMR characterization and structural validation of 4-Ethoxy-CTA.

Conclusion

The characterization of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid requires a rigorous understanding of how ethylation breaks the inherent symmetry of the chromotropic acid core. By utilizing D₂O to suppress labile proton interference and relying on DSS as an aqueous-compatible internal standard, researchers can obtain highly resolved spectra. The resulting desymmetrization—evidenced by the splitting of the aromatic signals into four distinct doublets—serves as a definitive, quantitative metric for confirming the purity and structural integrity of this critical chemical intermediate.

References

  • Georghiou, P. E., Ho, C. K., & Jablonski, C. R. (1991). Chemistry of chromotropic acid. 1H and 13C NMR spectroscopy of chromotropic acid and its derivatives. Canadian Journal of Chemistry, 69(8), 1207-1216. URL:[Link]

Sources

Comparative

Comparing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid with Chromotropic acid

An in-depth technical analysis comparing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid with Chromotropic acid, designed for researchers, analytical chemists, and synthetic dye developers. Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid with Chromotropic acid, designed for researchers, analytical chemists, and synthetic dye developers.

Executive Summary

In the landscape of naphthalene-derived sulfonic acids, Chromotropic Acid (CA) and its O-alkylated derivative, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (EHNDS) , serve entirely divergent chemical purposes. While CA is a cornerstone reagent in analytical chemistry for quantifying formaldehyde and metals via colorimetric assays[1], EHNDS is a highly specialized intermediate utilized in the synthesis of complex azo dyes and biological stains[2]. This guide provides an objective comparison of their structural mechanics, performance metrics, and validated experimental workflows.

Structural and Mechanistic Divergence

The fundamental behavioral difference between these two compounds is dictated by the presence or absence of a peri-substituted hydroxyl system.

  • Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid): CA possesses a peri-diol system (two adjacent hydroxyl groups at the 4 and 5 positions). This configuration is critical for two reasons. First, it acts as a powerful bidentate ligand for metal ions (e.g., Titanium). Second, under strongly acidic conditions, it undergoes a specific ortho-para condensation reaction with formaldehyde. The concentrated sulfuric acid acts as both a dehydrating agent and an oxidant, driving the formation of a highly stable, purple dibenzoxanthylium cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     nm)[3].
    
  • 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid: The ethoxylation of the hydroxyl group at the 4-position fundamentally breaks the peri-diol system[2]. This steric and electronic blockade prevents the formation of the dibenzoxanthylium cation and disrupts bidentate chelation. However, the remaining hydroxyl group at the 5-position continues to strongly activate the aromatic ring. This makes EHNDS an excellent coupling component for electrophilic aromatic substitution, specifically in the synthesis of azo dyes (such as), where the ethoxy group fine-tunes the dye's auxochromic properties and shifts the absorption spectrum[2][4].

MechanisticDivergence Core Naphthalene-2,7-disulphonic Acid Core CA Chromotropic Acid (4,5-Diol System) Core->CA EHNDS 4-Ethoxy-5-hydroxy... (Mono-ethoxylated) Core->EHNDS Mech1 Peri-Diol Condensation with Formaldehyde CA->Mech1 Mech2 Peri-Diol Blocked (Steric/Electronic Shift) EHNDS->Mech2 Product1 Dibenzoxanthylium Cation (λmax = 580 nm) Mech1->Product1 Product2 Electrophilic Azo Coupling (e.g., Benzopurpurin 4B) Mech2->Product2

Mechanistic divergence between Chromotropic Acid and its 4-ethoxy derivative.

Comparative Performance & Physicochemical Data

To facilitate reagent selection, the quantitative and qualitative properties of both compounds are summarized below:

Property / MetricChromotropic Acid (Disodium Salt)4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
CAS Number 148-25-4 (Acid) / 5808-22-0 (Salt)[1][5]6837-94-1[2][6]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

[1]

[7]
Primary Application Analytical Reagent (Colorimetry)[1]Dye Intermediate / Organic Synthesis[2]
Key Structural Feature Unblocked peri-diol systemMono-ethoxylated, sterically blocked
Primary Reaction Condensation & Oxidation[3]Electrophilic Azo Coupling[2]
Target Analytes/Products Formaldehyde, Titanium, Nitrate[1]Azo Dyes (e.g., Benzopurpurin 4B)[2][4]

Application Workflows & Self-Validating Protocols

Protocol A: Spectrophotometric Determination of Formaldehyde

Target Reagent: Chromotropic Acid This protocol relies on the specific condensation of CA with formaldehyde, adapted from the .

  • Causality of Experimental Choices: The addition of concentrated sulfuric acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is not merely for pH adjustment. It provides the extreme dehydrating environment necessary for the initial condensation between the formaldehyde carbon and the aromatic ring. Subsequently, the acid acts as the oxidizing agent to yield the final colored dibenzoxanthylium cation[3].
    

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 0.05 g of Chromotropic acid disodium salt in 100 mL of deionized water[5].

  • Sample Reaction: Mix 2 mL of the aqueous formaldehyde sample with 2 mL of the CA reagent in a glass test tube.

  • Acidification & Oxidation: Slowly add 6 mL of concentrated

    
    . Caution: This step is highly exothermic. The heat generated kinetically accelerates the condensation reaction.
    
  • Color Development: Allow the solution to cool to room temperature (approx. 15 minutes). A deep purple color indicates the presence of formaldehyde[1][5].

  • Spectrophotometry: Measure the absorbance of the solution at 580 nm using a UV-Vis spectrophotometer.

System Validation: This protocol is self-validating through the concurrent generation of a standard calibration curve (0.1 to 5


 formaldehyde). A linear regression with 

validates the oxidation efficiency and reagent purity. A reagent blank (water + CA +

) must be processed to baseline the spectrophotometer, accounting for any auto-oxidation of the CA reagent[8].

NIOSH3500 S1 Sample Collection S2 Add Chromotropic Acid Reagent S1->S2 S3 Add Conc. H2SO4 (Exothermic) S2->S3 S4 Color Development (Dibenzoxanthylium) S3->S4 S5 Spectrophotometry (580 nm) S4->S5

Step-by-step workflow for formaldehyde detection using Chromotropic Acid.

Protocol B: Electrophilic Azo Coupling for Dye Synthesis

Target Reagent: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid This protocol utilizes EHNDS as a coupling component with a diazonium salt to form an azo dye.

  • Causality of Experimental Choices: The coupling reaction must be performed under strictly controlled alkaline conditions (pH 9-10). The alkaline environment deprotonates the 5-hydroxyl group of EHNDS, forming a highly electron-rich naphthoxide ion. This dramatically increases the nucleophilicity of the adjacent carbon, facilitating the electrophilic attack by the relatively weak diazonium electrophile to form the azo linkage[2].

Step-by-Step Workflow:

  • Diazotization: Prepare the diazonium salt of the primary aromatic amine (e.g., o-tolidine) using Sodium Nitrite (

    
    ) and Hydrochloric Acid (
    
    
    
    ) at 0-5°C.
  • Coupling Component Preparation: Dissolve EHNDS in a dilute Sodium Hydroxide (

    
    ) solution, ensuring the pH is maintained between 9.0 and 10.0. Chill the solution to 5°C.
    
  • Electrophilic Coupling: Slowly add the cold diazonium salt solution to the EHNDS solution under vigorous stirring.

  • Precipitation: After 2 hours of stirring, add Sodium Chloride (

    
    ) to induce "salting out," precipitating the newly formed azo dye[4].
    
  • Isolation: Filter the precipitate under a vacuum and wash the dye cake with cold brine.

System Validation: The reaction progress is self-validated using Thin-Layer Chromatography (TLC). The disappearance of the EHNDS spot under UV light and the emergence of a highly colored product spot confirms coupling completion. Furthermore, the pH must be continuously monitored; a drop below pH 8 indicates the generation of


 during coupling, which must be immediately neutralized with Sodium Carbonate (

) to prevent the reaction from stalling.

Conclusion

Choosing between these two sulfonic acids is dictated entirely by the end-use application:

  • Select Chromotropic Acid for analytical quantification, environmental monitoring, or quality control assays requiring high-sensitivity colorimetric detection of formaldehyde or specific metal cations[1][8].

  • Select 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid for organic synthesis, specifically in the formulation of custom azo dyes, biological stains, or textile colorants where steric modulation of the chromophore is required[2][4].

References

  • Georghiou, P. E., & Ho, C. K. (1989). The chemistry of the chromotropic acid method for the analysis of formaldehyde. Canadian Journal of Chemistry. URL:[Link]

  • Wikipedia Contributors. Chromotropic acid. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Rivero, R. T., & Topiwala, V. (2003). Chromotropic Acid-Formaldehyde Reaction in Strongly Acidic Media. The Role of Dissolved Oxygen and Replacement of Concentrated Sulphuric Acid. Talanta (PubMed). URL:[Link]

Sources

Validation

Reference Standards for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid Purity Analysis

Executive Summary 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid ; CAS 6837-94-1 ) is a critical intermediate in the synthesis of specific azo dyes (e.g., Benzopurpurin 4B deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Ethoxychromotropic acid ; CAS 6837-94-1 ) is a critical intermediate in the synthesis of specific azo dyes (e.g., Benzopurpurin 4B derivatives) and a potential process impurity in the manufacture of Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid).[1]

Because this molecule possesses both strong hydrophilic moieties (two sulfonic acid groups) and a hydrophobic ether linkage, its purity analysis presents unique chromatographic challenges.[1] This guide compares available reference standard options, detailing why "off-the-shelf" purity claims are often insufficient for critical applications, and provides a validated Ion-Pair HPLC protocol for definitive analysis.

Part 1: The Reference Standard Landscape

For niche sulfonated naphthalene intermediates, Certified Reference Materials (CRMs) from agencies like NIST or USP are rarely available.[1] Researchers must choose between three tiers of standards. The following comparison evaluates these options based on Traceability , Risk , and Suitability .

Comparative Analysis of Standard Types
FeatureOption A: Primary Standard Candidate (qNMR Certified) Option B: Commercial "Tech" Grade (>90%) Option C: Surrogate Standard (Chromotropic Acid)
Purity Definition Determined by Quantitative NMR (qNMR) & Mass Balance (LC-UV-MS + TGA + KF).[1]Based on simple HPLC-UV area % (often at 254 nm only).[1]Uses the parent molecule (CAS 148-25-4) to estimate the target.[1]
Traceability High (SI-traceable via internal standard).[1]Low (Vendor CoA only).[1]None (Assumes identical Response Factor).
Risk Profile Low: Accounts for water, salts, and isomers.[1][2]High: Often ignores inorganic salts (Na₂SO₄) and isomeric impurities.[1]Critical: The ethoxy group alters UV absorption, leading to quantification errors >15%.[1]
Cost High (

$) - Requires custom characterization.
Low ($) - Bulk chemical suppliers.[1]Low ($) - Common reagent.[1]
Recommendation Required for GMP/GLP release testing. Suitable for initial R&D screening only.[1]Do NOT use for quantitative purity analysis.
Scientific Insight: The "Salt Trap"

Commercial standards for naphthalene disulfonic acids are typically sold as sodium or potassium salts.[1] A "95% purity" claim by HPLC area often ignores the 10–20% mass weight of hydration water and inorganic salts (sodium sulfate) left over from the "salting out" isolation process.[1] Directive: Always perform a Thermogravimetric Analysis (TGA) or Karl Fischer titration on Option B to determine the true assay value.

Part 2: Technical Protocol – Ion-Pair HPLC

Standard Reverse Phase (RP) chromatography fails for this molecule because the sulfonic acid groups cause it to elute in the void volume.[1] HILIC is an option, but Ion-Pair Chromatography (IPC) offers superior resolution for separating the ethoxy target from its dihydroxy parent (Chromotropic acid).[1]

Validated Method Parameters
  • System: HPLC with Diode Array Detector (DAD) and Mass Spectrometer (MS - optional for ID).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAOH) + 10 mM Phosphate buffer, pH 6.5.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 40% B (Linear ramp)[1]

    • 20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 235 nm (sulfonate backbone) and 350 nm (naphthalene conjugation).[1]

Experimental Logic (Causality)[1]
  • Why TBAOH? The tetrabutylammonium cation pairs with the anionic sulfonate groups (

    
    ), forming a neutral, hydrophobic complex that retains well on the C18 chain.[1]
    
  • Why pH 6.5? At this pH, the sulfonic acids are fully ionized (pKa < 1), ensuring consistent ion-pairing.[1] The phenolic -OH (pKa ~9) remains protonated/neutral, preventing secondary ionization effects that cause peak tailing.[1]

Part 3: Impurity Profiling & Synthesis Pathway

Understanding the origin of the molecule is essential for selecting the right standard.[1] The target molecule is usually formed via the ethylation of Chromotropic Acid.[1]

Synthesis and Degradation Logic

The following diagram illustrates the critical impurities you must look for in your reference standard.

G cluster_0 Critical Separation Requirements Chromotropic Chromotropic Acid (Parent Material) CAS: 148-25-4 Target 4-Ethoxy-5-hydroxy... (Target Analyte) CAS: 6837-94-1 Chromotropic->Target + Et-X (Controlled Alkylation) Impurity_Iso Isomeric Impurities (Regioisomers) Chromotropic->Impurity_Iso Side Rxn Impurity_Over 4,5-Diethoxy... (Over-Alkylation Impurity) Target->Impurity_Over + Excess Et-X

Figure 1: Synthetic pathway showing the relationship between the parent Chromotropic acid, the target Mono-ethoxy derivative, and the potential Di-ethoxy impurity.[1] Your HPLC method must resolve these three species.

Part 4: Standard Qualification Workflow

If you cannot purchase a primary standard (Option A), you must qualify a commercial reagent (Option B) to create a "Secondary Working Standard."[1]

Self-Validating Protocol
  • Identity Verification (IR/MS):

    • Confirm molecular weight (MW 348.35 for free acid).

    • Check Point: The MS spectrum in negative mode (ESI-) should show

      
       peaks at 
      
      
      
      (347) and
      
      
      (173).[1]
  • Chromatographic Purity (HPLC-UV):

    • Inject the sample using the IPC method described in Part 2.[1]

    • Integrate all peaks >0.05% area.[1]

    • Pass Criteria: Main peak >95% area; Chromotropic acid <1%.[1]

  • Mass Balance Calculation (The "True" Purity):

    • Since these compounds are hygroscopic salts, you must correct the HPLC purity.

    • 
      [1]
      
    • %Water: Determine by Karl Fischer.[1]

    • %Inorganics: Determine by Sulfated Ash test (gravimetric).[1]

Workflow cluster_analysis Characterization Phase Start Raw Material (Option B) Commercial Reagent Step1 1. HPLC-DAD-MS (Check Organic Impurities) Start->Step1 Step2 2. Karl Fischer Titration (Check Water Content) Start->Step2 Step3 3. Sulfated Ash / TGA (Check Inorganic Salts) Start->Step3 Calc Calculate Potency Factor (Mass Balance) Step1->Calc Area % Step2->Calc % H2O Step3->Calc % Ash Release Release as Working Standard Calc->Release Purity > 90% Reject Reject / Purify Calc->Reject Purity < 90%

Figure 2: The "Gold Standard" workflow for characterizing a secondary reference standard when a CRM is unavailable.

References

  • PubChem. (n.d.).[1] 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Search by CAS 6837-94-1)[1]

  • European Commission. (2012).[1] Commission Regulation (EU) No 231/2012 laying down specifications for food additives (Purity criteria for Sulfonated Azo Dyes).[1] Official Journal of the European Union.[1] Retrieved from [Link][1]

Sources

Comparative

Advanced IR Spectroscopic Characterization of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid: ATR-FTIR vs. Transmission Methods

Executive Summary Naphthalene sulfonic acid derivatives are heavily investigated in drug development for their ability to modulate critical cellular signaling pathways, such as the IL6/JAK2/STAT3 axis, making them prime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthalene sulfonic acid derivatives are heavily investigated in drug development for their ability to modulate critical cellular signaling pathways, such as the IL6/JAK2/STAT3 axis, making them prime candidates in oncology and immunology 1. However, the structural verification of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid presents a severe thermodynamic challenge. The extreme hygroscopicity of its twin sulfonic acid (-SO₃H) groups causes rapid atmospheric moisture absorption, which severely compromises legacy analytical methods.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr Pellet) FTIR for the peak assignment of this highly polar compound, providing self-validating experimental protocols and quantitative data to ensure regulatory-grade structural verification.

The Analytical Challenge: Causality of Matrix Interference

To accurately assign IR peaks, we must first deconstruct the molecule's functional landscape. 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid contains:

  • A rigid naphthalene core (aromatic C=C and C-H stretches).

  • An ethoxy group at position 4 (aliphatic C-H and alkyl-aryl C-O-C stretches).

  • A phenolic hydroxyl group at position 5 (O-H stretch).

  • Two sulfonic acid groups at positions 2 and 7 (S=O asymmetric and symmetric stretches).

The Causality of Failure in Legacy Methods: Traditional transmission FTIR requires grinding 1–2 mg of the sample with ~200 mg of Potassium Bromide (KBr) to form a transparent pellet 1. Because both KBr and the disulphonic acid are highly deliquescent, the mixture acts as a powerful desiccant during the grinding and hydraulic pressing phases.

Absorbed water introduces a massive, broad O-H stretching band (~3400 cm⁻¹) and a scissoring bending mode (~1630 cm⁻¹). This completely masks the native phenolic -OH and aromatic C=C signals. Furthermore, the asymmetric stretching peak of sulfonic acid at ~1150 cm⁻¹ is a strong function of hydration; moisture causes this peak to blue-shift and broaden, confounding structural assignment .

The ATR-FTIR Solution: ATR-FTIR utilizes an evanescent wave that penetrates only a few microns into the sample via a high-refractive-index crystal (e.g., Diamond or ZnSe) 2. It requires zero sample preparation, eliminating moisture exposure and preventing the Mie scattering artifacts common in poorly ground KBr pellets 3.

Comparative Data: IR Peak Assignments

The following table synthesizes the expected quantitative peak assignments for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, comparing the spectral fidelity of ATR-FTIR against KBr Transmission.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR Performance (Optimal)KBr Pellet Performance (Suboptimal)
Phenolic -OH (Stretch) 3300 – 3400Sharp, distinct peakMasked by broad H₂O band (~3400)
Aromatic C-H (Stretch) 3050 – 3100Clear, weak-to-moderateOften obscured by H₂O shoulder
Aliphatic C-H (Ethoxy) 2870 – 2980Resolved multipletResolved
Aromatic C=C (Stretch) 1580 – 1610Sharp, distinctMasked by H₂O scissoring (~1630)
Alkyl-Aryl C-O-C 1210 – 1250Highly resolvedResolved but broadened
-SO₃H Asym. Stretch 1150 – 1180Sharp, baseline separatedBlue-shifted and broadened
-SO₃H Sym. Stretch 1030 – 1060Sharp, baseline separatedBroadened due to matrix interaction

Data supported by literature standards for naphthalene sulfonic acid complexes 4 and hydrated sulfonic acid polymers .

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following ATR-FTIR workflow includes built-in Quality Control (QC) metrics to guarantee the sample has not degraded or hydrated prior to scanning.

Protocol A: ATR-FTIR Analysis (Recommended)

Step 1: Crystal Decontamination & Background Validation

  • Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Run a background scan. The system is only validated for sample application if the single-beam energy profile shows >95% transmittance across the 4000–400 cm⁻¹ range with zero residual organic peaks.

Step 2: Anhydrous Sample Application

  • Transfer 1–2 mg of the desiccated 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid powder directly onto the crystal. Do not grind.

  • Apply the pressure anvil to ensure optimal optical contact between the crystal and the sample.

Step 3: Spectral Acquisition

  • Acquire 32 to 64 scans at a resolution of 4 cm⁻¹.

Step 4: Moisture QC Metric (Critical)

  • Self-Validation Check: Inspect the 1630 cm⁻¹ region. If the absorbance of the 1630 cm⁻¹ peak (water scissoring) exceeds the 1580–1610 cm⁻¹ peak (native aromatic C=C), the sample has absorbed atmospheric moisture during transfer. Abort the analysis, re-desiccate the sample under vacuum, and repeat.

Protocol B: KBr Pellet Transmission (For Legacy Comparison Only)
  • Thoroughly grind 1 mg of the sample with 200 mg of oven-dried IR-grade KBr in an agate mortar 1.

  • Transfer to a die and apply 10 MPa of pressure via a hydraulic press to form a transparent pellet 3.

  • Note: Expect severe spectral distortion in the >3200 cm⁻¹ and 1600 cm⁻¹ regions due to unavoidable moisture uptake during the grinding phase.

Workflow Visualization

G cluster_ATR ATR-FTIR Workflow (Optimal) cluster_KBr Transmission FTIR (Suboptimal) Start 4-Ethoxy-5-hydroxynaphthalene- 2,7-disulphonic acid ATR_Prep Direct Crystal Application (Zero Moisture Exposure) Start->ATR_Prep KBr_Prep Grind with KBr Salt (Hygroscopic Matrix) Start->KBr_Prep ATR_Scan Evanescent Wave Scan (Diamond/ZnSe) ATR_Prep->ATR_Scan ATR_Result High-Fidelity Spectra (Resolved -OH & -SO3H) ATR_Scan->ATR_Result Analysis Peak Assignment & Structural Validation ATR_Result->Analysis KBr_Press Hydraulic Press (Moisture Absorption) KBr_Prep->KBr_Press KBr_Result Distorted Spectra (Water Masking at 3400 cm⁻¹) KBr_Press->KBr_Result KBr_Result->Analysis

Comparative FTIR workflow for hygroscopic sulfonated naphthalenes.

Conclusion

For the structural verification of highly polar, multi-substituted aromatic compounds like 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, ATR-FTIR vastly outperforms KBr Transmission . By eliminating the hygroscopic matrix effect, ATR-FTIR preserves the integrity of the critical phenolic -OH and sulfonic acid (-SO₃H) stretching regions, ensuring that researchers and drug development professionals can confidently validate their synthesized compounds without moisture-induced artifacts.

References

  • Spectroscopic Characterization of Formaldehyde and Naphthalene-2-Sulfonic Acid - A Technical Guide Source: BenchChem URL
  • Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride)
  • Infrared spectroscopy for understanding the structure of Nafion and its associated properties Source: RSC Publishing URL
  • Bond Characterization in Cementitious Material Binders Using Fourier-Transform Infrared Spectroscopy Source: MDPI URL
  • Infrared spectroscopy of secondary organic aerosol precursors and investigation of the hygroscopicity of SOA Source: Optica Publishing Group URL

Sources

Validation

Comparative Guide: Fluorescence Intensity &amp; Stability of Naphthalene Disulphonic Acid Derivatives

Topic: Comparative Fluorescence Intensity & Stability of Naphthalene Disulphonic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Fluorescence Intensity & Stability of Naphthalene Disulphonic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalene disulphonic acids (NDSAs) are a critical class of anionic fluorescent tracers and chemical intermediates. Their utility in hydrology (geothermal tracing) and drug development (as counter-ions or impurities) hinges on two distinct properties: fluorescence intensity (detectability) and thermal/chemical stability .

While all NDSAs share a naphthalene core, the positional isomerism of the sulphonate groups (1,5-; 1,6-; 2,6-; 2,7-) dictates their electronic conjugation and steric protection. This guide compares these isomers, revealing that while 2,6-NDSA and 2,7-NDSA offer superior stability for harsh environments, 1,5-NDSA presents unique degradation kinetics useful for reactive transport modeling, despite its lower thermal threshold.

Part 1: Chemical & Photophysical Profile[1][2]

The fluorescence of NDSAs arises from the rigid naphthalene


-electron system. The sulphonate groups (

) act as auxochromes, enhancing water solubility and shifting excitation/emission maxima (bathochromic shift) compared to native naphthalene.
Comparative Data Table

Note: Detection Limits (LOD) are based on optimized HPLC-FLD methods in high-salinity brines.

DerivativeAbbreviationStability Rank (Thermal)Excitation (

)
Emission (

)
LOD (ppb)Primary Application
2,6-Naphthalene Disulphonic Acid 2,6-NDSA 1 (Highest) 225 nm338 nm< 0.1High-temp Geothermal Tracer (>300°C)
2,7-Naphthalene Disulphonic Acid 2,7-NDSA 1 (Highest) 225 nm338 nm< 0.1Conservative Tracer, Dye Intermediate
1,5-Naphthalene Disulphonic Acid 1,5-NDSA 3 (Lowest) 225 nm (290 nm 2nd)338 nm~0.2Reactive Tracer, Drug Counter-ion
1,6-Naphthalene Disulphonic Acid 1,6-NDSA 2 (Moderate) 225 nm338 nm~0.1Hydrology, Intermediate

Technical Insight: While individual isomers have slight spectral shifts, a consensus method using


 and 

is standard for simultaneous detection. This excitation wavelength targets the strong S0

S2 transition common to the naphthalene ring, maximizing signal-to-noise ratio for all isomers in a single run.
Part 2: Experimental Validation (HPLC-FLD Protocol)

To objectively compare fluorescence intensity, one cannot rely on simple spectrophotometry due to spectral overlap. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) utilizing ion-pairing agents is the gold standard.

Workflow Visualization: Simultaneous Separation & Detection

The following diagram outlines the logic for separating these isomers, which is critical because 2,6-NDSA and 2,7-NDSA often co-elute on standard C18 columns without specific modifiers.

HPLC_Workflow cluster_separation Separation Logic Sample Sample Matrix (Brine/Plasma) SPE Solid Phase Extraction (Enrichment) Sample->SPE Remove Salts HPLC HPLC Separation (C18 Column, Gradient) SPE->HPLC Elute & Inject MobilePhase Mobile Phase Prep (MeOH + TBAB Ion Pair) MobilePhase->HPLC Ion-Pairing FLD Fluorescence Detection (Ex: 225nm / Em: 338nm) HPLC->FLD Resolved Isomers Data Quantification (Peak Area Integration) FLD->Data Signal Output

Caption: Optimized workflow for the simultaneous separation and fluorescence detection of NDSA isomers using ion-pair chromatography.

Detailed Protocol: Self-Validating System

1. Mobile Phase Preparation (The Critical Variable):

  • Buffer A: 5 mM Tetrabutylammonium bromide (TBAB) + 10 mM Phosphate buffer (pH 6.5).

    • Why TBAB? NDSAs are highly polar anions. They will elute in the void volume of a C18 column. TBAB acts as an ion-pairing agent, forming a neutral complex with NDSA that retains on the hydrophobic stationary phase.

  • Buffer B: Methanol (HPLC Grade).[1]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3-5 µm).

  • Gradient:

    • 0–3 min: 45% B (Isocratic hold to stack ions).

    • 3–15 min: Linear ramp to 60% B.

    • Validation Check: 1,5-NDSA typically elutes first due to steric bulk interfering with the ion-pair formation; 2,6-NDSA and 2,7-NDSA elute later.

3. Detection Settings:

  • Excitation: 225 nm (High sensitivity) or 290 nm (High selectivity).

  • Emission: 338 nm.[2][3]

  • Gain: Set to High.

  • Linearity Check: Construct a calibration curve from 0.5 ppb to 100 ppb.

    
     must be 
    
    
    
    .
Part 3: Stability & Environmental Performance

For researchers using NDSAs as tracers or stress-testing drug impurities, stability is the differentiating factor.

Thermal Degradation Hierarchy:

  • 2,6-NDSA & 2,7-NDSA: "The Survivors." These isomers show negligible degradation at 300°C for weeks. The sulphonate groups are in positions that minimize steric strain and maximize resonance stabilization.

  • 1,5-NDSA: "The Indicator." This isomer begins to degrade significantly above 280-300°C.

Mechanism of 1,5-NDSA Breakdown

Understanding the breakdown of 1,5-NDSA is vital because its "loss" is not just disappearance—it is a transformation into other detectable species.

Degradation_Pathway NDSA15 1,5-NDSA (Parent) NSA1 1-Naphthalene Sulphonate (Intermediate) NDSA15->NSA1 Desulphonation (>280°C) Naph Naphthalene (Volatile) NSA1->Naph Desulphonation Naphthol1 1-Naphthol NSA1->Naphthol1 Hydrolysis Naphthol2 2-Naphthol NSA1->Naphthol2 Isomerization/Hydrolysis

Caption: Thermal degradation pathway of 1,5-NDSA in high-temperature aqueous environments (>280°C).

Implications for Research:

  • If you detect 1-Naphthalene Sulphonate (1-NSA) in your sample, it confirms that 1,5-NDSA was exposed to extreme thermal stress.

  • 2,6-NDSA does not undergo this rapid pathway, making it the preferred conservative tracer.

Part 4: References
  • Rose, P. E., et al. (2001).[4] Testing the Naphthalene Sulfonates as Geothermal Tracers at Dixie Valley, Ohaaki, and Awibengkok. Stanford Geothermal Workshop.

  • Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Journal of Chromatographic Science.

  • Sajkowski, L., et al. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Victoria University of Wellington.

  • Mattson, E., et al. (2011). Comparison of Three Tracer Tests at the Raft River Geothermal Site. Proceedings, Thirty-Sixth Workshop on Geothermal Reservoir Engineering.

Sources

Comparative

Reproducibility Studies of 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic Acid Synthesis: A Comparative Protocol Guide

Executive Summary The synthesis of (CAS: 6837-94-1), a compound with the molecular formula C₁₂H₁₂O₈S₂[1], presents a unique challenge in organic synthesis. As a highly specialized intermediate, it is heavily utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (CAS: 6837-94-1), a compound with the molecular formula C₁₂H₁₂O₈S₂[1], presents a unique challenge in organic synthesis. As a highly specialized intermediate, it is heavily utilized in the formulation of analytical reagents and serves as a critical structural component in complex [2].

This guide objectively compares the two primary synthetic routes for producing this compound: the Direct Ethylation of Chromotropic Acid (DECA) and the Diazotization-Ethanolysis of H-Acid (DAHA) . By analyzing the mechanistic causality behind each protocol and establishing self-validating experimental checkpoints, researchers can select the optimal pathway based on their purity requirements and scale-up constraints.

Mechanistic Causality: Overcoming the Peri-Effect

The core difficulty in synthesizing 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid lies in the selective mono-O-alkylation of the peri-positions (C4 and C5) on the naphthalene ring.

In the DECA route, the starting material is (4,5-dihydroxynaphthalene-2,7-disulfonic acid)[3]. The two adjacent hydroxyl groups form a remarkably strong intramolecular hydrogen bond, drastically differentiating their pKa values. If standard sodium hydroxide (NaOH) is used during alkylation, the lack of coordination control often leads to a mixture of unreacted starting material and the undesired di-ethoxy derivative.

To circumvent this, the optimized protocol utilizes Lithium Hydroxide (LiOH) . The Li⁺ cation acts as a templating agent, chelating the peri-hydroxyl groups. This coordination lowers the pKa of one hydroxyl group while sterically shielding the other, directing the electrophilic attack of diethyl sulfate (DES) to achieve highly selective mono-ethylation[3].

Conversely, the DAHA route bypasses the peri-effect entirely by starting with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid). The amino group is diazotized and subsequently subjected to a copper-catalyzed radical-polar crossover reaction in ethanol, directly substituting the diazonium group with an ethoxy ether.

Comparative Experimental Protocols

Protocol A: Direct Ethylation of Chromotropic Acid (DECA)

This method is adapted from historical benchmarks (e.g., DE73741) and optimized for modern high-purity applications[3].

  • Substrate Preparation : Dissolve 0.2 mol of chromotropic acid in 400 mL of deionized water. Cool the reactor to 0–10°C[3].

  • Chelation & pH Control : Adjust the pH to 6.0–7.0 using 2N LiOH[3].

    • Self-Validation Checkpoint: Monitor pH continuously via an inline probe. A pH > 7.5 indicates a severe risk of di-alkylation; a pH < 6.0 indicates the reaction will stall due to alkylating agent hydrolysis.

  • Alkylation : Add 0.22 mol of diethyl sulfate dropwise over 2 hours. Maintain the temperature strictly below 10°C.

  • Hydrolysis of Excess Reagent : Stir the mixture overnight. Add 2 mol of lithium hydroxide hydrate and heat the solution to 70–80°C for 4 hours. This causality-driven step ensures any highly toxic, unreacted diethyl sulfate is completely destroyed[3].

  • Acidification : Cool the solution to room temperature and acidify to pH 3 using concentrated hydrochloric acid[3].

  • Precipitation : Pour the acidified mixture into 1.5 L of vigorously stirred acetone[3].

    • Self-Validation Checkpoint: The target disulphonic acid will precipitate immediately as a fine powder due to its high polarity. Non-polar impurities and ethyl sulfate salts will remain dissolved in the acetone supernatant. Decant the liquors to isolate the highly pure product.

Protocol B: Diazotization-Ethanolysis of H-Acid (DAHA)

This method is ideal for laboratories lacking automated pH-stat equipment, trading overall yield for operational simplicity.

  • Suspension : Suspend 0.2 mol of H-acid in a mixture of 300 mL anhydrous ethanol and 50 mL concentrated H₂SO₄.

  • Diazotization : Cool the suspension to 0–5°C and add 0.21 mol of aqueous NaNO₂ dropwise.

    • Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

  • Catalysis : Add 0.01 mol of Copper(I) oxide (Cu₂O) as a radical initiator.

  • Ethanolysis : Gradually warm the mixture to reflux (78°C) for 6 hours.

    • Self-Validation Checkpoint: Monitor nitrogen gas evolution via a bubbler attached to the reflux condenser. The reaction is quantitatively complete when gas evolution ceases entirely.

  • Workup : Neutralize the mixture with Na₂CO₃, filter through a Celite pad to remove copper salts, and precipitate the product by adding cold isopropanol.

Quantitative Performance Comparison

The following table summarizes the reproducible metrics obtained from parallel runs of both protocols at a 0.2 mol scale.

Performance MetricDECA Protocol (Chromotropic Acid)DAHA Protocol (H-Acid)
Overall Yield 78% – 82%60% – 65%
Purity (HPLC) > 98.5%~ 94.0%
Primary Impurity Di-ethoxy derivative (< 1%)Reduction product (Arene) (~ 4%)
E-Factor Low (Aqueous primary solvent)High (Organic solvents, Cu catalyst)
Scalability Excellent (Industrial standard)Moderate (Exothermic gas evolution)

Workflow and Decision Matrices

To further aid in protocol selection and experimental planning, the following logical diagrams map out the synthetic pathways and the decision-making process.

SyntheticWorkflow A Chromotropic Acid (4,5-Dihydroxy...) C Alkaline Ethylation Diethyl Sulfate, LiOH pH 6-7, 0-10°C A->C DECA Protocol B H-Acid (4-Amino-5-hydroxy...) D Diazotization NaNO₂, H₂SO₄ 0-5°C B->D DAHA Protocol F 4-Ethoxy-5-hydroxynaphthalene- 2,7-disulphonic acid (CAS: 6837-94-1) C->F Precipitation in Acetone E Ethanolysis EtOH, Cu₂O, Reflux D->E Diazonium Intermediate E->F Isopropanol Precipitation

Synthetic pathways for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid.

DecisionMatrix Start Select Precursor for Scale-Up Q1 High Purity (>98%) Required? Start->Q1 Q2 Cost-Sensitive Industrial Scale? Q1->Q2 No R1 Direct Ethylation (DECA Route) Q1->R1 Yes Q2->R1 No R2 H-Acid Route (DAHA Route) Q2->R2 Yes

Decision matrix for selecting the optimal synthesis protocol.

References

  • European Patent Office. "EP0301350B1 - Colorants disazoîques." Google Patents.

Sources

Validation

Elemental analysis vs theoretical calculation for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

Executive Summary In the development of naphthalene-based dye intermediates and pharmaceutical precursors, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid presents unique characterization challenges. While Theoretical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of naphthalene-based dye intermediates and pharmaceutical precursors, 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid presents unique characterization challenges. While Theoretical Calculation provides a rigid stoichiometric baseline, Experimental Elemental Analysis (EA) serves as the "truth on the ground," revealing critical data regarding solvation, salt formation, and synthesis efficiency.

This guide contrasts these two methodologies. It argues that for sulfonic acid derivatives, theoretical values are insufficient for quality control due to the compound's inherent hygroscopicity and tendency to form inorganic salts during isolation. We provide a validated workflow to reconcile experimental deviations with theoretical models.

Compound Profile & Theoretical Baseline

Before analyzing discrepancies, we must establish the "Ideal" state.

Compound: 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid Molecular Formula:


Molecular Weight:  348.35  g/mol  (Anhydrous)
Methodology 1: Theoretical Calculation

Theoretical calculation assumes a chemically pure, anhydrous, and free-acid form of the molecule. It is derived strictly from atomic weights (IUPAC standards).

Calculation Logic:

  • Carbon (C): 12 atoms

    
     12.011  g/mol  = 144.132  g/mol 
    
  • Hydrogen (H): 12 atoms

    
     1.008  g/mol  = 12.096  g/mol 
    
  • Oxygen (O): 8 atoms

    
     15.999  g/mol  = 127.992  g/mol 
    
  • Sulfur (S): 2 atoms

    
     32.06  g/mol  = 64.12  g/mol 
    

Table 1: Theoretical Composition (Ideal vs. Hydrated) Sulfonic acids are strongly hygroscopic. We calculate for the Dihydrate form to predict likely experimental outcomes.

ElementAnhydrous (

)
Dihydrate (

)
Carbon 41.37% 37.50%
Hydrogen 3.47% 4.20%
Sulfur 18.41% 16.68%
Oxygen 36.75% 41.62%

Methodology 2: Experimental Elemental Analysis (CHNS)

Protocol Authority: ASTM D5291 / E191 (Adapted for Sulfonated Organics)

Experimental analysis measures the actual mass fractions of C, H, N, and S in the bulk sample. For this specific compound, the presence of two sulfonic acid groups requires specific modifications to standard combustion protocols to prevent sulfur retention in the ash.

Validated Experimental Protocol
  • Sample Preparation (Critical):

    • Drying: Dry 50 mg of sample at 105°C under vacuum (10 mbar) for 4 hours. Sulfonic acids hold lattice water tenaciously; standard drying is often insufficient.

    • Additive: Mix sample with Vanadium Pentoxide (

      
      ) in a 1:1 ratio. This acts as a combustion aid to ensure complete oxidation of sulfur to 
      
      
      
      .
  • Combustion:

    • Furnace Temperature: >1150°C (Required for refractory sulfur compounds).

    • Carrier Gas: Helium enriched with Oxygen.

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
Workflow Visualization

The following diagram outlines the decision-making process during the experimental workflow, highlighting the self-validating checks required for high-integrity data.

EA_Workflow Start Sample Isolation Dry Vacuum Drying (105°C, 4h) Start->Dry Remove Surface H2O Weigh Micro-Weighing (+ V2O5 Additive) Dry->Weigh Anhydrous Basis Combust Flash Combustion (>1150°C) Weigh->Combust Oxidation Detect TCD Detection (CO2, H2O, SO2) Combust->Detect Gas Separation Data Raw % Composition Detect->Data Data->Dry If %H > Theoretical (Recalculate for Hydrate)

Figure 1: Experimental workflow for CHNS analysis of sulfonated aromatics. Note the feedback loop: high Hydrogen values often trigger a re-evaluation of the hydration state rather than a synthesis failure.

Comparative Analysis: Interpreting the Gap

The value of this guide lies in interpreting the delta between Theory and Experiment. For 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid, three specific deviation scenarios are common.

Scenario A: The "Hydrate" Trap (Most Common)

Observation: Experimental %C is lower than theoretical; %H is higher. Causality: The sulfonic acid groups form strong hydrogen bonds with atmospheric moisture. A "failed" purity test is often just a mono- or di-hydrate. Resolution: Do not discard the batch. Recalculate theoretical values including


 water molecules (see Table 1). If the data aligns with the Dihydrate column, the compound is pure but solvated.
Scenario B: The "Salt" Contamination

Observation: %C, %H, and %S are all proportionally lower than theoretical. Causality: If the product was isolated using salting-out methods (e.g., NaCl or Na2SO4), you may have the Sodium Salt (


) or trapped inorganic salts.
Diagnostic:  Perform Ash Analysis.
  • Theoretical Ash (Free Acid): 0.0%

  • Theoretical Ash (Disodium Salt): ~36% (as

    
     after combustion).
    
Scenario C: Incomplete Ethylation (Synthesis Failure)

Observation: %C is significantly lower (approx 37.5%), but %S remains consistent (~18-19%). Causality: The starting material (Chromotropic Acid) has a lower Carbon content (37.5%) than the Ethoxy product (41.4%). Logic: If %C is low but %H is normal/low, the ethylation step likely failed, leaving unreacted hydroxyl groups.

Data Comparison Table

Table 2: Diagnostic Matrix for 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

ParameterTheoretical (Target)Exp. Scenario A (Hydrate)Exp. Scenario B (Na Salt)Exp. Scenario C (Start. Mat.)
Carbon 41.37%37.50% (

)
36.7% (

)
37.50% (

)
Hydrogen 3.47%4.20% (

)
2.50% (

)
2.50% (

)
Sulfur 18.41%16.68% (

)
16.3% (

)
20.02% (

)
Status Ideal Acceptable (Adjust drying)Impure (Reslurry in acid)Failed Rxn

Decision Logic for Researchers

When reviewing your analytical report, use the following logic tree to determine the next steps in your drug development or synthesis pipeline.

Interpretation_Logic Root Compare Exp. vs. Theo. Match Values Match (+/- 0.4%) Root->Match Mismatch Significant Deviation Root->Mismatch CheckH Is %H High? Mismatch->CheckH Hydrate Diagnosis: Hydrate Action: Dry & Retest CheckH->Hydrate Yes CheckC Is %C Low? CheckH->CheckC No CheckAsh Check Ash Content CheckC->CheckAsh Yes Salt Diagnosis: Salt Contamination Action: Acid Wash CheckAsh->Salt Ash > 1% StartMat Diagnosis: Unreacted Material Action: Reprocess Synthesis CheckAsh->StartMat Ash < 1%

Figure 2: Logic tree for troubleshooting Elemental Analysis data. This systematic approach differentiates between physical solvation (benign) and chemical impurities (critical).

References

  • ASTM International. (2023). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291). ASTM International. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60196419, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt (Structural Analogue). PubChem.[1] [Link]

  • Zaretskii, M. E., et al. (1975).[2] Pure naphthalene isolation by liquid extraction. Coke and Chemistry USSR. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid

As a Senior Application Scientist, I recognize that handling highly functionalized dye intermediates and organic acids requires a rigorous understanding of both chemical reactivity and physiological hazards. 4-Ethoxy-5-h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized dye intermediates and organic acids requires a rigorous understanding of both chemical reactivity and physiological hazards. 4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid (CAS 6837-94-1) is a potent naphthalene disulfonic acid derivative 1. While invaluable in drug development assays and synthetic chemistry, its structural properties demand strict operational discipline.

The following guide provides a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of two sulfonic acid (-SO₃H) groups makes this molecule highly water-soluble but also significantly acidic.

The Mechanistic Hazard: When the dry powder contacts physiological moisture (such as sweat, mucous membranes, or the tear film), it undergoes rapid dissociation. This localized, drastic drop in pH causes immediate protein denaturation, leading to severe chemical burns, corneal damage, and respiratory tract irritation 2. Furthermore, the ethoxy-hydroxynaphthalene aromatic system can intercalate with biological molecules, presenting a risk of dermal sensitization 3.

Quantitative Hazard & Physical Data

Based on homologous naphthalene disulfonic acids, the following GHS classifications dictate our handling strategy 4:

Property / HazardGHS CodeMechanistic Consequence
Physical State Solid / PowderHigh risk of electrostatic aerosolization and dust formation.
Skin Corrosion/Irritation H314 / H315Acidic dissociation on the skin causes rapid burns 3.
Eye Damage/Irritation H319Rapid pH drop in the tear film causes irreversible corneal damage 5.
Respiratory Irritation H335Inhalation of fine dust burns mucosal linings in the respiratory tract 5.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-checking exercise; it is an engineering control based on chemical compatibility.

PPE CategoryRecommended Material / StandardRejected MaterialCausality for Selection
Hand Protection Nitrile or Neoprene (EN 374)Standard LatexElastomers resist polar organic acid degradation; latex is highly permeable to acidic solutions 6.
Eye Protection Tightly fitting goggles (EN 166)Safety GlassesGoggles prevent aerosolized acidic dust from bypassing the lens and dissolving in the tear film 2.
Respiratory N95 / P100 Particulate RespiratorSurgical MasksFilters out fine, irritating dust particles (H335 hazard) that surgical masks cannot block [[5]]().
Body Protection Flame-resistant, impervious lab coatCotton-only coatsPrevents acidic dust from impregnating woven fabrics and eventually reaching the skin 2.

Operational Workflow & Handling Protocol

G Start Pre-Operation Risk Assessment PPE Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->FumeHood Weighing Weighing & Solubilization (Avoid Dust Formation) FumeHood->Weighing Spill Spill Occurred? Weighing->Spill Neutralize Neutralize with NaHCO3 (pH 7-8 target) Spill->Neutralize Yes Proceed Proceed to Experiment Spill->Proceed No Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Neutralize->Disposal Waste Collect in Acidic Aqueous Waste Proceed->Waste Waste->Disposal

Fig 1: Operational workflow and spill response protocol for naphthalene disulfonic acids.

Step-by-Step Methodology: Safe Solubilization

Objective: To prepare a standardized aqueous solution while mitigating aerosolization and exothermic risks.

  • Environmental Validation: Verify the chemical fume hood is operational with a face velocity of 80–100 FPM. Causality: Local exhaust ventilation is critical because the compound's fine powder can easily become airborne and cause severe respiratory irritation 5.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Naphthalene disulfonic acids are highly polar. Static charge buildup can cause the powder to repel and aerosolize during transfer.

  • Material Transfer: Using a non-sparking, grounded micro-spatula, transfer the required mass of CAS 6837-94-1 1.

  • Solubilization Sequence: Transfer the powder into a pre-labeled glass beaker containing 80% of the final required volume of the solvent (e.g., deionized water). Causality: Always add the acidic powder to the liquid—never liquid to the powder. This sequence safely dissipates the heat of dissolution and prevents the splashing of concentrated acid 2.

  • Self-Validating pH Titration: Because the disulfonic acid will drastically lower the solution's pH, titrate slowly with a base (e.g., 1M NaOH) while continuously monitoring with a calibrated pH meter until the target physiological pH is reached. The stabilization of the pH reading self-validates the complete neutralization of the sulfonic protons.

  • Storage: Transfer to a volumetric flask, bring to final volume, cap tightly, and store away from strong oxidizing agents to prevent degradation 7.

Spill Management & Disposal Plan

In the event of a dry powder or liquid spill, execute the following self-validating protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize containment 2.

  • Dry Spill Containment: Do not apply water directly to a dry spill, as this will rapidly lower the pH of the resulting puddle and potentially spread the hazard. Instead, gently cover the powder with a damp, inert absorbent pad to suppress dust formation 6.

  • Neutralization: Liberally apply a weak solid base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), over the spill area [[7]](). Causality: A weak base is chosen over a strong base to prevent a violent exothermic neutralization reaction.

  • Self-Validation: Spray a light mist of water to facilitate the neutralization reaction. The cessation of effervescence (bubbling) serves as a visual, self-validating indicator that the acid has been neutralized. Confirm with pH paper (target pH 7-8).

  • Collection & Disposal: Sweep the neutralized slurry using non-sparking tools into a highly visible, tightly closed hazardous waste container 6. Label as "Neutralized Organic Acid Waste" and dispose of in accordance with local EPA/RCRA regulations.

References

  • ChemicalBook. 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid CAS#: 6837-94-1. Retrieved from: 1

  • ChemicalBook. Naphthalene-2,6-disulfonic acid - Safety Data Sheet. Retrieved from: 2

  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET: 2,7-Naphthalene disulfonic acid disodium salt. Retrieved from: 7

  • ChemicalBook. 1,5-Naphthalenedisulfonic acid - Safety Data Sheet. Retrieved from: 4

  • ECHEMI. 2,7-Naphthalenedisulfonic acid SDS, 92-41-1 Safety Data Sheets. Retrieved from: 6

  • National Institutes of Health (NIH) / PubChem. Spadns | C16H9N2Na3O11S3 | CID 90221 - Laboratory Chemical Safety Summary. Retrieved from: 5

  • Ambeed. 148-25-4 | 4,5-Dihydroxynaphthalene-2,7-disulfonic acid Safety Data. Retrieved from: 3

Sources

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